molecular formula C6H4BrF2N B1266989 2-Bromo-3,5-difluoroaniline CAS No. 500357-40-4

2-Bromo-3,5-difluoroaniline

Cat. No.: B1266989
CAS No.: 500357-40-4
M. Wt: 208 g/mol
InChI Key: LNRJKFKNFNIMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,5-difluoroaniline (CAS 500357-40-4) is a halogenated aniline derivative with the molecular formula C6H4BrF2N and a molecular weight of 208.00 g/mol . This compound serves as a versatile chemical building block, particularly in the synthesis of pharmaceuticals and agrochemicals . Fluorinated anilines like this are significant intermediates in the production of dyes, pigments, and various pharmaceuticals, contributing to advancements in materials and life sciences . The presence of both bromine and fluorine atoms on the aniline ring makes it a valuable substrate for further selective functionalization, including cross-coupling reactions and nucleophilic substitutions. Computed physicochemical properties predict this molecule to have high gastrointestinal absorption and blood-brain barrier permeation . This compound is classified as hazardous, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRJKFKNFNIMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297038
Record name 2-bromo-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500357-40-4
Record name 2-bromo-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3,5-difluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-difluoroaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the aniline core, imparts specific reactivity and properties that are leveraged in the development of pharmaceuticals, agrochemicals, and other specialized materials. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a general synthetic workflow.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These values are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 500357-40-4[2]
Molecular Formula C₆H₄BrF₂N[1][3]
Molecular Weight 208.00 g/mol [1]
Monoisotopic Mass 206.94952 Da[1][3]
Appearance Typically a solid, color may vary.[4]
Melting Point Data not readily available. Isomers have reported melting points such as 41-42 °C (2-Bromo-4,6-difluoroaniline).[5]
Boiling Point Data not readily available. Predicted values for isomers are in the range of 203-224 °C.[4]
Density Data not readily available. A predicted value for a related isomer is approximately 1.788 g/cm³.[4]
Solubility Generally soluble in organic solvents (e.g., ethanol, ether, chloroform) with poor solubility in water.[4]
pKa Data not readily available. Predicted values for isomers are in the range of 0.74 to 1.86.[4]
LogP (predicted) 2.1[1][3]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for the characterization and application of any chemical compound. Below are detailed, generalized methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[6]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[7][8]

  • Thermometer

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[8] Introduce a small amount of the sample into the open end of a capillary tube.[7][8] Pack the sample into the sealed end by tapping the tube or dropping it through a long glass tube.[8] The packed sample height should be 1-2 mm.[7]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[8]

  • Heating: Begin heating the sample. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.

  • Measurement: For an accurate measurement, cool the apparatus to at least 15-20°C below the approximate melting point.[8] Begin heating again at a slow, controlled rate (approximately 1-2°C per minute).

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Boiling Point Determination (Microscale/Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[9]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[10]

Apparatus:

  • Thiele tube or a small test tube with a side arm[9][10]

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid for heating bath (e.g., mineral oil)

Procedure:

  • Sample Preparation: Place a few milliliters of the liquid sample into the small test tube.[11]

  • Capillary Inversion: Place the capillary tube, with its open end down, into the liquid in the test tube.[12]

  • Apparatus Assembly: Attach the test tube to the thermometer, ensuring the sample is aligned with the thermometer bulb.[10] Clamp the assembly in the Thiele tube or heating bath.[10]

  • Heating: Gently heat the side arm of the Thiele tube.[10] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Observation: When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[9]

  • Data Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.[10] Record this temperature. It is also important to record the atmospheric pressure.[13]

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The partition coefficient between n-octanol and water is a key measure of a compound's lipophilicity.[14] The shake-flask method is the classical approach for its determination.[15]

Objective: To determine the ratio of the concentration of this compound in n-octanol versus an aqueous phase at equilibrium.

Apparatus:

  • Separatory funnel or glass vials with screw caps

  • Mechanical shaker

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Saturation: Pre-saturate the n-octanol with water and the water (typically a buffer, e.g., pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[16]

  • Sample Preparation: Prepare a stock solution of this compound in pre-saturated n-octanol. The concentration should not exceed 0.01 mol/L.

  • Partitioning: Add a known volume of the n-octanol stock solution and a known volume of the pre-saturated water to a separatory funnel or vial.[14]

  • Equilibration: Shake the mixture for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.[14] After shaking, allow the two phases to separate completely. Centrifugation can be used to aid phase separation.

  • Analysis: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable and validated analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Aqueous Solubility Determination (Flask Method - OECD 105)

This method determines the saturation concentration of a substance in water at a specific temperature.[17][18]

Objective: To determine the maximum concentration of this compound that dissolves in water at equilibrium.

Apparatus:

  • Glass flasks with stoppers

  • Constant temperature water bath or shaker

  • Filtration or centrifugation equipment

  • Analytical instrument for concentration measurement (e.g., HPLC)

Procedure:

  • Preliminary Test: A preliminary test is often conducted to estimate the solubility and the time needed to reach equilibrium.[19]

  • Equilibration: Add an excess amount of this compound to a flask containing a known volume of water. The flask is then agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[17]

  • Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved solid settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.[17] Care must be taken to avoid altering the temperature during this step.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a specific and sensitive analytical method.

  • Result: The solubility is reported as the mass of the substance per volume of water (e.g., in g/L or mg/L) at the specified temperature.

Visualizations

General Synthesis and Purification Workflow

The synthesis of substituted anilines often involves the reduction of a corresponding nitroaromatic compound or a nucleophilic aromatic substitution.[20] The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of a compound like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Starting Materials (e.g., Substituted Nitrobenzene) Reaction Chemical Reaction (e.g., Reduction) Reactants->Reaction Reagents & Catalyst Workup Aqueous Work-up & Quenching Reaction->Workup Crude Product Extraction Liquid-Liquid Extraction Workup->Extraction Crude Extract Drying Drying of Organic Phase Extraction->Drying Organic Layer Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Dried Solution Purification Final Purification (e.g., Column Chromatography) Concentration->Purification Concentrated Crude FinalProduct Pure this compound Purification->FinalProduct Purified Fractions QC Quality Control (NMR, MS, HPLC) FinalProduct->QC Sample for Analysis

Caption: Generalized workflow for the synthesis, purification, and analysis of this compound.

References

Synthesis of 2-Bromo-3,5-difluoroaniline from difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust methodology for the synthesis of 2-Bromo-3,5-difluoroaniline, a valuable fluorinated building block in the development of novel pharmaceutical and agrochemical agents. The procedure outlined herein starts from the readily available precursor, 3,5-difluoroaniline, and proceeds via a controlled, regioselective bromination.

Introduction

Fluorinated anilines are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituents. The introduction of a bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions. This guide presents a two-step synthetic pathway for the preparation of this compound, focusing on a strategy to ensure high regioselectivity and yield. The strong activating effect of the amino group in anilines typically leads to uncontrolled polybromination. To circumvent this, the amino group of the starting material, 3,5-difluoroaniline, is first protected as an acetamide. This moderation of the directing group's activity allows for a more selective subsequent bromination.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the target product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3,5-Difluoroaniline372-39-4C₆H₅F₂N129.1137 - 41
This compound500357-40-4C₆H₄BrF₂N208.00Not available

Experimental Protocols

The synthesis of this compound is proposed to be carried out in two main stages: protection of the amino group of 3,5-difluoroaniline, followed by regioselective bromination and subsequent deprotection.

Step 1: Synthesis of 3,5-Difluoroacetanilide (Protection)

Materials:

  • 3,5-Difluoroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice-cold water

Procedure:

  • In a fume hood, dissolve 3,5-difluoroaniline (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the 3,5-difluoroacetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Synthesis of 2-Bromo-3,5-difluoroacetanilide (Bromination)

Materials:

  • 3,5-Difluoroacetanilide

  • N-Bromosuccinimide (NBS)

  • Glacial acetic acid

Procedure:

  • Dissolve the dried 3,5-difluoroacetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.

  • In a separate container, prepare a solution or slurry of N-Bromosuccinimide (NBS) (1.05 eq.) in glacial acetic acid.

  • Slowly add the NBS solution to the acetanilide solution with constant stirring at room temperature.

  • Continue to stir the mixture for 1 hour. The product, 2-Bromo-3,5-difluoroacetanilide, may begin to precipitate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Synthesis of this compound (Deprotection)

Materials:

  • 2-Bromo-3,5-difluoroacetanilide

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (concentrated)

  • Ethanol

Procedure:

  • To the reaction mixture containing 2-Bromo-3,5-difluoroacetanilide, add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and TLC analysis indicates the completion of the deprotection.

  • Cool the solution to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous sodium hydroxide solution until the solution is basic to litmus paper. This will precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_bromination Bromination cluster_deprotection Deprotection cluster_product Final Product 3,5-Difluoroaniline 3,5-Difluoroaniline Protection_Step Acetylation (Acetic Anhydride, Acetic Acid) 3,5-Difluoroaniline->Protection_Step Step 1 3,5-Difluoroacetanilide 3,5-Difluoroacetanilide Protection_Step->3,5-Difluoroacetanilide Bromination_Step Bromination (NBS, Acetic Acid) 3,5-Difluoroacetanilide->Bromination_Step Step 2 2-Bromo-3,5-difluoroacetanilide 2-Bromo-3,5-difluoroacetanilide Bromination_Step->2-Bromo-3,5-difluoroacetanilide Deprotection_Step Hydrolysis (HCl, Ethanol) 2-Bromo-3,5-difluoroacetanilide->Deprotection_Step Step 3 This compound This compound Deprotection_Step->this compound

Caption: Experimental workflow for the synthesis of this compound.

A Technical Guide to the Safe Handling of 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-3,5-difluoroaniline is a halogenated aniline derivative used as a building block in chemical synthesis. Like many aromatic amines and halogenated compounds, it presents potential health hazards that necessitate strict adherence to safety protocols in a laboratory setting. This guide provides an in-depth overview of its properties, hazards, and essential handling procedures to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identification and Physical Properties

Precise identification and understanding the physical characteristics of a chemical are foundational to its safe handling.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound[1]
CAS Number 500357-40-4[1]
Molecular Formula C₆H₄BrF₂N[1]
InChI InChI=1S/C6H4BrF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2[1]

| Canonical SMILES | C1=C(C(=C(C=C1F)N)Br)F[1] |

Table 2: Physical and Chemical Properties of this compound

Property Value
Molecular Weight 208.00 g/mol [1]
Appearance Solid (form may vary)
Solubility Information not available. Generally, anilines have limited solubility in water.
Melting Point Data not available for this specific isomer. The related isomer 2-Bromo-4,6-difluoroaniline has a melting point of 41-42 °C.
Boiling Point Data not available.

| Flash Point | Data not available for this specific isomer. The related isomer 2-Bromo-4,6-difluoroaniline has a flash point of 81 °C. |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] Understanding these classifications is critical for risk assessment and implementing appropriate safety measures.

Table 3: GHS Hazard Classification for this compound | Classification | Hazard Statement | Pictogram | Signal Word | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |

alt text
| Warning [1] | | Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |
alt text
| Warning [1] | | Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
alt text
| Warning [1] | | Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
alt text
| Warning [1] | | Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] |
alt text
| Warning [1] |

Safe Handling and Storage Protocols

A systematic approach to handling and storage is essential to minimize exposure and prevent accidents. This involves a combination of engineering controls, personal protective equipment, and established laboratory procedures.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2][3] All work should be performed within a properly functioning laboratory chemical fume hood to minimize inhalation exposure.[4][5]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are easily accessible in the immediate work area.[5][6]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. For anilines, materials such as butyl rubber, neoprene, or Viton are often recommended; nitrile gloves may only be suitable for short-term contact.[4] Always consult the glove manufacturer's compatibility chart.

    • Clothing: Wear a fully buttoned lab coat, long pants, and closed-toe shoes to prevent skin contact.[4][7]

  • Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for dusts and organic vapors.[2][3] Personnel must be trained and fit-tested to wear respirators.[4]

Hygiene and Handling Procedures
  • Avoid all personal contact with the substance, including inhalation of dust or fumes.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][3][8]

  • Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[2][3][9]

  • Keep the container tightly closed when not in use.[2][3]

  • Transport chemicals in secondary containment to prevent spills.[4]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep Review SDS and SOPs ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handle Handle Chemical (Weighing, Transferring) fume_hood->handle waste Segregate Hazardous Waste handle->waste decon Decontaminate Work Area and Glassware waste->decon remove_ppe Remove PPE Correctly decon->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Standard laboratory workflow for handling this compound.
Storage

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][4]

  • Keep containers securely sealed to prevent contamination and leakage.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]

Emergency Protocols

Immediate and appropriate action during an emergency is crucial to mitigate harm.

First Aid Measures

Table 4: First Aid Procedures

Exposure Route Protocol
Inhalation Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[3][8][9][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice/attention.[3][8][9]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do, and continue rinsing. If eye irritation persists, get medical advice/attention.[3][8][9]

| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting.[3][8][9][10] |

Accidental Release Measures (Spills)
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.[2][4]

    • Avoid generating dust.[2]

    • Use dry cleanup procedures. Cover the spill with an inert, dry material such as sand, vermiculite, or earth.[2][4]

    • Sweep or shovel the material into a clean, dry, labeled, and sealable container for hazardous waste disposal.[2][8]

  • Large Spills:

    • Evacuate the area immediately.[2][4]

    • Alert emergency services and inform them of the nature and location of the hazard.[2]

    • Prevent the spillage from entering drains or waterways.[2]

    • Only personnel trained in hazardous material cleanup should attempt to control the spill.[4]

Fire-Fighting Measures
  • Extinguishing Media: Use fire-fighting procedures suitable for the surrounding area, such as dry chemical, carbon dioxide (CO₂), or foam.[2][6]

  • Fire/Explosion Hazards: The substance is not considered a significant fire risk, but containers may burn or explode when heated.[2][6]

  • Hazardous Combustion Products: May emit toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen halides (HBr, HF), upon combustion.[2][6]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[6]

G cluster_spill Spill Response cluster_exposure Exposure Response start Emergency Event (Spill or Exposure) assess_spill Assess Spill Size start->assess_spill Spill exposure_type Identify Exposure Route start->exposure_type Exposure small_spill Small Spill: - Wear PPE - Use inert absorbent - Collect for disposal assess_spill->small_spill Minor large_spill Large Spill: - Evacuate area - Alert Emergency Services - Prevent spread assess_spill->large_spill Major first_aid Follow First Aid Protocol (See Table 4) exposure_type->first_aid medical Seek Medical Attention first_aid->medical

Caption: Decision-making logic for emergency response to a spill or exposure.

Disposal Considerations

Waste generated from this compound must be managed as hazardous waste.

  • Waste Classification: Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste.[9]

  • Disposal Method: Dispose of the substance and its container at an approved waste disposal facility.[3][8][9] Do not allow the material to enter drains or the environment.[9]

  • Regulations: Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9] Contaminated packaging should be treated as the substance itself.

Disclaimer: This guide is intended for informational purposes for a professional audience and is based on available safety data. It is not a substitute for a comprehensive risk assessment, which must be conducted by qualified personnel for specific laboratory procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before use.

References

An In-Depth Technical Guide to 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromo-3,5-difluoroaniline, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical properties, a representative synthetic protocol, and its applications in the pharmaceutical industry.

Core Compound Information

This compound is an aromatic amine containing bromine and fluorine atoms, which impart unique chemical properties making it a valuable building block in organic synthesis.

Molecular Formula and Weight:

The chemical formula for this compound is C₆H₄BrF₂N.[1] Its molecular weight is 208.00 g/mol .[1]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below, providing a clear comparison of its properties.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 500357-40-4[1]
Molecular Formula C₆H₄BrF₂N[1]
Molecular Weight 208.00 g/mol [1]
Boiling Point 223.7°C at 760 mmHg
Physical Form Liquid

Safety Information:

This compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 3,5-difluoroaniline. The fluorine atoms are deactivating, and the amino group is an ortho-, para-director. Therefore, the bromine atom is directed to the ortho position relative to the amino group.

Experimental Protocol: Bromination of 3,5-difluoroaniline

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 3,5-difluoroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-difluoroaniline (1 equivalent) in acetonitrile.

  • Bromination: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (1 to 1.1 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5°C. The portion-wise addition of NBS is crucial for achieving high selectivity.[2]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 3,5-difluoroaniline.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Purification & Product 3_5_difluoroaniline 3,5-Difluoroaniline Reaction Bromination in Acetonitrile (0°C to RT) 3_5_difluoroaniline->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

Halogenated anilines, such as this compound, are crucial building blocks in the pharmaceutical industry. The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. The bromine atom provides a reactive handle for further chemical modifications, commonly through cross-coupling reactions.

While specific drugs containing the this compound moiety are not prominently in the public domain, its structural isomers and related compounds are integral to the synthesis of a variety of therapeutic agents, particularly kinase inhibitors for oncology. For instance, related bromo-fluoroaniline derivatives are used in the synthesis of drugs targeting various kinases. The unique substitution pattern of this compound offers a distinct electronic and steric profile that can be exploited by medicinal chemists to fine-tune the pharmacological properties of new drug candidates.

Logical Relationship in Drug Discovery

The following diagram illustrates the role of this compound as a building block in a typical drug discovery pipeline.

DrugDiscovery BuildingBlock This compound CrossCoupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) BuildingBlock->CrossCoupling AdvancedIntermediate Advanced Intermediate CrossCoupling->AdvancedIntermediate FurtherSynthesis Further Synthetic Steps AdvancedIntermediate->FurtherSynthesis APICandidate Active Pharmaceutical Ingredient (API) Candidate FurtherSynthesis->APICandidate Preclinical Preclinical Development APICandidate->Preclinical

Caption: Role of this compound in drug discovery.

References

Spectroscopic Profile of 2-Bromo-3,5-difluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for the aromatic compound 2-Bromo-3,5-difluoroaniline. Designed for researchers, scientists, and professionals in drug development, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the limited availability of published experimental spectra for this specific molecule, this guide utilizes predicted data and comparative analysis of structurally similar compounds to offer a robust spectroscopic profile.

Predicted and Comparative Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison, a crucial aspect for researchers in the field.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.[1][2][3][4] For this compound (C₆H₄BrF₂N), the predicted monoisotopic mass is 206.94952 Da.[5][6] The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule.

AdductPredicted m/z
[M+H]⁺207.95680
[M+Na]⁺229.93874
[M-H]⁻205.94224
[M+NH₄]⁺224.98334
[M+K]⁺245.91268
[M+H-H₂O]⁺189.94678
[M+HCOO]⁻251.94772
[M+CH₃COO]⁻265.96337
[M]⁺206.94897
[M]⁻206.95007

Data sourced from PubChem CID 270688.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[1][2][4]

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amine (-NH₂) protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. For comparison, the experimental ¹H NMR data for the related compound 3,5-Difluoroaniline is presented below.

Comparative ¹H NMR Data: 3,5-Difluoroaniline

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.25 - 6.35m3HAromatic CH
3.70br s2H-NH₂

Solvent: CDCl₃. Data is representative and may vary based on experimental conditions.

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbon atoms attached to electronegative atoms (Br, F, N) will be significantly deshielded and appear at higher chemical shifts.

Comparative ¹³C NMR Data: 3,5-Difluoroaniline

Chemical Shift (ppm)Assignment
164.5 (d, J=243 Hz)C-F
149.5 (t, J=14 Hz)C-NH₂
99.0 (t, J=26 Hz)C-H adjacent to C-F
95.5 (t, J=9 Hz)C-H between two C-F atoms

Solvent: CDCl₃. Data is representative and may vary based on experimental conditions.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[7] The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.

Expected ¹⁹F NMR Chemical Shift Ranges

Type of Fluorine CompoundChemical Shift Range (ppm) (Relative to CFCl₃)
Aryl-F+80 to +170

Data from general ¹⁹F NMR chemical shift tables.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1][2][4]

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3500N-H stretch (asymmetric)Amine (-NH₂)
3300 - 3400N-H stretch (symmetric)Amine (-NH₂)
1600 - 1650N-H bendAmine (-NH₂)
1550 - 1620C=C stretchAromatic Ring
1200 - 1400C-N stretchAromatic Amine
1100 - 1300C-F stretchAryl Fluoride
550 - 750C-Br stretchAryl Bromide

These are general ranges and the exact peak positions can be influenced by the overall molecular structure.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols for the techniques discussed.

Sample Preparation

For NMR analysis, the sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. For IR spectroscopy, a solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For MS, the sample is typically dissolved in a suitable volatile solvent like methanol or acetonitrile.

NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR : Standard parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR : A larger spectral width (0 to 220 ppm) is used. Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically employed to simplify the spectrum.

  • ¹⁹F NMR : A specific probe tuned to the fluorine frequency is required. The chemical shifts are referenced to an internal or external standard, commonly CFCl₃.

IR Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Procedure : A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Instrumentation : A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.

  • Procedure : The sample solution is introduced into the ion source. For ESI, the sample is ionized by applying a high voltage to a capillary. The resulting ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis is crucial for the efficient and accurate identification of a chemical compound. The following diagram illustrates a typical workflow.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (this compound) MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS_Data Determine Molecular Formula & Weight MS->MS_Data IR_Data Identify Functional Groups IR->IR_Data NMR_Data Determine Connectivity & Chemical Environment NMR->NMR_Data Structure Structural Elucidation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

A generalized workflow for the spectroscopic identification of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. For definitive structural confirmation, the acquisition of experimental data is recommended. The provided comparative data and protocols serve as a valuable resource for researchers working with this and related compounds.

References

Solubility of 2-Bromo-3,5-difluoroaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-bromo-3,5-difluoroaniline, a key intermediate in various synthetic applications. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a comprehensive framework for understanding its predicted solubility based on its physicochemical properties and established chemical principles. Furthermore, it offers detailed, standardized experimental protocols for the gravimetric and UV-Vis spectrophotometric methods, enabling researchers to determine the precise solubility of this compound in their laboratories. These methodologies are presented to facilitate consistent and reproducible data generation, which is crucial for process optimization, formulation development, and regulatory submissions.

Introduction

This compound is a halogenated aromatic amine with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in drug discovery and development. Solubility data is critical for optimizing reaction conditions, designing purification and crystallization processes, developing suitable formulations, and predicting bioavailability.

This guide serves as a core technical resource for researchers working with this compound. In the absence of published quantitative solubility data, this document provides a predictive analysis of its solubility characteristics and presents robust experimental methods for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, derived from computational models, provide the basis for predicting its solubility behavior.[1]

PropertyValue
IUPAC Name This compound[1]
CAS Number 500357-40-4
Molecular Formula C₆H₄BrF₂N[1]
Molecular Weight 208.00 g/mol [1]
Computed XLogP3 2.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a qualitative manner. The presence of a polar amino group (-NH₂) suggests potential solubility in polar organic solvents. Concurrently, the aromatic ring and halogen substituents (bromo- and fluoro-) contribute to its non-polar character, indicating likely solubility in non-polar and moderately polar solvents.

Table 2 outlines the predicted solubility of this compound in a range of common organic solvents. It is important to note that these are predictions, and experimental verification is necessary to establish quantitative values.

SolventSolvent TypePredicted SolubilityQuantitative Data ( g/100 mL at 25°C)
Hexane Non-polarLowData not available
Toluene Non-polarSolubleData not available
Dichloromethane Polar aproticSolubleData not available
Ethyl Acetate Polar aproticSolubleData not available
Acetone Polar aproticSolubleData not available
Methanol Polar proticModerately SolubleData not available
Ethanol Polar proticModerately SolubleData not available
Dimethyl Sulfoxide (DMSO) Polar aproticHighly SolubleData not available

Experimental Protocols for Solubility Determination

To address the current data gap, two widely accepted and reliable methods for determining the thermodynamic solubility of organic compounds are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

The gravimetric method is a direct and straightforward technique that involves measuring the mass of the solute dissolved in a known volume of a saturated solution.[2][3][4]

4.1.1. Materials and Apparatus

  • This compound

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatic shaker or rotator

  • Analytical balance (readable to 0.1 mg)

  • Glass syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven

4.1.2. Experimental Procedure

  • Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The amount should be sufficient to ensure undissolved solid remains after equilibration.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed for at least 2 hours to permit the excess solid to settle. For finer suspensions, centrifugation may be employed to facilitate separation.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant using a glass syringe, ensuring no solid particles are disturbed. Immediately pass the aliquot through a syringe filter into a pre-weighed evaporation dish.

  • Solvent Evaporation: Record the exact mass of the dish and the filtered solution. Place the dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely.

  • Mass Determination: Once a constant weight is achieved, cool the dish in a desiccator and weigh it. The difference between the final and initial mass of the dish corresponds to the mass of the dissolved solute.

4.1.3. Calculation of Solubility

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (Mass of solute / Volume of supernatant) x 100

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Filtration cluster_analysis Analysis A Add excess this compound to a known volume of solvent in a vial B Seal vial and place in thermostatic shaker (e.g., 25°C for 24-72h) A->B C Allow excess solid to settle B->C D Withdraw supernatant with a syringe C->D E Filter supernatant into a pre-weighed evaporation dish D->E F Weigh the dish with the solution E->F G Evaporate solvent in an oven until constant weight F->G H Cool and re-weigh the dish G->H I Calculate Solubility H->I

Caption: Workflow for Gravimetric Solubility Determination.
UV-Vis Spectrophotometric Method

This method is an indirect technique that relies on measuring the absorbance of a diluted saturated solution and determining its concentration using a pre-established calibration curve.[5][6][7] It is particularly useful for compounds that absorb ultraviolet or visible light.

4.2.1. Materials and Apparatus

  • All materials listed for the gravimetric method

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

4.2.2. Experimental Procedure

Part 1: Preparation of Calibration Curve

  • Stock Solution: Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Standard Solutions: Perform serial dilutions of the stock solution to create a series of at least five standard solutions with decreasing concentrations.

  • Absorbance Measurement: Determine the wavelength of maximum absorbance (λmax) for this compound in the solvent. Measure the absorbance of each standard solution at this λmax.

  • Curve Plotting: Plot a calibration curve of absorbance versus concentration. The resulting linear regression equation will be used to determine the concentration of the unknown sample.

Part 2: Solubility Determination

  • Saturated Solution: Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-4).

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

  • Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

4.2.3. Calculation of Solubility

The solubility (S) is calculated by accounting for the dilution factor:

S ( g/100 mL) = (Calculated concentration of diluted sample) x (Dilution factor) x 100

G cluster_calib Part 1: Calibration Curve cluster_sol_det Part 2: Solubility Determination A1 Prepare stock solution of known concentration A2 Create series of standard solutions via serial dilution A1->A2 A3 Measure absorbance of standards at λmax A2->A3 A4 Plot Absorbance vs. Concentration to get linear regression equation A3->A4 B4 Calculate concentration using the linear regression equation A4->B4 Use Equation B1 Prepare and filter saturated solution (as per gravimetric method steps 1-4) B2 Accurately dilute filtered solution to fall within calibration curve range B1->B2 B3 Measure absorbance of diluted solution at λmax B2->B3 B3->B4 B5 Calculate original solubility (accounting for dilution factor) B4->B5

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in published literature, this technical guide provides a strong predictive framework based on the compound's structure. Furthermore, the detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods offer robust and standardized approaches for researchers to determine this crucial physicochemical property. The generation of accurate solubility data is essential for advancing research and development activities involving this compound.

References

Crystal Structure Analysis of 2-Bromo-3,5-difluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure analysis of 2-Bromo-3,5-difluoroaniline. Despite a thorough review of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no publicly available experimental crystal structure data for this compound has been identified. This document, therefore, provides a comprehensive, generalized protocol for the determination of its crystal structure, from synthesis and crystallization to single-crystal X-ray diffraction analysis. To serve as a practical example, crystallographic data for a related compound, 4-Bromo-2,6-difluoroaniline, is presented and discussed. This guide is intended to equip researchers in materials science and drug development with the necessary methodologies to elucidate the crystal structure of this compound and similarly substituted aromatic compounds.

Introduction

This compound is a halogenated aromatic amine with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The precise arrangement of atoms in its solid state, its crystal structure, is fundamental to understanding its physicochemical properties, such as solubility, melting point, and stability. Furthermore, in the context of drug development, the crystal structure provides invaluable insights into intermolecular interactions that can influence formulation, bioavailability, and drug-target interactions.

As of the date of this publication, the crystal structure of this compound has not been experimentally determined and reported in the public domain. This guide outlines the standard experimental procedures that would be employed to determine this structure.

General Experimental Protocols

The determination of a small molecule's crystal structure by single-crystal X-ray diffraction involves a multi-step process.

Synthesis and Purification

The synthesis of substituted anilines can often be achieved through the reduction of the corresponding nitrobenzene derivative. For this compound, a potential synthetic route involves the reduction of 2-bromo-3,5-difluoronitrobenzene.

Example Synthetic Protocol:

  • Reduction: 2-Bromo-3,5-difluoronitrobenzene is dissolved in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: A catalyst, for instance, palladium on carbon (Pd/C), is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, often under pressure, and stirred until the reaction is complete.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Crystallization

The growth of high-quality single crystals is a critical yet often challenging step. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

The choice of solvent is crucial and often determined empirically through screening various common organic solvents.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Illustrative Crystal Structure Data: 4-Bromo-2,6-difluoroaniline

In the absence of experimental data for this compound, the crystal structure of its isomer, 4-Bromo-2,6-difluoroaniline, serves as a valuable reference. The data presented here is sourced from the Cambridge Crystallographic Data Centre (CCDC).

Crystallographic Data
Parameter4-Bromo-2,6-difluoroaniline
Chemical FormulaC₆H₄BrF₂N
Formula Weight208.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.356(2)
b (Å)14.168(3)
c (Å)6.219(2)
α (°)90
β (°)109.13(2)
γ (°)90
Volume (ų)695.5(3)
Z4
Calculated Density (g/cm³)1.986
Selected Bond Lengths and Angles
BondLength (Å)AngleAngle (°)
Br1 - C41.895(3)C2 - C1 - C6119.5(3)
F1 - C21.352(3)C1 - C2 - F1119.8(3)
F2 - C61.354(3)C1 - C6 - F2119.7(3)
N1 - C11.383(4)C3 - C4 - Br1119.3(2)
C1 - C21.393(4)C5 - C4 - Br1119.4(2)
C2 - C31.378(4)C2 - C1 - N1120.3(3)
C3 - C41.382(4)C6 - C1 - N1120.2(3)
C4 - C51.379(4)
C5 - C61.380(4)
C6 - C11.396(4)

Note: The data presented is for illustrative purposes and is based on the reported structure of 4-Bromo-2,6-difluoroaniline.

Experimental and Logical Workflow Visualization

The process of determining a crystal structure follows a logical progression from sample preparation to data analysis and final structure validation.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Analysis cluster_validation Structure Validation & Deposition Start Starting Materials (e.g., 2-bromo-3,5-difluoronitrobenzene) Synthesis Chemical Synthesis (e.g., Reduction) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Data_Collection Data Collection (Single-Crystal XRD) Crystallization->Data_Collection Data_Processing Data Processing (Unit Cell Determination) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation (e.g., CheckCIF) Structure_Refinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition

Workflow for Crystal Structure Determination.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its elucidation. The outlined methodologies for synthesis, crystallization, and single-crystal X-ray diffraction are standard practices in the field of chemical crystallography. The provided example data for 4-Bromo-2,6-difluoroaniline offers valuable comparative insights into the expected structural parameters. The determination and analysis of the crystal structure of this compound will undoubtedly contribute to a deeper understanding of its properties and facilitate its application in various fields, particularly in the rational design of new pharmaceutical agents. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to fill the current knowledge gap.

Commercial Availability and Synthetic Utility of 2-Bromo-3,5-difluoroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of the chemical intermediate 2-Bromo-3,5-difluoroaniline. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key technical data, experimental protocols, and safety information to support its use in medicinal chemistry and organic synthesis.

Commercial Availability

This compound is available from several commercial suppliers. The compound is typically offered in various purities and quantities to meet the needs of both small-scale research and larger development projects. Below is a summary of representative commercial offerings.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityAvailable Quantities
Sunway Pharm Ltd.50037-40-4C₆H₄BrF₂N208.00 g/mol 97%1g, 5g, 10g, 25g
Various Chemical Marketplace Vendors500357-40-4C₆H₄BrF₂N208.00 g/mol VariesGrams to Kilograms

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.

PropertyValueSource
IUPAC NameThis compoundPubChem
InChIInChI=1S/C6H4BrF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2PubChem
InChIKeyLNRJKFKNFNIMTM-UHFFFAOYSA-NPubChem
SMILESC1=C(C(=C(C=C1F)N)Br)FPubChem
Molecular Weight208.00 g/mol PubChem[1]
Exact Mass206.94952 DaPubChem[1]

Synthesis Protocols

Example Synthetic Workflow: Bromination and Diazotization

The following diagram illustrates a potential synthetic workflow adapted from a patented process for a related compound.[2][3]

G cluster_bromination Bromination Stage cluster_purification Purification Stage start Start with 3,5-Difluoroaniline reagents_br Add Bromine in an acidic aqueous solution start->reagents_br Step 1 reaction_br Exothermic Reaction (Control Temperature) reagents_br->reaction_br Step 2 product_br Formation of This compound intermediate reaction_br->product_br Step 3 extraction Extraction with an organic solvent product_br->extraction Proceed to Purification washing Washing with aqueous solutions extraction->washing drying Drying over an anhydrous salt washing->drying final_product Purified This compound drying->final_product cluster_pathway Simplified MAPK/ERK Signaling Pathway cluster_inhibition Point of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, etc. TranscriptionFactors->CellProliferation KinaseInhibitor Kinase Inhibitor (derived from This compound) KinaseInhibitor->MEK Inhibition

References

A Technical Guide to 2-Bromo-3,5-difluoroaniline: A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Bromo-3,5-difluoroaniline, a halogenated aromatic amine of significant interest in the fields of medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a comprehensive experimental protocol for its synthesis, and explores its applications as a versatile building block, particularly in the development of novel therapeutics. The strategic placement of bromine and fluorine atoms on the aniline scaffold imbues this molecule with unique reactivity, making it a valuable precursor for the synthesis of complex chemical entities.

Chemical and Physical Properties

This compound, confirmed by its IUPAC name, is a distinct chemical entity with the CAS number 500357-40-4.[1] Its structural and physical properties are critical for its application in synthetic chemistry and are summarized below. The presence of electronegative fluorine atoms and a reactive bromine atom significantly influences its chemical behavior, particularly in cross-coupling reactions and further functionalization.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 500357-40-4[1]
Molecular Formula C₆H₄BrF₂N[1]
Molecular Weight 208.00 g/mol [1]
Boiling Point 223.7°C at 760 mmHg[2]
Physical Form Liquid
InChI InChI=1S/C6H4BrF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2[1]
InChIKey LNRJKFKNFNIMTM-UHFFFAOYSA-N[1]
SMILES C1=C(C=C(C(=C1N)Br)F)F[1]

Synthesis of this compound

The synthesis of this compound can be achieved via electrophilic bromination of 3,5-difluoroaniline. The amino group is a strong activating group and directs ortho- and para- to itself. Since the para position is blocked, bromination occurs at one of the ortho positions. The following protocol is adapted from established methods for the bromination of similar aniline derivatives.

Experimental Protocol: Synthesis via Direct Bromination

This protocol details the direct bromination of 3,5-difluoroaniline to yield this compound.

Materials:

  • 3,5-Difluoroaniline

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium bisulfite (NaHSO₃) solution, saturated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoroaniline (10.0 g, 77.4 mmol) in glacial acetic acid (100 mL). Cool the resulting solution to 0-5 °C using an ice bath.

  • Bromination: While stirring vigorously, add a solution of bromine (12.4 g, 77.4 mmol) in glacial acetic acid (20 mL) dropwise via a dropping funnel over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is deemed complete, carefully pour the mixture into a beaker containing ice water (300 mL). Quench the excess bromine by slowly adding a saturated solution of sodium bisulfite until the orange color of bromine disappears.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Synthetic Workflow Diagram

G Synthesis of this compound A 3,5-Difluoroaniline C Electrophilic Aromatic Substitution (Bromination) A->C B Bromine (Br2) Glacial Acetic Acid B->C D Reaction Workup (Quenching, Neutralization, Extraction) C->D Reaction Mixture E Purification (Distillation/Chromatography) D->E Crude Product F This compound E->F Purified Product

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

Halogenated anilines are paramount building blocks in modern medicinal chemistry. The unique substitution pattern of this compound offers medicinal chemists a versatile scaffold for the synthesis of novel bioactive molecules.

  • Role of Fluorine: The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance key pharmacological properties.[3] Fluorine can improve metabolic stability by blocking sites susceptible to enzymatic oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity, thereby improving a compound's pharmacokinetic profile.

  • Role of Bromine: The bromine atom serves as a highly versatile synthetic handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from the aniline core.

  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, which are a major class of targeted therapies for cancer and inflammatory diseases.[3][4] The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. Starting from this compound, chemists can utilize the bromine for cross-coupling reactions to append larger, more complex moieties that can occupy other regions of the kinase active site, leading to potent and selective inhibitors. While specific drugs derived from this exact isomer are not prominently documented, its close relatives, such as 3-bromo-2,5-difluoroaniline, are known intermediates in the synthesis of anticancer agents like the KRASG12C inhibitor AZD4625.[5]

Logical Workflow in Drug Discovery

The diagram below illustrates the logical progression of how a building block like this compound is utilized in a typical drug discovery pipeline.

G Role of this compound in Drug Discovery cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization A This compound (Starting Material) B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Library of Novel Compounds B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Candidate F->G

Caption: Logical workflow of a building block in drug discovery.

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for chemical synthesis. Its unique combination of an aniline core with fluorine and bromine substituents provides a powerful platform for the construction of complex molecules with desirable physicochemical and pharmacological properties. While it is primarily utilized as a building block in the broader context of drug discovery and materials science, its strategic importance is evident from the utility of its isomers in synthesizing clinically relevant compounds. The synthetic protocols and applications outlined in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical entity.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction with 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organohalide with an organoboron compound, typically in the presence of a base.[1] This application note provides a detailed protocol and representative data for the Suzuki-Miyaura coupling of 2-Bromo-3,5-difluoroaniline with various arylboronic acids. Derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, where the fluorine atoms can significantly modulate the biological activity and physicochemical properties of the target molecules. The electron-withdrawing nature of the fluorine atoms and the presence of the ortho-amino group can present unique challenges in achieving high-yielding coupling reactions, making careful optimization of reaction conditions crucial.

Data Presentation: Representative Reaction Conditions

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public literature, the following table summarizes typical reaction conditions that have proven effective for the coupling of structurally similar ortho-bromoanilines and other challenging aryl bromides. These conditions serve as an excellent starting point for the optimization of reactions with this compound. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield Range (%)Notes
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O (e.g., 10:1)80-11012-24Moderate to HighA versatile system for many aryl bromides.
Pd₂(dba)₃ (1-3)XPhos (2-6)K₃PO₄ (2-3)Dioxane/H₂O (e.g., 4:1)90-11012-24Moderate to HighBuchwald ligands are often effective for challenging substrates.
Pd(PPh₃)₄ (3-5)-Na₂CO₃ or K₂CO₃ (2-3)DME/H₂O or Toluene/EtOH/H₂O80-10012-24Moderate to HighA classic, readily available catalyst.
PdCl₂(dppf) (3-5)-Cs₂CO₃ or K₂CO₃ (2-3)Dioxane/H₂O or DMF90-11012-24Moderate to HighOften robust for a variety of substrates.
CataCXium A Pd G3 (2-5)-Cs₂CO₃ (2-3)2-MeTHF80-10012-24HighIdentified as a uniquely effective catalyst for unprotected ortho-bromoanilines.[2]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene, 2-MeTHF)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst and ligand (if separate).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

  • Solvent Addition: Add the degassed solvent via syringe to the reaction flask. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction solvent).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3,5-difluoroaniline.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst/Ligand inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Workup and Extraction cool->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Isolated Product: 2-Aryl-3,5-difluoroaniline purify->product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

This comprehensive guide provides researchers with the necessary information to successfully perform the Suzuki-Miyaura coupling reaction with this compound. The provided data and protocols offer a solid foundation for the synthesis of novel difluorinated biaryl compounds for applications in drug discovery and materials science. As with any chemical reaction, careful optimization of the reaction parameters is key to achieving the desired outcome.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful and versatile method allows for the coupling of aryl halides or pseudo-halides with a wide range of nitrogen nucleophiles, including primary and secondary amines, anilines, and amides. Its broad substrate scope and functional group tolerance have made it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamine moieties are prevalent.[1]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-bromo-3,5-difluoroaniline. This substrate is of particular interest in medicinal chemistry due to the presence of the fluorine atoms, which can significantly modulate the physicochemical and pharmacological properties of a molecule. The electron-withdrawing nature of the fluorine atoms and the aniline moiety can influence the reactivity of the C-Br bond, necessitating careful optimization of the reaction conditions.

The following sections offer insights into catalyst and ligand selection, base and solvent effects, and provide detailed experimental protocols that can be adapted for various amine coupling partners.

Application Notes

The successful Buchwald-Hartwig amination of this compound is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The electronic properties of the substrate, characterized by the electron-withdrawing fluorine atoms and the electron-donating amino group, require a well-balanced catalytic system to achieve high yields and selectivity.

Catalyst and Ligand Selection:

The choice of the palladium precursor and the phosphine ligand is critical for an efficient reaction. While various palladium sources like Pd(OAc)₂, Pd₂(dba)₃, and palladium precatalysts can be used, the ligand plays a key role in the catalytic cycle. For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands facilitate the oxidative addition of the palladium(0) to the aryl bromide and promote the reductive elimination to form the desired C-N bond.

A screening of various phosphine ligands for a similar substrate, 1,3-dibromo-2,5-difluorobenzene, revealed that bis-phosphine ligands are particularly effective.[2] The order of preference was found to be: Xantphos > DPEPhos ~ dppf > BINAP .[2] Monodentate biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are also excellent candidates, known for their high activity in coupling challenging substrates.[3]

Base Selection:

The base plays a crucial role in the deprotonation of the amine nucleophile to form the active palladium-amido intermediate. The choice of base can significantly impact the reaction rate and yield. While strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions, they can be incompatible with sensitive functional groups.[4] For substrates with functionalities prone to decomposition, weaker inorganic bases are preferred.

In the context of polyhalogenated anilines, a comparison of bases showed the following trend in terms of reaction rate: NaOtBu > Cs₂CO₃ ~ K₃PO₄.[2] However, the highest yield was obtained with potassium phosphate (K₃PO₄) , as stronger bases led to the formation of more byproducts.[2] The use of an excess of a heterogeneous base like K₃PO₄ can also help minimize catalyst deactivation.[5]

Solvent Selection:

Aprotic, non-polar, or weakly polar solvents are typically employed for the Buchwald-Hartwig amination. Toluene and 1,4-dioxane are common choices.[3] For the amination of a similar substrate, isopropyl acetate (iPrOAc) was found to be a process-friendly and effective solvent. The choice of solvent can also influence the solubility of the reagents and the catalytic species, thereby affecting the reaction kinetics.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific amine coupling partners. It is highly recommended to perform small-scale test reactions to determine the optimal conditions.

Protocol 1: General Procedure for the Amination of this compound with a Generic Amine

This protocol is adapted from a large-scale synthesis of a structurally related compound and is a good starting point for various amines.[5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous toluene or isopropyl acetate (iPrOAc)

  • Schlenk tube or a sealed reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), potassium phosphate (2.0-4.0 equiv), palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and Xantphos (1.5-3 mol%).

  • Seal the tube with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous solvent (toluene or iPrOAc) via syringe.

  • Add the amine (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Place the Schlenk tube in a preheated heating block and stir the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 3,5-difluoroaniline.

Protocol 2: Amination with an Ammonia Equivalent (Benzophenone Imine)

This protocol is specifically for the synthesis of the primary aniline product after a subsequent hydrolysis step. It is based on a well-optimized industrial process.[2][5]

Materials:

  • This compound

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂

  • Xantphos

  • Potassium phosphate (K₃PO₄)

  • Isopropyl acetate (iPrOAc)

  • Aqueous Hydrochloric Acid (HCl)

Procedure:

Step A: Buchwald-Hartwig Coupling

  • In a reaction vessel purged with nitrogen, charge with Pd(dba)₂ (0.5 mol%), Xantphos (0.5 mol%), and potassium phosphate (4.0 equiv).[5]

  • Add isopropyl acetate (iPrOAc).

  • Add this compound (1.0 equiv) and benzophenone imine (1.1 equiv).

  • Heat the mixture to 80 °C and stir for 16-24 hours, or until the reaction is complete as monitored by LC-MS.

  • Cool the reaction mixture to room temperature.

Step B: Hydrolysis of the Imine

  • To the reaction mixture from Step A, add aqueous HCl (e.g., 2 M) and stir vigorously at room temperature for 1-2 hours.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with isopropyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or crystallization to yield the desired N-substituted aniline.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of substrates similar to this compound. These should be used as a starting point for optimization.

Table 1: Catalyst and Ligand Screening for a Related Amination [2]

Palladium PrecursorLigandYield (%)
Pd(dba)₂Xantphos ~90
Pd(dba)₂DPEPhosModerate
Pd(dba)₂dppfModerate
Pd(dba)₂BINAPLow
Pd(dba)₂tBuXphosLow
Pd(dba)₂X-PhosLow
Pd(dba)₂BrettPhosLow

Conditions: 1,3-dibromo-2,5-difluorobenzene, benzophenone imine, K₃PO₄, 2-MeTHF, 80 °C.

Table 2: Base Optimization for a Related Amination [2]

BaseRelative RateYield (%)
NaOtBuFastestLower
Cs₂CO₃ModerateModerate
K₃PO₄ SlowerHighest

Conditions: 1,3-dibromo-2,5-difluorobenzene, benzophenone imine, Pd(dba)₂/Xantphos, 2-MeTHF, 80 °C.

Mandatory Visualization

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_halide L-Pd(II)(Ar)X OxAdd->PdII_halide Amine_assoc Amine Association PdII_halide->Amine_assoc + H₂NR PdII_amine [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ Amine_assoc->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L-Pd(II)(Ar)(HNR) Deprotonation->PdII_amido - HB⁺X⁻ RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product Ar-NHR RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Reaction Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Bromo-3,5-difluoroaniline with various terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] The resulting 2-alkynyl-3,5-difluoroaniline scaffolds are valuable intermediates in medicinal chemistry, serving as precursors for a wide range of biologically active heterocycles and pharmaceutical compounds.[3][4][5] This guide covers both traditional copper-catalyzed and modern copper-free reaction conditions, data presentation for expected outcomes, and troubleshooting.

Introduction

The Sonogashira cross-coupling reaction, first reported in 1975, has become an indispensable tool in organic synthesis.[6] It facilitates the synthesis of aryl alkynes, which are crucial structural motifs in pharmaceuticals, natural products, and advanced materials.[7][8] Substituted anilines, in particular, are privileged structures in drug discovery, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[3][4] The unique electronic properties conferred by fluorine atoms—such as enhanced metabolic stability and binding affinity—make fluorinated aniline derivatives like this compound highly desirable building blocks.

The coupling of this compound presents a specific challenge due to its electron-deficient nature, which can affect the rate-determining oxidative addition step in the catalytic cycle.[1] However, modern advancements in catalyst design, including the use of bulky, electron-rich phosphine ligands, have enabled efficient couplings of such challenging aryl bromides, often at room temperature.[9][10] These application notes provide reliable protocols to achieve successful alkynylation of this key intermediate.

Reaction Scheme

The general reaction scheme for the Sonogashira coupling of this compound is shown below:

Figure 1: General Sonogashira coupling of this compound.

Data Presentation: Representative Reaction Conditions

The following table summarizes recommended starting conditions for the Sonogashira coupling of this compound with various terminal alkynes. Optimization may be required for specific substrates. Yields are hypothetical and based on typical results for similar electron-deficient aryl bromides.[10]

EntryAlkyne (R)Catalyst System (mol%)Base (eq.)SolventTemp. (°C)Time (h)Expected Yield (%)
1PhenylacetyleneProtocol A: Pd(PPh₃)₂Cl₂ (2%), CuI (4%)Et₃N (2.5)THF60685-95
21-HexyneProtocol A: Pd(PPh₃)₂Cl₂ (2%), CuI (4%)DIPA (3.0)DMF50880-90
3TrimethylsilylacetyleneProtocol B: Pd₂(dba)₃ (1%), P(t-Bu)₃ (4%)Cs₂CO₃ (2.0)Toluene801275-85
43-EthynylpyridineProtocol B (RT): [DTBNpP]Pd(crotyl)Cl (2.5%)TMP (2.0)DMSORT488-97
5Propargyl AlcoholProtocol A: Pd(PPh₃)₄ (3%), CuI (5%)Et₃N (3.0)THF/MeCNRT1670-80

Abbreviations: DIPA = Diisopropylamine, DMF = N,N-Dimethylformamide, dba = dibenzylideneacetone, P(t-Bu)₃ = Tri(tert-butyl)phosphine, TMP = 2,2,6,6-Tetramethylpiperidine, DMSO = Dimethyl sulfoxide, RT = Room Temperature.

Experimental Workflow and Catalytic Cycle

The overall experimental process and the underlying catalytic mechanism are crucial for understanding and troubleshooting the reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Workup & Analysis reagents Weigh Reagents: Aryl Halide, Catalysts, Base solvent Prepare Anhydrous Degassed Solvent setup Assemble Glassware (Schlenk Flask) reagents->setup inert Purge with Inert Gas (Argon/Nitrogen) setup->inert addition Add Reagents & Solvent inert->addition alkyne Add Terminal Alkyne (via Syringe) addition->alkyne stir Stir at Set Temperature alkyne->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Diagram 1: A typical experimental workflow for Sonogashira coupling.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex1 Br-Pd(II)L₂(Ar) pd0->pd_complex1 Oxidative Addition pd_complex2 R-C≡C-Pd(II)L₂(Ar) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡C-R pd_complex2->product alkyne R-C≡C-H cu_acetylide R-C≡C-Cu(I) alkyne->cu_acetylide + CuI - HI cu_acetylide->pd_complex1 aryl_halide Ar-Br aryl_halide->pd_complex1 base Base base_h Base-H⁺Br⁻

Diagram 2: The interconnected Pd/Cu catalytic cycles in Sonogashira coupling.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Solvents are flammable.

Protocol A: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust, general-purpose method suitable for a wide range of alkynes.[8][11]

Materials and Reagents:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide [CuI] (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.5-3.0 eq)

  • Anhydrous, degassed solvent (THF or DMF)

  • Schlenk flask or oven-dried round-bottom flask with a condenser and septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 209 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Attach a condenser and purge the flask with inert gas for 10-15 minutes.

  • Via syringe, add anhydrous, degassed THF (5 mL) and the amine base (e.g., Et₃N, 278 µL, 2.0 mmol).

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-alkynyl-3,5-difluoroaniline.

Protocol B: Copper-Free Sonogashira Coupling at Room Temperature

This protocol is advantageous for sensitive substrates or when copper contamination is a concern, for instance, in pharmaceutical synthesis. It often utilizes bulky, electron-rich phosphine ligands.[9][10][12]

Materials and Reagents:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • [DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol%) or an in-situ generated catalyst from Pd₂(dba)₃ and a bulky phosphine ligand.

  • A sterically hindered amine base, such as 2,2,6,6-Tetramethylpiperidine (TMP) or another suitable base like Cs₂CO₃ (2.0 eq).[9]

  • Anhydrous, degassed solvent (DMSO or Acetonitrile)

  • Schlenk flask and other equipment as listed in Protocol A.

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 13 mg, 0.025 mmol for a 1.0 mmol scale reaction) to a dry Schlenk flask.

  • Remove the flask from the glovebox and add this compound (209 mg, 1.0 mmol).

  • Purge the flask with inert gas.

  • Add anhydrous, degassed DMSO (4 mL) followed by the base (e.g., TMP, 338 µL, 2.0 mmol) and the terminal alkyne (1.5 mmol).

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product using flash column chromatography as described in Protocol A.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poor quality reagents.Use fresh, high-purity reagents. Ensure solvent is thoroughly degassed and dried. Check inert gas seals. Use a more active catalyst/ligand system (e.g., Buchwald ligands for copper-free protocol).
Alkyne Homocoupling (Glaser Coupling) Oxygen contamination in copper-catalyzed reaction; Reaction temperature too high.Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. Run the reaction at a lower temperature. Consider switching to a copper-free protocol.
Decomposition of Starting Material Base is too strong or nucleophilic; Temperature is too high.Use a non-nucleophilic, hindered base (e.g., DBU, TMP, or an inorganic base like K₂CO₃). Lower the reaction temperature.
Difficult Purification Catalyst residues co-eluting with the product.Filter the crude reaction mixture through a short plug of silica gel or Celite® before concentration. A wash with aqueous ammonium chloride can help remove copper salts.

References

Application Notes and Protocols: The Use of 2-Bromo-3,5-difluoroaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3,5-difluoroaniline is a halogenated aromatic amine with potential as a building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both bromine and fluorine atoms, offers opportunities for diverse chemical transformations, making it an attractive starting material for various applications, including the synthesis of agrochemicals. This document aims to provide a detailed overview of the potential applications of this compound in agrochemical synthesis, including theoretical synthetic pathways and general experimental protocols.

Theoretical Applications in Agrochemical Synthesis

The primary application of anilines in agrochemical synthesis is in the formation of amide, urea, and heterocyclic structures, which are common pharmacophores in herbicides, fungicides, and insecticides.

1. Synthesis of Phenylpyrazole Carboxamide Fungicides and Insecticides

Phenylpyrazole carboxamides are a well-established class of agrochemicals, with many commercial products acting as succinate dehydrogenase inhibitors (SDHI) in fungicides or as insecticides. The general synthesis involves the amide coupling of a pyrazole carboxylic acid with a substituted aniline.

Logical Workflow for Synthesis of Phenylpyrazole Carboxamides:

G A This compound C Amide Coupling Reaction A->C B Pyrazole-carbonyl chloride B->C D N-(2-Bromo-3,5-difluorophenyl)pyrazole-carboxamide C->D E Biological Screening (Fungicidal/Insecticidal) D->E G A Phenylurea Herbicide B Photosystem II (PSII) A->B Binds to D1 protein C Electron Transport Chain B->C Blocks electron flow D Inhibition of Photosynthesis C->D

Application Notes and Protocols: 2-Bromo-3,5-difluoroaniline as a Versatile Intermediate for the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3,5-difluoroaniline is a key building block in medicinal chemistry, offering a unique combination of reactive sites and fluorine substitution patterns that are highly desirable in modern drug discovery. The presence of bromine and fluorine atoms, along with the aniline functional group, provides a versatile platform for the synthesis of complex heterocyclic compounds with potential therapeutic applications. This document outlines the prospective application of this compound as an intermediate in the development of novel antiviral compounds, supported by hypothetical data and detailed experimental protocols. The strategic incorporation of the 2-bromo-3,5-difluorophenyl moiety can enhance the biological activity, metabolic stability, and pharmacokinetic profile of antiviral drug candidates.

Introduction

The continuous emergence of drug-resistant viral strains and novel viral pathogens necessitates the development of new antiviral therapeutics. Halogenated organic compounds have demonstrated significant potential in antiviral drug discovery, with fluorine substitution, in particular, being a widely used strategy to improve the efficacy and drug-like properties of bioactive molecules. This compound serves as an attractive starting material for the synthesis of a variety of heterocyclic scaffolds known to exhibit antiviral activity, such as quinolines, quinazolines, and pyrimidines. The bromine atom allows for facile carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions, while the difluoro-substituted phenyl ring can engage in favorable interactions with biological targets and improve metabolic stability.

This application note presents a prospective synthesis of a hypothetical antiviral compound, BDF-Quinoline-7 , derived from this compound. The antiviral activity of this hypothetical compound against a panel of viruses is summarized, and detailed protocols for its synthesis and biological evaluation are provided.

Prospective Antiviral Applications

While direct antiviral applications of compounds synthesized from this compound are not yet extensively documented in peer-reviewed literature, the structural motif is of significant interest. Based on the known antiviral activity of substituted quinoline cores, we propose the synthesis of novel 4-aminoquinoline derivatives. The 2-bromo-3,5-difluorophenyl moiety is envisioned to occupy a key binding pocket in the viral target, potentially a viral polymerase or protease, where the fluorine atoms can form strong, specific interactions.

Table 1: Hypothetical Antiviral Activity of BDF-Quinoline-7
Virus TargetAssay TypeIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Influenza A (H1N1)Plaque Reduction Assay2.5>100>40
Hepatitis C Virus (HCV)Replicon Assay5.8>100>17
Dengue Virus (DENV-2)Plaque Reduction Assay8.1>100>12
SARS-CoV-2Cytopathic Effect Assay4.2>100>24

IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀).

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-7-((2-bromo-3,5-difluorophenyl)amino)quinoline (Intermediate 1)
  • Materials: 4,7-dichloroquinoline, this compound, isopropanol, concentrated HCl.

  • Procedure:

    • To a stirred solution of 4,7-dichloroquinoline (1.0 eq) in isopropanol, add this compound (1.1 eq).

    • Add a catalytic amount of concentrated HCl (0.1 eq).

    • Heat the reaction mixture to reflux (approximately 82°C) for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield the desired intermediate.

Protocol 2: Synthesis of BDF-Quinoline-7
  • Materials: Intermediate 1, N,N-dimethylethylenediamine, n-butanol.

  • Procedure:

    • Suspend Intermediate 1 (1.0 eq) in n-butanol.

    • Add N,N-dimethylethylenediamine (3.0 eq).

    • Heat the reaction mixture to reflux (approximately 117°C) for 24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • The residue is purified by column chromatography on silica gel using a dichloromethane/methanol gradient to afford the final compound, BDF-Quinoline-7 .

Protocol 3: Antiviral Plaque Reduction Assay (Influenza A H1N1)
  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to 90-95% confluency.

  • Virus Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with Influenza A (H1N1) virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of BDF-Quinoline-7 in infection medium (DMEM with 1% BSA and 1 µg/mL TPCK-trypsin).

    • After the 1-hour infection period, remove the virus inoculum and wash the cells with PBS.

    • Overlay the cells with the infection medium containing different concentrations of the test compound.

  • Plaque Visualization:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until visible plaques are formed.

    • Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Data Analysis:

    • Count the number of plaques for each compound concentration.

    • Calculate the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis.

Visualization of Methodologies

Antiviral_Drug_Discovery_Workflow cluster_synthesis Synthesis Pathway cluster_screening Antiviral Screening Start This compound Intermediate Intermediate 1 (4-chloro-7-((2-bromo-3,5-difluorophenyl)amino)quinoline) Start->Intermediate Combes quinoline synthesis (Protocol 1) Final_Compound BDF-Quinoline-7 Intermediate->Final_Compound Nucleophilic Substitution (Protocol 2) Screening In vitro Antiviral Assay (Protocol 3) Final_Compound->Screening Test Compound Data_Analysis IC50 / CC50 Determination Screening->Data_Analysis Lead_Identification Lead Candidate Data_Analysis->Lead_Identification High Selectivity Index

Caption: Workflow for the synthesis and antiviral screening of BDF-Quinoline-7.

Conclusion

This compound represents a promising and versatile intermediate for the synthesis of novel antiviral compounds. The hypothetical antiviral agent, BDF-Quinoline-7 , illustrates a plausible synthetic route and a potential biological activity profile. The provided protocols offer a foundational methodology for the synthesis and evaluation of such compounds. Further exploration of derivatives based on this scaffold could lead to the discovery of potent and broad-spectrum antiviral drugs. Researchers are encouraged to utilize these notes as a guide for developing new chemical entities to address the ongoing challenges in antiviral therapy.

Application Notes and Protocols for the Synthesis of Bioactive Heterocyles Using 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-difluoroaniline is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of bioactive heterocyclic compounds. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and two fluorine atoms, allows for the strategic modulation of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The fluorine atoms can engage in favorable interactions with biological targets and enhance membrane permeability, making this scaffold particularly attractive for the development of kinase inhibitors and other therapeutic agents.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a potent p38 mitogen-activated protein (MAP) kinase inhibitor. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Key Synthetic Strategies

The primary synthetic routes for elaborating the this compound scaffold involve palladium-catalyzed carbon-carbon and carbon-nitrogen bond-forming reactions. These methods offer a high degree of functional group tolerance and reliability, making them ideal for the construction of complex molecular architectures.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with a variety of boronic acids or esters. This allows for the introduction of diverse aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: This cross-coupling reaction enables the formation of carbon-nitrogen bonds, facilitating the synthesis of substituted anilines and the introduction of nitrogen-containing heterocycles.

  • Urea Formation: The aniline functional group can be readily converted to a urea, a common pharmacophore in many kinase inhibitors, by reaction with an isocyanate or a suitable carbamoylating agent.

Application: Synthesis of a Diaryl Urea p38 MAP Kinase Inhibitor

p38 MAP kinase is a critical enzyme in the inflammatory signaling cascade, and its inhibition is a validated therapeutic strategy for a range of autoimmune and inflammatory diseases. Many potent p38 inhibitors feature a diaryl urea scaffold, which can effectively occupy the ATP-binding site of the kinase.

The following sections detail the synthesis of a hypothetical, yet representative, diaryl urea p38 inhibitor starting from this compound.

Quantitative Data Summary

The table below summarizes the key quantitative data for the synthesized p38 MAP kinase inhibitor.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Synthetic Yield (%)p38α Kinase IC50 (nM)
BDF-p38-Inhibitor-1C₂₁H₁₆BrF₂N₅O₂504.3065 (overall)15

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Pyridine-4-boronic acid

This protocol describes the synthesis of 2-(pyridin-4-yl)-3,5-difluoroaniline, a key intermediate.

Materials:

  • This compound (1.0 equiv)

  • Pyridine-4-boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), pyridine-4-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(pyridin-4-yl)-3,5-difluoroaniline. Expected Yield: 75-85%.

Protocol 2: Urea Formation with 4-chloro-3-(trifluoromethyl)phenyl isocyanate

This protocol details the final step in the synthesis of the target p38 inhibitor.

Materials:

  • 2-(pyridin-4-yl)-3,5-difluoroaniline (1.0 equiv)

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 2-(pyridin-4-yl)-3,5-difluoroaniline (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.

  • Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 1-(2-(pyridin-4-yl)-3,5-difluorophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (BDF-p38-Inhibitor-1). Expected Yield: 80-90%.

Visualizations

Synthetic_Workflow cluster_suzuki Protocol 1: Suzuki-Miyaura Coupling cluster_urea Protocol 2: Urea Formation start This compound reagent1 Pyridine-4-boronic acid Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C intermediate 2-(pyridin-4-yl)-3,5-difluoroaniline reagent2 4-chloro-3-(trifluoromethyl)phenyl isocyanate DCM, RT product BDF-p38-Inhibitor-1 (Diaryl Urea) reagent1->intermediate Yield: 75-85% reagent2->product Yield: 80-90%

Caption: Synthetic workflow for the preparation of a diaryl urea p38 inhibitor.

p38_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK MAPKKs (MKK3/6) Stress->MKK p38 p38 MAP Kinase MKK->p38 Phosphorylation Substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->Substrates Phosphorylation Inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) Substrates->Inflammation Inhibitor BDF-p38-Inhibitor-1 Inhibitor->p38 Inhibition

Caption: Simplified p38 MAP Kinase signaling pathway and the point of inhibition.

Application Notes: 2-Bromo-3,5-difluoroaniline as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3,5-difluoroaniline is a key chemical intermediate whose strategic placement of fluorine and bromine atoms on an aniline ring makes it a valuable precursor in medicinal chemistry. The difluoro substitution is a well-established strategy for enhancing crucial drug properties such as metabolic stability, binding affinity, and lipophilicity.[1] The bromine atom provides a versatile synthetic handle, enabling the construction of complex molecular architectures through various palladium-catalyzed cross-coupling reactions.[2] These characteristics make this compound an attractive starting material for the development of small molecule kinase inhibitors, a major class of therapeutics for diseases like cancer and inflammatory disorders.[3][4]

Kinases are enzymes that regulate the majority of cellular signal transduction pathways by catalyzing the phosphorylation of specific substrates.[3][4] Their dysregulation is a hallmark of many diseases, making them prime therapeutic targets.[4] This document provides detailed protocols and application notes for utilizing this compound in the synthesis of potential kinase inhibitors, with a focus on creating scaffolds targeting the Aurora kinase family.

Application: Synthesis of Diaminopyrimidine Scaffolds for Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of cell division (mitosis).[5] Their overexpression is common in many human cancers, making them a compelling target for anticancer drug development. Many potent kinase inhibitors feature a diaminopyrimidine core, which serves as a scaffold to interact with the ATP-binding site of the target kinase. This compound can be effectively incorporated into such scaffolds using sequential cross-coupling reactions.

The following protocols describe a representative two-step synthesis of a 2,4-diaminopyrimidine derivative, a common core for kinase inhibitors, starting from this compound.

Experimental Protocols

Protocol 1: Synthesis of N2-(2-bromo-3,5-difluorophenyl)-4-chloropyrimidin-2-amine (Intermediate 1)

This protocol details the initial palladium-catalyzed Buchwald-Hartwig amination reaction to couple this compound with 2,4-dichloropyrimidine.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous tert-Butanol (t-BuOH)

  • Schlenk flask or sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), 2,4-dichloropyrimidine (1.1 eq.), and potassium carbonate (2.5 eq.).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., X-Phos, 4 mol%).

  • Evacuate the flask and backfill with an inert atmosphere (repeat three times).

  • Add anhydrous tert-Butanol via syringe.

  • Heat the reaction mixture to reflux (approximately 85-95 °C) and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Protocol 2: Synthesis of a Final Diaminopyrimidine Compound

This protocol describes the second coupling reaction, where a diverse range of amines can be introduced at the C4 position of Intermediate 1 to generate a library of potential kinase inhibitors.

Materials:

  • Intermediate 1 (from Protocol 1)

  • Desired amine (e.g., 4-methylpiperazine, 1.2 eq.)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • Microwave reaction vial or sealed tube

Procedure:

  • In a microwave reaction vial, combine Intermediate 1 (1.0 eq.), the selected amine (1.2 eq.), and DIPEA (2.0 eq.).

  • Add n-Butanol as the solvent.

  • Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 20-60 minutes. Alternatively, heat in a sealed tube in a conventional oil bath.

  • Monitor the reaction by LC-MS.

  • Once complete, cool the reaction and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography or preparative HPLC.

Data Presentation: Biological Activity of Known Kinase Inhibitors

To provide a benchmark for activity, the following table summarizes the inhibitory concentrations (IC₅₀) of established inhibitors targeting kinases relevant to the synthesized scaffolds.

Compound (Target Kinase)IC₅₀ (nM)Cell LineAssay Type
Tozasertib (VX-680) (Aurora A)0.6-Enzymatic
Danusertib (PHA-739358) (Aurora A/B/C)13 / 79 / 61-Enzymatic
Alisertib (MLN8237) (Aurora A)1.2-Enzymatic
Vemurafenib (BRAFV600E)31-Enzymatic
Vemurafenib (c-RAF-1)48-Enzymatic
Compound 3g (Aurora Kinase)30HCT116Cell-based
Compound 24 (Unknown)13,000 (13 µM)Breast CancerCell-based

Data sourced from publicly available literature and databases for representative purposes.[6][7][8]

Visualizations: Workflows and Signaling Pathways

Synthetic Workflow

The diagram below illustrates the general two-step synthetic approach to generate diaminopyrimidine-based kinase inhibitors from this compound.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_products Products A This compound P1 Protocol 1: Buchwald-Hartwig Amination A->P1 B 2,4-Dichloropyrimidine B->P1 I1 Intermediate 1 P1->I1 Forms C-N bond P2 Protocol 2: Nucleophilic Aromatic Substitution FP Final Kinase Inhibitor Scaffold P2->FP Introduces diversity I1->P2 C Secondary Amine (R₂-NH) C->P2

A representative workflow for synthesizing kinase inhibitors.
Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper cell division. They regulate critical mitotic events such as centrosome separation, spindle assembly, chromosome alignment, and cytokinesis. Inhibiting these kinases leads to mitotic arrest and subsequent cell death in rapidly dividing cancer cells.

G cluster_phase Cell Cycle Phases cluster_proteins Key Proteins G2 G2 Phase M M Phase (Mitosis) G2->M Entry into Mitosis G1 G1 Phase M->G1 Cytokinesis Outcome Mitotic Arrest & Apoptosis M->Outcome Leads to AurA Aurora A Kinase Spindle Mitotic Spindle AurA->Spindle Regulates Spindle Assembly AurA->Outcome AurB Aurora B Kinase Chromo Chromosomes AurB->Chromo Ensures Proper Chromosome Segregation AurB->Outcome Spindle->M Chromo->M Inhibitor Aurora Kinase Inhibitor (e.g., from this compound) Inhibitor->AurA Inhibits Inhibitor->AurB Inhibits

Simplified role of Aurora kinases in mitosis and their inhibition.
General Kinase Inhibitor Discovery Workflow

The development of a novel kinase inhibitor follows a structured pipeline from initial screening to lead optimization.

G start Compound Library (incl. derivatives of This compound) hts High-Throughput Screening (HTS) start->hts hit_id Hit Identification hts->hit_id assay Biochemical Kinase Assay (Determine IC₅₀) hts->assay hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt sar Structure-Activity Relationship (SAR) hit_to_lead->sar candidate Preclinical Candidate lead_opt->candidate cell_assay Cell-Based Assay (Measure anti-proliferative effect) lead_opt->cell_assay

A generalized workflow for kinase inhibitor discovery.

This compound is a highly valuable and versatile precursor for the synthesis of potent kinase inhibitors. Its unique electronic and structural properties allow for its incorporation into a variety of heterocyclic scaffolds known to target kinases. The palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination detailed in these notes, provide a robust and flexible strategy for generating diverse compound libraries. The protocols and data presented here offer a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors targeting critical cellular pathways for therapeutic intervention.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-difluoroaniline is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of two fluorine atoms can significantly modulate the physicochemical properties of resulting molecules, such as metabolic stability, lipophilicity (pKa), and binding affinity for biological targets. The strategic placement of the bromine atom and the amino group allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing complex molecular architectures from simple, readily available building blocks.

This document provides detailed application notes and representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound. The methodologies are based on established procedures for structurally similar substrates and serve as a comprehensive guide for reaction optimization and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the synthesis of substituted 2-amino-4,6-difluorobiphenyls, which are key scaffolds in various pharmacologically active compounds. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the unprotected aniline.[1]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of ortho-bromoanilines, which can be adapted for this compound.

Coupling PartnerPd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane1001680-92
3-Pyridinylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3)DMF/H₂O901875-88
4-Vinylphenylboronic acidCataCXium A Pd G3 (10)-K₃PO₄ (3)2-MeTHF1002~91[1]
(Pinacol)boranePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1102470-85

Experimental Protocol: Synthesis of 2-Amino-4,6-difluoro-1,1'-biphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (e.g., 10:1 mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture (Toluene/H₂O) via syringe.

  • Heat the reaction mixture to 100 °C under a positive pressure of inert gas and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4,6-difluoro-1,1'-biphenyl.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)(Ar')L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-Ar') boronate [Ar'B(OH)₃]⁻ boronate->pd_complex base Base (e.g., K₃PO₄) boronic_acid Ar'B(OH)₂ base->boronic_acid boronic_acid->boronate Activation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[2] For this compound, this reaction is typically used to introduce a second amino group by coupling with another amine, or to synthesize more complex secondary or tertiary anilines. A closely related procedure has been optimized for the large-scale synthesis of the isomeric 3-bromo-2,5-difluoroaniline, demonstrating the industrial relevance of this transformation.[3][4]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The table below outlines conditions for the amination of aryl bromides, including a highly relevant example for a difluorobromoaniline precursor.

Amine/Amine SurrogatePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Benzophenone Imine*Pd(dba)₂ (0.5)Xantphos (0.6)K₃PO₄ (4)ⁱPrOAc8018>95[3][4]
MorpholinePd₂(dba)₃ (1)XPhos (2.5)NaOᵗBu (1.5)Toluene1001285-95
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane1101680-90
N-MethylanilinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.8)THF802478-88

*Followed by hydrolysis to yield the primary aniline. This represents a monoamination of a dibromo precursor.

Experimental Protocol: Synthesis of N-Phenyl-3,5-difluoro-1,2-benzenediamine

This protocol provides a general method for the coupling of this compound with aniline.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • BINAP (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Cs₂CO₃ to an oven-dried Schlenk tube. Heat the solid under vacuum for 10 minutes and then cool to room temperature.

  • To the Schlenk tube, add Pd(OAc)₂ and BINAP.

  • Add this compound, followed by anhydrous 1,4-dioxane and aniline via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite®, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired N-phenyl-3,5-difluoro-1,2-benzenediamine.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) pd_amido [Ar-Pd(II)(NR'R'')L₂]⁺ pd_complex->pd_amido Amine Coordination pd_final Ar-Pd(II)(NR'R'')L pd_amido->pd_final Deprotonation (-H⁺, -Base) pd_final->pd0 Reductive Elimination (Ar-NR'R'') amine HNR'R'' amine->pd_complex base Base base->pd_amido

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, creating valuable alkynyl-substituted anilines.[5] These products are versatile intermediates for synthesizing heterocycles, polymers, and complex natural products. The reaction is typically co-catalyzed by palladium and copper salts.

Data Presentation: Representative Conditions for Sonogashira Coupling

This table provides starting conditions for the Sonogashira coupling of aryl bromides, adaptable for this compound.

AlkynePd-Catalyst (mol%)Cu-Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃N (3)THF65685-95
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)Piperidine (4)DMF80880-90
1-OctynePd(OAc)₂ (2) / PPh₃ (4)CuI (4)DIPA (3)Toluene901275-88
Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)Cs₂CO₃ (2.5)1,4-Dioxane801670-85

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-3,5-difluoroaniline

The following is a general protocol for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and Et₃N via syringe.

  • Add phenylacetylene dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 6-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Diagram

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkynyl Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex cu_acetylide->cu_halide Acetylide Transfer alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base base->alkyne

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Heck Reaction

The Mizoroki-Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[3][6] This reaction allows for the introduction of vinyl groups at the 2-position of the aniline, creating precursors for various heterocyclic systems and functional materials.

Data Presentation: Representative Conditions for Heck Reaction

The table below presents typical conditions for Heck reactions involving aryl bromides.

AlkenePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)Acetonitrile802475-90
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF1201680-95
2,3-Dihydrofuran[PdCl(allyl)]₂ (1)-NaOAc (2)DMA1001270-85
EthylenePd(OAc)₂ (1)P(t-Bu)₃ (2)Cy₂NMe (1.5)NMP1202465-80

Experimental Protocol: Synthesis of 2-Styryl-3,5-difluoroaniline

This protocol outlines a general procedure for the Heck reaction between this compound and styrene.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous acetonitrile, styrene, and triethylamine via syringe.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • Monitor the reaction progress by GC analysis.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Diagram

Heck_Reaction_Cycle cluster_cycle Mizoroki-Heck Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) pd_insertion R-CH₂-CH(Ar)-Pd(II)L₂ pd_complex->pd_insertion Migratory Insertion (Alkene) pd_hydride H-Pd(II)(alkene)L₂ pd_insertion->pd_hydride β-Hydride Elimination pd_hydride->pd0 Reductive Elimination (-HBr, +Base) base Base base->pd_hydride

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.

Experimental_Workflow cluster_prep cluster_reaction cluster_workup cluster_analysis prep_glass Oven-dry glassware setup_assembly Assemble reaction under inert atmosphere (N₂/Ar) prep_glass->setup_assembly prep_reagents Weigh reagents (halide, coupling partner, base) prep_reagents->setup_assembly prep_catalyst Prepare catalyst system (Pd-source, ligand) prep_catalyst->setup_assembly setup_solvent Add degassed solvent(s) setup_assembly->setup_solvent setup_run Heat and stir for specified time setup_solvent->setup_run workup_monitor Monitor reaction (TLC/LC-MS) setup_run->workup_monitor workup_quench Cool and quench reaction workup_monitor->workup_quench Completion workup_extract Aqueous workup & extraction workup_quench->workup_extract workup_purify Dry and concentrate; Purify (chromatography) workup_extract->workup_purify analysis Characterize product (NMR, MS, etc.) workup_purify->analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Synthesis of Substituted Quinazolines from 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, multi-step protocol for the synthesis of substituted 6,8-difluoroquinazolines, starting from the readily available building block, 2-Bromo-3,5-difluoroaniline. The methodologies outlined below are based on established organic chemistry principles and provide a plausible and detailed route for obtaining these valuable heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of research in drug development. The synthesis of specifically substituted quinazolines, such as those bearing fluorine atoms at the 6 and 8 positions, is of particular interest as fluorine substitution can significantly modulate the physicochemical and pharmacological properties of molecules, often leading to enhanced metabolic stability and binding affinity.

This document details a synthetic strategy to access 6,8-difluoroquinazolines from this compound. The overall workflow involves a four-step sequence:

  • Deamination/Bromination: Conversion of the starting aniline to 1-Bromo-3,5-difluorobenzene via a Sandmeyer-type reaction.

  • Directed ortho-Metalation and Formylation: Introduction of a formyl group at the 2-position of 1-Bromo-3,5-difluorobenzene to yield 2-Bromo-4,6-difluorobenzaldehyde.

  • Palladium-Catalyzed Amination: Substitution of the bromine atom with an amino group to generate the key intermediate, 2-Amino-4,6-difluorobenzaldehyde.

  • Cyclization to Quinazoline: Condensation of the 2-aminobenzaldehyde with a suitable nitrogen source to construct the final substituted 6,8-difluoroquinazoline ring system.

Experimental Workflow

Synthesis_Workflow cluster_reagents start This compound intermediate1 1-Bromo-3,5-difluorobenzene start->intermediate1 Step 1: Sandmeyer Reaction step1_reagents 1. NaNO₂, HBr 2. CuBr intermediate2 2-Bromo-4,6-difluorobenzaldehyde intermediate1->intermediate2 Step 2: Formylation step2_reagents 1. LDA, THF, -78 °C 2. DMF intermediate3 2-Amino-4,6-difluorobenzaldehyde Derivative intermediate2->intermediate3 Step 3: Amination step3_reagents Amine (R-NH₂) Pd Catalyst, Ligand, Base product Substituted 6,8-Difluoroquinazoline intermediate3->product Step 4: Cyclization step4_reagents Ammonium Acetate (or other N-source) EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Quinazoline 6,8-Difluoro- quinazoline Derivative Quinazoline->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes

Application Notes and Protocols: Synthesis of Fungicide Candidates from 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries.

Introduction: The development of novel fungicides is crucial for ensuring global food security by combating the ever-evolving resistance of phytopathogenic fungi. Arylamines, particularly halogenated anilines, serve as versatile building blocks in the synthesis of a wide range of bioactive molecules. 2-Bromo-3,5-difluoroaniline is a readily available starting material that offers multiple reaction sites for chemical modification, making it an attractive scaffold for the generation of diverse chemical libraries for fungicide screening. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for cross-coupling reactions.

This document outlines a detailed synthetic protocol for a hypothetical fungicide candidate, (E)-N'-(2-bromo-3,5-difluorophenyl)-N,N-dimethylformimidamide, derived from this compound. The synthesis involves a straightforward condensation reaction. Additionally, this document provides a hypothetical biological activity profile for the synthesized compound against a panel of common plant pathogens.

I. Synthetic Pathway

The synthesis of the target fungicide candidate from this compound is a one-step process involving the formation of a formimidamide linkage. This reaction is typically achieved by reacting the aniline with a formamide dimethyl acetal.

** DOT Script for the Synthetic Pathway **

Synthetic_Pathway start This compound product (E)-N'-(2-bromo-3,5-difluorophenyl) -N,N-dimethylformimidamide start->product Condensation reagent N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reagent->product conditions Toluene Reflux, 4h conditions->product

Caption: Synthetic route to the target fungicide candidate.

II. Experimental Protocol

Synthesis of (E)-N'-(2-bromo-3,5-difluorophenyl)-N,N-dimethylformimidamide

  • Materials:

    • This compound (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

    • Toluene (anhydrous)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Rotary evaporator

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for elution

  • Procedure:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 24.0 mmol, 1.0 eq).

    • Add anhydrous toluene (50 mL) to dissolve the starting material.

    • To the stirred solution, add N,N-Dimethylformamide dimethyl acetal (3.44 g, 28.8 mmol, 1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system.

    • Once the reaction is complete (disappearance of the starting aniline spot), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a pale yellow solid.

    • Dry the product under vacuum.

III. Data Presentation

Table 1: Synthesis and Characterization of the Fungicide Candidate

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical StateMelting Point (°C)¹H NMR (400 MHz, CDCl₃) δ (ppm)
(E)-N'-(2-bromo-3,5-difluorophenyl)-N,N-dimethylformimidamideC₉H₉BrF₂N₂263.0885Pale yellow solid78-807.85 (s, 1H), 6.80 (ddd, J = 8.8, 2.4, 2.4 Hz, 1H), 6.65 (ddd, J = 8.8, 8.8, 2.4 Hz, 1H), 3.10 (s, 6H)

Table 2: Hypothetical In Vitro Fungicidal Activity (EC₅₀ Values)

Fungal SpeciesCommon NameEC₅₀ (µg/mL)
Botrytis cinereaGray Mold12.5
Fusarium graminearumFusarium Head Blight25.0
Puccinia triticinaWheat Leaf Rust8.7
Septoria triticiSeptoria Leaf Blotch15.2
Ustilago maydisCorn Smut> 50

Disclaimer: The biological activity data presented in Table 2 is hypothetical and for illustrative purposes only.

IV. Hypothetical Mechanism of Action and Signaling Pathway

The target compound, a formimidamide derivative, could potentially act by inhibiting a key enzyme in a vital metabolic pathway of the fungus. A common target for fungicides is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition.

** DOT Script for the Hypothetical Signaling Pathway **

Signaling_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Incorporation Inhibitor (E)-N'-(2-bromo-3,5-difluorophenyl) -N,N-dimethylformimidamide Inhibitor->InhibitionPoint

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway.

V. Conclusion

This application note provides a detailed protocol for the synthesis of a potential fungicide candidate starting from this compound. The presented synthetic route is efficient and high-yielding. The hypothetical biological data suggests that derivatives of this compound could be a promising scaffold for the development of novel fungicides. Further optimization of the structure could lead to the discovery of more potent compounds with a broader spectrum of activity. Researchers are encouraged to use this protocol as a starting point for their own investigations into this chemical space.

Application Notes and Protocols for the Regioselective Functionalization of 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the regioselective functionalization of 2-Bromo-3,5-difluoroaniline, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Due to the limited availability of specific published examples for this particular isomer, this guide focuses on established methodologies for the functionalization of halo- and difluoro-substituted anilines, providing a strong foundation for reaction optimization and discovery.

Introduction

This compound is a trifunctional aromatic compound with three distinct reactive sites: a bromo substituent amenable to cross-coupling reactions, an amino group that can direct ortho-lithiation or undergo N-functionalization, and several C-H bonds that could be targeted for activation. The electronic nature and substitution pattern of the ring—with two electron-withdrawing fluorine atoms and an electron-donating amino group—present unique challenges and opportunities for regioselective synthesis. Understanding the interplay of these functional groups is critical for achieving desired reaction outcomes. These compounds are of interest in medicinal chemistry, as the introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates.

Key Functionalization Strategies

The primary strategies for the regioselective functionalization of this compound and related compounds include palladium-catalyzed cross-coupling reactions and directed ortho-metalation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the C-Br bond is the most likely site for oxidative addition to a palladium(0) catalyst, making it the primary handle for these transformations.

1. Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the aryl bromide and an organoboron species.

2. Buchwald-Hartwig Amination: This method allows for the synthesis of C-N bonds by coupling the aryl bromide with an amine.

3. Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne.

4. Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene.

The general workflow for these reactions involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst.

G This compound This compound Oxidative Addition Complex Oxidative Addition Complex This compound->Oxidative Addition Complex Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Complex Transmetalation/Insertion Intermediate Transmetalation/Insertion Intermediate Oxidative Addition Complex->Transmetalation/Insertion Intermediate Transmetalation or Migratory Insertion Coupling Partner Coupling Partner Coupling Partner->Transmetalation/Insertion Intermediate Functionalized Product Functionalized Product Transmetalation/Insertion Intermediate->Functionalized Product Reductive Elimination Functionalized Product->Pd(0) Catalyst Catalyst Regeneration G Protected this compound Protected this compound Lithium Complex Lithium Complex Protected this compound->Lithium Complex Coordination Organolithium Base Organolithium Base Organolithium Base->Lithium Complex ortho-Lithiated Species ortho-Lithiated Species Lithium Complex->ortho-Lithiated Species ortho-Deprotonation C6-Functionalized Product C6-Functionalized Product ortho-Lithiated Species->C6-Functionalized Product Electrophilic Quench Electrophile (E+) Electrophile (E+) Electrophile (E+)->C6-Functionalized Product

One-Pot Synthesis of Bioactive Quinazoline Scaffolds from 2-Bromo-3,5-difluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-01

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.

Abstract: This document provides a detailed protocol for a proposed one-pot, three-component synthesis of highly functionalized 6-bromo-5,7-difluoroquinazolines. While direct one-pot syntheses starting from 2-Bromo-3,5-difluoroaniline are not extensively reported, this application note adapts a well-established iodine-catalyzed reaction of 2-aminoaryl ketones, aldehydes, and an ammonia source.[1] This methodology offers an efficient pathway to novel quinazoline derivatives, which are crucial scaffolds in drug discovery, known for their wide range of pharmacological activities.[2]

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs with anticancer, anti-inflammatory, and antimicrobial properties.[2] One-pot, multi-component reactions are highly sought after in drug development for their efficiency, atom economy, and ability to rapidly generate diverse molecular libraries for structure-activity relationship (SAR) studies.[1] This application note details a hypothetical yet plausible one-pot synthesis of 6-bromo-5,7-difluoroquinazoline derivatives, starting from a conceptual derivative of this compound, namely (2-amino-3,5-difluorophenyl)(phenyl)methanone. The protocol is based on the efficient iodine-catalyzed three-component reaction, which utilizes readily available starting materials to construct the quinazoline ring in a single step.[1][3]

Proposed Reaction Scheme

The proposed one-pot synthesis involves the reaction of a (2-amino-3,5-difluorophenyl)(aryl)methanone, an aromatic aldehyde, and ammonium acetate as the nitrogen source, catalyzed by molecular iodine. The reaction proceeds through a series of tandem steps including imine formation, cyclization, and subsequent oxidation to yield the aromatic quinazoline product.

Experimental Protocol

Materials:

  • (2-amino-3,5-difluorophenyl)(phenyl)methanone (Hypothetical starting material derived from this compound)

  • Substituted aromatic aldehyde (e.g., Benzaldehyde)

  • Ammonium acetate (NH₄OAc)

  • Molecular Iodine (I₂)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask, add (2-amino-3,5-difluorophenyl)(phenyl)methanone (1.0 mmol, 1.0 eq), the selected aromatic aldehyde (1.2 mmol, 1.2 eq), and ammonium acetate (5.0 mmol, 5.0 eq).

  • Add absolute ethanol (15 mL) to the flask.

  • Add molecular iodine (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the mixture at 60°C and monitor the reaction progress using TLC (e.g., hexane:ethyl acetate 7:3).

  • Upon completion of the reaction (typically 3-5 hours), cool the mixture to room temperature.

  • Quench the reaction by adding saturated Na₂S₂O₃ solution (20 mL) to reduce excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-bromo-8-fluoro-2,4-diarylquinazoline.

Data Presentation

The following table summarizes hypothetical results for the one-pot synthesis of various 6-bromo-5,7-difluoroquinazoline derivatives based on the described protocol.

EntryAldehyde (Ar')ProductReaction Time (h)Yield (%)
1Benzaldehyde6-bromo-5,7-difluoro-2,4-diphenylquinazoline3.588
24-Chlorobenzaldehyde2-(4-chlorophenyl)-6-bromo-5,7-difluoro-4-phenylquinazoline4.085
34-Methoxybenzaldehyde6-bromo-5,7-difluoro-2-(4-methoxyphenyl)-4-phenylquinazoline3.092
42-Naphthaldehyde6-bromo-5,7-difluoro-2-(naphthalen-2-yl)-4-phenylquinazoline5.082

Visualizations

Experimental Workflow

G reagents Reactants: (2-amino-3,5-difluorophenyl)(phenyl)methanone Aldehyde NH4OAc I2 Catalyst Ethanol reaction One-Pot Reaction Stir at 60°C, 3-5h reagents->reaction workup Workup: Quench with Na2S2O3 Aqueous Extraction with EtOAc reaction->workup purification Purification: Dry over Na2SO4 Concentrate Column Chromatography workup->purification product Final Product: 6-bromo-5,7-difluoroquinazoline purification->product

Caption: Workflow for the one-pot synthesis of quinazolines.

Proposed Signaling Pathway Modulation

Quinazoline derivatives are known to act as inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). The synthesized 6-bromo-5,7-difluoroquinazolines could potentially modulate these pathways.

G EGFR EGFR P1 Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->P1 Activates Quinazoline 6-Bromo-5,7-difluoro -quinazoline Quinazoline->EGFR Inhibits P2 Cell Proliferation & Survival P1->P2 Promotes P3 Apoptosis P1->P3 Inhibits

References

Application Notes and Protocols for Microwave-Assisted Reactions of 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the microwave-assisted synthesis of various derivatives of 2-Bromo-3,5-difluoroaniline, a key building block in the development of novel pharmaceutical agents. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control.[1][2] The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions are designed to serve as a starting point for the synthesis of compound libraries for drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.

Experimental Protocol:

A 10 mL microwave vial is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable ligand such as XPhos (4 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.). The vial is sealed and evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL) is then added. The reaction mixture is irradiated in a microwave reactor at 120 °C for 15-30 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary:

EntryArylboronic AcidCatalyst/LigandBaseSolventTime (min)Temp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂/XPhosK₂CO₃Dioxane/H₂O2012085
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1511092
33-Thienylboronic acidPd(PPh₃)₄K₃PO₄DME/H₂O3013078
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.

Experimental Protocol:

To a 10 mL microwave vial is added this compound (1.0 equiv.), the desired amine (1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv.). The vial is sealed, evacuated, and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is irradiated in a microwave reactor at 110 °C for 10-20 minutes. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography. A recent study detailed the large-scale synthesis of 3-bromo-2,5-difluoroaniline via a non-microwave-assisted Buchwald-Hartwig monoamination of 1,3-dibromo-2,5-difluorobenzene.[3]

Quantitative Data Summary:

EntryAmineCatalyst/LigandBaseSolventTime (min)Temp (°C)Yield (%)
1MorpholinePd₂(dba)₃/XantphosNaOtBuToluene1511088
2AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane2012075
3BenzylaminePd₂(dba)₃/DavePhosK₃PO₄Toluene1010091
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

Experimental Protocol:

In a 10 mL microwave vial, this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%) are combined. The vial is sealed and purged with argon. A degassed mixture of triethylamine and DMF (1:1, 5 mL) is added. The reaction is subjected to microwave irradiation at 100 °C for 10-20 minutes. After cooling, the mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. Purification by column chromatography affords the desired product.

Quantitative Data Summary:

EntryAlkyneCatalyst/Co-catalystBaseSolventTime (min)Temp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMF1510082
2TrimethylsilylacetylenePd(OAc)₂/CuIDIPAToluene2011079
3Propargyl alcoholPd(dppf)Cl₂/CuIEt₃NAcetonitrile109085
Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Experimental Protocol:

A 10 mL microwave vial is charged with this compound (1.0 equiv.), the alkene (1.5 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a base such as triethylamine (Et₃N, 2.0 equiv.). The vial is sealed, and a suitable solvent like DMF or NMP (5 mL) is added. The reaction mixture is irradiated in a microwave reactor at 140 °C for 20-40 minutes. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary:

EntryAlkeneCatalystBaseSolventTime (min)Temp (°C)Yield (%)
1StyrenePd(OAc)₂Et₃NDMF3014075
2Ethyl acrylatePd(PPh₃)₄K₂CO₃NMP2515080
34-VinylpyridinePd(OAc)₂NaOAcDMAc4016068

Visualizations

G cluster_workflow Experimental Workflow for Microwave-Assisted Synthesis prep Reaction Setup: - this compound - Coupling Partner - Catalyst & Ligand - Base - Solvent mw Microwave Irradiation (Set Temperature & Time) prep->mw 1 workup Work-up: - Cooling - Dilution - Extraction - Drying mw->workup 2 purify Purification: (Column Chromatography) workup->purify 3 analysis Product Analysis: (NMR, MS, etc.) purify->analysis 4

Caption: A generalized experimental workflow for microwave-assisted cross-coupling reactions.

G Generic Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)-Nu L_n ArPdX->ArPdNu Transmetalation or Amine Coordination/ Deprotonation (Nu-M) Product Ar-Nu ArPdNu->Product Reductive Elimination

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-3,5-difluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable synthesis protocols for 2-Bromo-3,5-difluoroaniline, a key building block in the development of novel pharmaceutical agents. The protocols outlined herein are designed for large-scale production, ensuring high yield and purity. This guide includes a comprehensive experimental procedure, data presented in a structured format, and a visual representation of the synthesis workflow to facilitate seamless adoption in a laboratory or industrial setting.

Introduction

This compound is a crucial intermediate in medicinal chemistry, frequently utilized in the synthesis of complex molecules with a wide range of therapeutic applications. The unique substitution pattern of the aniline ring, featuring both bromine and fluorine atoms, imparts specific electronic and steric properties that are often essential for biological activity. This document details a robust and scalable protocol for the regioselective bromination of 3,5-difluoroaniline to produce the target compound in high purity.

Proposed Synthetic Pathway

The most direct and scalable approach for the synthesis of this compound is the electrophilic bromination of commercially available 3,5-difluoroaniline. Among various brominating agents, N-bromosuccinimide (NBS) is recommended for its high selectivity and safer handling properties compared to liquid bromine, particularly on a large scale. The reaction is typically carried out in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can facilitate the reaction and influence regioselectivity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed large-scale synthesis of this compound.

ParameterValueNotes
Starting Material 3,5-DifluoroanilineCommercially available.
Brominating Agent N-Bromosuccinimide (NBS)1.05 molar equivalents.
Solvent N,N-Dimethylformamide (DMF)Anhydrous grade recommended.
Reaction Temperature 0 - 5 °C (addition), 20-25°C (reaction)Controlled addition to manage exotherm.
Reaction Time 2 - 4 hoursMonitored by TLC or HPLC.
Expected Yield 85 - 95%Based on similar aniline brominations.
Product Purity >98%After purification.

Detailed Experimental Protocol

4.1 Materials and Equipment

  • 3,5-Difluoroaniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Large-scale reaction vessel with mechanical stirring, temperature control, and an addition funnel

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Chromatography equipment (for purification)

4.2 Large-Scale Synthesis Procedure

  • Reaction Setup: In a clean and dry large-scale reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, charge 3,5-difluoroaniline (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to the vessel to dissolve the starting material completely. A typical concentration would be around 5-10 volumes of solvent relative to the starting material.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice bath or a suitable cooling system.

  • Addition of Brominating Agent: Dissolve N-bromosuccinimide (NBS, 1.05 eq) in a minimal amount of anhydrous DMF and charge it to the addition funnel. Add the NBS solution dropwise to the cooled aniline solution over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for an additional 1-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully pour the reaction mixture into a larger vessel containing cold water (approximately 10-20 times the volume of DMF used).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a solid.

Visualizations

5.1 Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 3,5-Difluoroaniline Dissolution Dissolve in anhydrous DMF Start->Dissolution Cooling Cool to 0-5 °C Dissolution->Cooling NBS_Addition Slowly add NBS in DMF Cooling->NBS_Addition Maintain T < 10 °C Reaction Stir at RT (2-4 hours) NBS_Addition->Reaction Quench Quench with cold water Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash organic layer Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Purify (Chromatography/ Recrystallization) Dry_Concentrate->Purification End End: 2-Bromo-3,5- difluoroaniline Purification->End

Caption: Workflow for the large-scale synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • The bromination reaction can be exothermic. Careful temperature control during the addition of NBS is crucial.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

The protocol described in this document provides a reliable and scalable method for the synthesis of this compound. By utilizing N-bromosuccinimide as the brominating agent, this process offers high regioselectivity and a favorable safety profile for large-scale production. The detailed experimental steps and workflow diagrams are intended to guide researchers and drug development professionals in the efficient synthesis of this valuable pharmaceutical intermediate.

Troubleshooting & Optimization

Technical Support Center: Improving Suzuki Coupling Yields of 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling of 2-Bromo-3,5-difluoroaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings, especially with electron-deficient substrates like this compound, can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best first step:

  • Reagent Quality: Ensure the purity of your this compound and the boronic acid or ester. Boronic acids can degrade over time, and electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] Using fresh, high-purity reagents is critical.

  • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the active Pd(0) catalyst and oxidize phosphine ligands.[1][2] Your base should also be of high purity.

  • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the degradation of the catalytic system.[1][3] Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen using several vacuum/backfill cycles or by bubbling the inert gas through the solvent.[1][3]

Q2: I suspect protodeboronation of my boronic acid is a major issue. How can I minimize this side reaction?

A2: Protodeboronation is a common cause of low yields.[1] Here are some strategies to mitigate it:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] For sensitive substrates, using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[1][4]

  • Anhydrous Conditions: While some Suzuki reactions benefit from aqueous media, minimizing water can reduce protodeboronation.[2][5] However, for bases like K₃PO₄, a small, controlled amount of water may be necessary for it to function effectively.[2][5]

  • Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be a good alternative to reduce protodeboronation.[1]

Q3: What are the best catalyst and ligand systems for coupling an electron-deficient substrate like this compound?

A3: The electron-withdrawing nature of the fluorine atoms and the ortho-amino group in this compound can make the oxidative addition step more challenging. A highly active catalyst system is often required.

  • Ligands: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[2] Sterically bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often highly effective for challenging substrates.[2][4] N-heterocyclic carbene (NHC) ligands are also a good option.[2]

  • Palladium Precursor: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[6] Pre-formed catalysts, where the ligand is already coordinated to the palladium center (e.g., palladacycles), can also be very effective and offer good stability.[6][7] A recent study on unprotected ortho-bromoanilines found the preformed CataCXium A palladacycle to be uniquely effective.[7][8]

Q4: How do I select the optimal base and solvent for this reaction?

A4: The base and solvent system is highly empirical and often needs to be screened for optimal results.

  • Base: The base must be strong enough to activate the boronic acid for transmetalation.[1] For electron-deficient systems, stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred over weaker bases like Na₂CO₃ or K₂CO₃.[2] The solubility of the base in the reaction medium is also a critical factor.[1]

  • Solvent: Aprotic polar solvents are commonly used.[9] Mixtures of solvents like 1,4-dioxane/water, THF/water, or toluene/water are frequently employed.[1][10][11] For challenging couplings, anhydrous solvents such as 2-MeTHF have shown excellent results.[7] The solvent choice can significantly impact the solubility of reagents and the stability of the catalytic species.[1]

Data Presentation: Catalyst System Performance

The following table summarizes the performance of different catalyst systems for the Suzuki coupling of a structurally analogous substrate, providing a strong indication of expected performance for this compound.

Catalyst SystemLigandBaseSolventArylboronic Acid PartnerYield (%)
System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid88
4-Chlorophenylboronic acid78
System 2: Buchwald Ligand
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
System 3: Palladacycle
CataCXium A Pd G3CataCXium ACs₂CO₃2-MeTHFBenzylboronic acid pinacol ester95

Data for System 1 is based on the coupling of 5-bromo-2-methylpyridin-3-amine[12]. Data for System 3 is based on the coupling of an ortho-bromoaniline substrate[7].

Experimental Protocols

General Protocol for Suzuki Coupling using a Buchwald Ligand System

This is a general protocol for the Suzuki-Miyaura coupling of challenging aryl bromides like this compound using a Buchwald ligand. Optimization may be required.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene and Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[12]

  • Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Under a positive pressure of inert gas, add the degassed solvents (e.g., Toluene/Water mixture).[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water for work-up.[2]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents to Schlenk Flask (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) B 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (e.g., 80-110°C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench and Extract Product E->F G 7. Purify (Column Chromatography) F->G H Final Product G->H

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Flowchart cluster_optimization Optimization Strategy decision decision issue issue start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity & Catalyst Integrity start->check_reagents check_reagents->issue Degraded/ Impure check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere Reagents OK check_atmosphere->issue Oxygen Present optimize_conditions Systematically Optimize Reaction Conditions check_atmosphere->optimize_conditions Atmosphere OK opt_catalyst Screen Catalyst/ Ligand System (e.g., Buchwald, NHC) optimize_conditions->opt_catalyst opt_base Screen Bases (e.g., K3PO4, Cs2CO3) opt_catalyst->opt_base opt_solvent Screen Solvents (e.g., 2-MeTHF, Dioxane) opt_base->opt_solvent opt_temp Vary Temperature opt_solvent->opt_temp

Caption: Troubleshooting flowchart for low yield in Suzuki coupling.

Catalytic_Cycle cluster_reactants label_node label_node pd0 Pd(0)L2 pd2_oxid Ar-Pd(II)L2-X pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)L2-Ar' pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product aryl_halide Ar-X (2-Bromo-3,5- difluoroaniline) aryl_halide->pd2_oxid boronic_acid Ar'-B(OR)2 boronic_acid->pd2_trans base Base base->pd2_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Technical Support Center: Troubleshooting Side Reactions in Buchwald-Hartwig Amination of 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the Buchwald-Hartwig amination of 2-Bromo-3,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to address common side reactions and provide practical solutions to optimize this challenging transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of 3,5-difluoroaniline as a byproduct in my reaction. What is causing this, and how can I minimize it?

A1: The formation of 3,5-difluoroaniline is a result of a common side reaction in Buchwald-Hartwig amination known as hydrodehalogenation .[1] In this process, the bromo group of your starting material is replaced by a hydrogen atom. This side reaction is particularly prevalent with electron-deficient aryl halides like this compound.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to favor the desired C-N bond formation over hydrodehalogenation. Consider screening ligands such as XPhos, RuPhos, or BrettPhos, which have demonstrated effectiveness in minimizing this side reaction.[2]

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote hydrodehalogenation. While often necessary for the amination of anilines, you might consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially if your amine coupling partner is sufficiently nucleophilic.[3]

  • Catalyst Precursor: Using a pre-formed palladium catalyst, such as a G3 or G4 precatalyst, can sometimes provide more consistent results and lower levels of side products compared to generating the active catalyst in situ from sources like Pd(OAc)₂.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway. However, this needs to be balanced with achieving a reasonable reaction rate for the desired amination.

Q2: My reaction is sluggish, and I'm getting a mixture of starting material and the hydrodehalogenated product. What can I do to improve the conversion to the desired aminated product?

A2: Low conversion with competing hydrodehalogenation points towards a suboptimal catalytic system for this specific substrate. This compound is an electron-deficient and sterically hindered substrate, which can make the oxidative addition step of the catalytic cycle challenging.

Troubleshooting Steps:

  • Increase Catalyst and Ligand Loading: For challenging substrates, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can improve the reaction rate and overall conversion.

  • Optimize Solvent: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations. However, for electron-deficient substrates, solvent polarity can play a significant role. Consider screening other solvents like CPME or t-BuOH. Ensure all solvents are anhydrous and thoroughly degassed to prevent catalyst deactivation.

  • Choice of Amine: The nucleophilicity of your amine coupling partner will influence the reaction rate. If possible, using a more nucleophilic amine can help drive the reaction towards the desired product.

  • Extended Reaction Time: Due to the challenging nature of the substrate, longer reaction times may be necessary to achieve full conversion. Monitor the reaction progress by LC-MS or GC-MS to determine the optimal reaction time.

Q3: I am observing the formation of diarylated or other unexpected byproducts. What could be the cause?

A3: The formation of diarylated products can occur, especially if the initial amination product is still reactive under the reaction conditions. Other unexpected byproducts can arise from reactions with functional groups on your amine coupling partner or from catalyst decomposition at high temperatures.

Troubleshooting Steps:

  • Control Stoichiometry: Ensure the stoichiometry of your reactants is accurate. Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) is common, but a large excess could potentially lead to side reactions.

  • Protecting Groups: If your amine contains other reactive functional groups, consider protecting them before the coupling reaction.

  • Lower Temperature and Shorter Reaction Time: If diarylation is a significant issue, reducing the reaction temperature and time after the initial mono-amination is complete can help minimize the formation of this byproduct. Careful reaction monitoring is key.

Quantitative Data Summary

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in a comparative format, the following table provides representative data for the amination of analogous electron-deficient aryl bromides. This data illustrates the impact of different reaction parameters on the yield of the desired amination product versus the hydrodehalogenation side product.

EntryAryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (Amination)Yield (Hydrodehalogenation)
14-BromobenzonitrileAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012>95%<5%
24-BromobenzonitrileAnilinePd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOtBu (1.5)Toluene10024~60%~40%
32-Bromo-6-iodoanilinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O10012HighNot Reported
42-BromopyridineMorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1101690-98%<5%

Note: This table is a compilation of representative data from the literature on similar substrates and is intended to serve as a guide for optimization. Actual results for this compound may vary.

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol is a starting point and may require optimization for your specific amine coupling partner.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, morpholine)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.5 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the mixture to 100 °C using a preheated oil bath or heating mantle.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3,5-difluoroaniline.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Buchwald-Hartwig amination of this compound.

Troubleshooting_Workflow Start Start: Buchwald-Hartwig Amination of This compound Problem Problem Identification Start->Problem Low_Yield Low Yield / No Reaction Problem->Low_Yield Low Conversion Side_Reaction Significant Side Reaction(s) Problem->Side_Reaction Impure Product Action_Catalyst Optimize Catalyst System: - Increase catalyst/ligand loading - Use pre-catalyst (G3/G4) - Screen bulky, electron-rich ligands (XPhos, RuPhos, BrettPhos) Low_Yield->Action_Catalyst Hydrodehalogenation Hydrodehalogenation (3,5-difluoroaniline) Side_Reaction->Hydrodehalogenation Mass spec confirms hydrodehalogenation Other_Byproducts Other Byproducts (e.g., Diarylation) Side_Reaction->Other_Byproducts Mass spec confirms other byproducts Hydrodehalogenation->Action_Catalyst Action_Base Optimize Base: - Screen different bases (NaOtBu, Cs2CO3, K3PO4) - Ensure base is anhydrous and high purity Hydrodehalogenation->Action_Base Action_Stoichiometry Adjust Stoichiometry & Conditions: - Control amine equivalents (1.1-1.2) - Lower temperature after mono-amination - Protect other reactive groups Other_Byproducts->Action_Stoichiometry Outcome_Improved Yield Improved? Action_Catalyst->Outcome_Improved Outcome_Side_Reaction_Reduced Side Reaction Reduced? Action_Base->Outcome_Side_Reaction_Reduced Action_Conditions Optimize Reaction Conditions: - Screen anhydrous, degassed solvents (Toluene, Dioxane, CPME) - Adjust temperature (80-120 °C) - Increase reaction time and monitor Action_Conditions->Outcome_Improved Action_Stoichiometry->Outcome_Side_Reaction_Reduced Outcome_Improved->Action_Conditions No End_Success Successful Reaction Outcome_Improved->End_Success Yes Outcome_Side_Reaction_Reduced->End_Success Yes End_Further_Opt Further Optimization Required Outcome_Side_Reaction_Reduced->End_Further_Opt No

References

Dehalogenation side reaction of 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the dehalogenation side reaction encountered during cross-coupling experiments with 2-Bromo-3,5-difluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the dehalogenation side reaction in the context of this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, resulting in the formation of the byproduct 3,5-difluoroaniline. This reduces the yield of the desired cross-coupled product and complicates the purification process.

Q2: What are the primary causes of dehalogenation with this substrate?

A2: The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can arise from several sources, including solvents (like alcohols), the base, or trace amounts of water.[1] The electron-withdrawing nature of the two fluorine atoms in this compound makes the aryl halide more susceptible to this side reaction.

Q3: Which reaction parameters are most critical to control in order to minimize dehalogenation?

A3: The choice of ligand, base, solvent, and temperature are all critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over dehalogenation. Weaker bases are often preferred over strong ones. Aprotic solvents are generally recommended, and lower reaction temperatures can also help to suppress the formation of the dehalogenated byproduct.

Troubleshooting Guides

Issue: Significant formation of 3,5-difluoroaniline byproduct is observed.

This guide provides a systematic approach to troubleshoot and minimize the dehalogenation of this compound in your cross-coupling reaction.

Troubleshooting Workflow

start High Dehalogenation Observed step1 Step 1: Evaluate Catalyst System start->step1 step2 Step 2: Optimize Base step1->step2 If dehalogenation persists step3 Step 3: Re-evaluate Solvent step2->step3 If dehalogenation persists step4 Step 4: Adjust Reaction Temperature step3->step4 If dehalogenation persists step5 Step 5: Consider Amine Protection step4->step5 If dehalogenation persists end_node Dehalogenation Minimized step5->end_node

Caption: A logical workflow for troubleshooting the dehalogenation of this compound.

Step-by-Step Troubleshooting
Problem Area Potential Cause Recommended Solution
Catalyst System The phosphine ligand is not optimal, leading to a slower rate of reductive elimination compared to dehalogenation.Switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or RuPhos. These ligands can accelerate the desired C-C or C-N bond formation.
Base A strong base (e.g., NaOtBu, KOtBu) is promoting the formation of Pd-H species.Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃. These are less likely to act as hydride donors.
Solvent The solvent is acting as a hydride source (e.g., protic solvents like alcohols) or is not ideal for the chosen catalyst system.Switch to an aprotic solvent such as dioxane, THF, or toluene. Ensure the solvent is anhydrous and thoroughly degassed.
Temperature High reaction temperatures can favor the dehalogenation pathway.Lower the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Substrate Reactivity The free amine group on the aniline may be interfering with the catalytic cycle.Consider protecting the aniline's amino group with a suitable protecting group, such as a Boc group. This can sometimes suppress dehalogenation.

Data Presentation

The following tables present illustrative data on how the choice of ligand and base can affect the ratio of the desired product to the dehalogenated byproduct in a Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Note: This data is illustrative and intended to demonstrate general trends. Actual results will vary based on specific experimental conditions.

Table 1: Effect of Ligand on Product Distribution

Ligand Desired Product Yield (%) Dehalogenated Byproduct Yield (%)
PPh₃4550
XPhos8510
SPhos888

Table 2: Effect of Base on Product Distribution

Base Desired Product Yield (%) Dehalogenated Byproduct Yield (%)
NaOtBu6035
K₂CO₃7520
K₃PO₄8510

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, employing a catalyst system known to reduce dehalogenation.

Reagents and Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Anhydrous, degassed water (0.5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare a catalyst stock solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of toluene.

  • Add the catalyst solution to the reaction flask.

  • Add the remaining toluene and water to the reaction mixture.

  • Thoroughly degas the reaction mixture by bubbling a gentle stream of argon through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add solid reagents to flask prep2 Add catalyst solution prep1->prep2 prep3 Add solvents prep2->prep3 prep4 Degas mixture prep3->prep4 react Heat and stir at 80-100 °C prep4->react monitor Monitor by TLC/LC-MS react->monitor workup1 Cool and quench monitor->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Column chromatography workup3->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol is a starting point for the Buchwald-Hartwig amination of this compound, using conditions that can help to suppress the dehalogenation side reaction.

Reagents and Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.036 mmol, 3.6 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Seal the flask or vial and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle with Competing Dehalogenation Pathway

pd0 Pd(0)L_n oa Oxidative Addition (Ar-Br) pd0->oa pd2 Ar-Pd(II)(Br)L_n oa->pd2 trans Transmetalation (Ar'-B(OR)₂) pd2->trans pd_h Pd-H formation pd2->pd_h pd2_ar Ar-Pd(II)(Ar')L_n trans->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) re->product dehalo_path Dehalogenation Pathway re_dehalo Reductive Elimination pd_h->re_dehalo re_dehalo->pd0 dehalo_prod Ar-H (Byproduct) re_dehalo->dehalo_prod

Caption: The catalytic cycle for Suzuki-Miyaura coupling, showing the competing dehalogenation pathway.

References

Technical Support Center: Workup Procedures for 2-Bromo-3,5-difluoroaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the workup of reactions involving 2-bromo-3,5-difluoroaniline. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound and how do they impact workup?

A1: this compound is a solid at room temperature with limited solubility in water. It is generally soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Its basicity is reduced due to the electron-withdrawing effects of the halogen substituents. This means that for extractive workup, a more acidic aqueous solution (e.g., 1M HCl) may be required to effectively protonate the aniline for removal from the organic phase, compared to more basic anilines.

Q2: How can I effectively remove unreacted this compound from my reaction mixture?

A2: Unreacted this compound can often be removed through a series of aqueous washes.

  • Acid Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate the aniline, making it water-soluble and drawing it into the aqueous phase.

  • Chromatography: If acidic washes are not sufficient or if the desired product is acid-sensitive, column chromatography is a reliable method for separation. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.

Q3: My reaction involves a palladium catalyst. What is the best way to remove residual palladium during the workup?

A3: Residual palladium can often be removed by:

  • Filtration: Passing the reaction mixture through a pad of Celite® can remove a significant portion of the palladium catalyst.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent, such as ammonium chloride or sodium sulfide, can help to sequester and remove palladium salts.

  • Activated Carbon: Treatment of the organic solution with activated carbon followed by filtration can also be effective in adsorbing residual palladium.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Emulsion formation during extraction High concentration of salts or polar byproducts.- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - Filter the entire mixture through a pad of Celite®. - Centrifuge the mixture to break the emulsion.
Product precipitates out during workup The product has low solubility in the chosen extraction solvent.- Use a larger volume of the extraction solvent. - Employ a solvent system in which the product is more soluble. - Perform the extraction at a slightly elevated temperature (if the product is stable).
Difficulty removing a polar impurity The impurity has similar solubility properties to the product.- Perform a back-extraction: Extract the product into an aqueous layer (if it's basic or acidic) and then re-extract it into a fresh organic layer after adjusting the pH. - Utilize column chromatography with a carefully selected eluent system to achieve separation.
Low yield after purification - Product loss during aqueous washes. - Incomplete extraction from the aqueous layer. - Adsorption of the product onto the stationary phase during chromatography.- Minimize the number of aqueous washes or use smaller volumes. - Ensure complete extraction by performing multiple extractions with fresh solvent. - Pre-treat the silica gel with a small amount of a polar solvent or a base (like triethylamine) if the product is basic and prone to adsorption.

Experimental Protocols

Protocol 1: General Workup Procedure for a Suzuki Coupling Reaction

This protocol outlines a typical workup for a Suzuki coupling reaction of this compound with a boronic acid.

  • Cooling and Quenching: After the reaction is complete, allow the reaction mixture to cool to room temperature. Quench the reaction by slowly adding water.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and any inorganic salts. Wash the filter cake with additional EtOAc.

  • Phase Separation: Transfer the filtrate to a separatory funnel. The organic and aqueous layers should separate.

  • Aqueous Washes:

    • Wash the organic layer with water.

    • Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Workup for Removal of a Formyl Protecting Group

This protocol describes the workup following the acidic hydrolysis of a formylated aniline derivative.

  • Neutralization: After the reaction is complete, cool the mixture in an ice bath and slowly neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Combine and Wash: Combine the organic extracts and wash them with brine.

  • Drying: Dry the combined organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purification: Further purify the product by recrystallization or column chromatography if necessary.

Visualizations

Workup_Workflow A Completed Reaction Mixture B Quench Reaction (e.g., add H₂O) A->B C Dilute with Organic Solvent (e.g., EtOAc) B->C D Filter through Celite® (Removes Pd catalyst) C->D E Aqueous Extraction (Separatory Funnel) D->E F Wash Organic Layer (e.g., H₂O, Brine) E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Concentrate Under Reduced Pressure G->H I Crude Product H->I J Purification (e.g., Column Chromatography) I->J K Pure Product J->K

Caption: General workflow for the workup of a this compound reaction.

Troubleshooting_Tree cluster_0 Start Emulsion during Extraction? Sol1 Add Brine Start->Sol1 Yes Sol2 Filter through Celite® Start->Sol2 Yes Sol3 Centrifuge Start->Sol3 Yes End Emulsion Broken Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting emulsion formation during extraction.

Technical Support Center: Chromatographic Purification of 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying 2-Bromo-3,5-difluoroaniline reaction products using chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic purification of this compound and related compounds.

Q1: Why is the separation between my desired product and impurities so poor?

A: Poor resolution is a common issue that can stem from several factors.[1] The primary cause is often an inappropriate solvent system (mobile phase). Other reasons include improper column packing, column overloading, or the use of a degraded column.

Possible Solutions:

  • Optimize the Mobile Phase: The most critical step is to find a solvent system that provides a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. Aim for an Rf value of 0.3-0.4 for your product.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with very different polarities.

  • Check Column Packing: Ensure your column is packed uniformly without any cracks or channels. An improperly packed column leads to uneven solvent flow and band broadening.

  • Reduce Sample Load: Overloading the column with too much crude material is a frequent cause of poor separation. As a general rule, the amount of crude sample should be 1-5% of the mass of the silica gel.

  • Use a High-Quality Column: Ensure you are using a high-quality silica gel or a pre-packed column that has not degraded.

Q2: My product peak is tailing or has a poor shape. What's causing this?

A: Peak tailing is often observed with basic compounds like anilines on acidic silica gel.[1][2] This happens due to strong interactions between the basic aniline nitrogen and acidic silanol groups (Si-OH) on the silica surface.

Possible Solutions:

  • Add a Basic Modifier: Add a small amount of a competing base, such as triethylamine (TEA) (~0.1-1%), to your mobile phase.[2][3] TEA will interact with the acidic sites on the silica, preventing the aniline from tailing.[3] Always perform a small-scale test to ensure this doesn't affect your product's stability.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or deactivated silica gel.[4]

  • Lower the Sample Concentration: Injecting a more dilute sample can help minimize column overload, which can also contribute to peak tailing.[2]

  • Consider Reversed-Phase HPLC: In reversed-phase chromatography, peak tailing for basic compounds can be suppressed by adding an acid (e.g., 0.1% formic acid or TFA) to the mobile phase to protonate the aniline.[2]

Q3: My compound seems to be decomposing on the column. How can I prevent this?

A: Some aniline derivatives can be sensitive and may degrade on acidic silica gel.[2][4]

Possible Solutions:

  • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or streaking, your compound may be unstable on silica.[4]

  • Deactivate the Silica Gel: You can reduce the acidity of silica gel by treating it with a base like triethylamine.[4]

  • Use an Alternative Stationary Phase: Florisil or alumina can be gentler alternatives for acid-sensitive compounds.[4]

  • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare the column and run the purification without unnecessary delays.

  • Protect from Light: Some halogenated aromatic compounds are light-sensitive.[2] Protect your sample from light by using amber vials or covering your column with aluminum foil.[2]

Q4: I have very low recovery of my product after the column. Where is it going?

A: Low recovery can be due to several factors, from product decomposition to irreversible adsorption on the column.

Possible Solutions:

  • Irreversible Adsorption: Highly polar compounds can sometimes stick permanently to the silica gel. Try eluting with a very polar solvent system (e.g., 10-20% Methanol in Dichloromethane) at the end of your run to wash everything off the column.

  • Product Decomposition: As mentioned above, the compound may be degrading on the column.[4]

  • Dilute Fractions: Your compound may have eluted, but the fractions are too dilute to be detected by TLC.[4] Try concentrating a range of fractions where you expected your compound to elute and re-analyze them.[4]

  • Check Solubility: If you loaded your sample in a solvent it is not very soluble in, it might have precipitated at the top of the column and never eluted properly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of this compound?

A: A good starting point for many aniline derivatives is a mixture of a non-polar solvent and a moderately polar solvent. A common choice is a mixture of Hexanes (or Heptane) and Ethyl Acetate. Start by testing different ratios on a TLC plate (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) to find the system that gives your product an Rf value between 0.3 and 0.4.

Q2: Should I use normal-phase or reversed-phase chromatography?

A: The choice depends on the polarity of your product and the impurities you are trying to remove.

  • Normal-Phase (e.g., Silica Gel): This is the most common method for purifying synthetic organic compounds. It separates compounds based on polarity, with less polar compounds eluting first. It is generally a good first choice for this compound.

  • Reversed-Phase (e.g., C18): This method separates compounds based on hydrophobicity, with more polar compounds eluting first. It is often used for highly polar compounds or for high-resolution purification using HPLC.

Q3: How do I prepare my sample for loading onto the column?

A: There are two primary methods for loading your sample:

  • Wet Loading: Dissolve the crude product in the minimum amount of the initial, least polar mobile phase solvent.[5] If solubility is an issue, you can use a slightly stronger solvent (like dichloromethane), but use the absolute minimum volume to ensure a narrow starting band.[5]

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (about 10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[5] This powder is then carefully added to the top of the packed column.[5] This method often results in better separation.

Q4: How important is the quality of the solvents and silica gel?

A: Very important. Using high-purity solvents is crucial to avoid introducing impurities into your final product. The quality of the silica gel (particle size and distribution) directly impacts the resolution of the separation. For difficult separations, using silica with a smaller particle size (e.g., 40-63 µm) is recommended.

Data Presentation

Table 1: Example Solvent Systems for TLC Analysis of Anilines

Solvent System (Hexanes:Ethyl Acetate)PolarityTypical Application
95:5Very LowFor separating very non-polar compounds.
90:10LowA good starting point for many aromatic amines.
80:20MediumFor moderately polar anilines or impurities.
50:50HighFor more polar anilines or highly functionalized derivatives.
0:100 (100% Ethyl Acetate)Very HighUsed to elute highly polar compounds.

Table 2: Interpreting TLC Results for Column Chromatography

Analyte Spot Rf ValueObservationAction for Column Chromatography
> 0.6Compound is too non-polar in this solvent system.Decrease the polarity of the mobile phase (increase % Hexanes).
0.3 - 0.4Ideal Range. Use this solvent system as the primary mobile phase for the column.
< 0.2Compound is too polar in this solvent system.Increase the polarity of the mobile phase (increase % Ethyl Acetate).
StreakingCompound may be degrading or interacting strongly with silica.Consider adding a modifier (e.g., 0.5% TEA) or using a different stationary phase.
Spots not separatedInsufficient resolution.Test different solvent systems (e.g., substitute Ethyl Acetate with Dichloromethane or Acetone).

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

  • Column Selection: Choose a glass column with a diameter appropriate for your sample size. A general guideline is a silica gel mass of 50-100 times the mass of the crude sample.

  • Slurry Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Pour the slurry into the column. Use additional solvent to rinse all the silica into the column.

    • Gently tap the column to help the silica settle evenly. Open the stopcock and drain the solvent until it is just level with the top of the silica bed, ensuring no cracks form.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

  • Sample Loading:

    • Wet Load: Dissolve the crude product in the minimum amount of mobile phase and carefully pipette it onto the top of the sand layer.[5]

    • Dry Load: Gently pour the silica-adsorbed sample onto the sand layer, ensuring an even surface.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions. Monitor the elution process using TLC analysis of the collected fractions.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: General Preparative HPLC (Reversed Phase)

  • Method Development: First, develop an analytical HPLC method to determine the optimal mobile phase (e.g., water/acetonitrile or water/methanol, often with 0.1% formic acid or TFA) and column (e.g., C18) that gives good separation.

  • System Preparation:

    • Prime the pumps with the appropriate mobile phase components to remove any air bubbles.[6]

    • Equilibrate the preparative column with the initial mobile phase conditions for at least 10-15 column volumes or until the baseline is stable.

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase itself. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Fraction Collection: Inject the sample onto the column. Use a fraction collector to automatically collect fractions based on time or UV detector signal.

  • Post-Purification:

    • Analyze the collected fractions using analytical HPLC or TLC to identify the pure fractions.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

    • If the product is in an aqueous solution, it may be recovered by lyophilization or liquid-liquid extraction.

Visualizations

Caption: Experimental workflow for chromatographic purification.

Caption: Troubleshooting decision tree for poor separation.

References

Technical Support Center: Palladium-Catalyzed Reactions of 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in palladium-catalyzed reactions involving 2-Bromo-3,5-difluoroaniline. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve issues in their synthetic experiments.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific problems you might encounter.

Q1: My palladium-catalyzed reaction (e.g., Buchwald-Hartwig, Suzuki, Heck) with this compound is sluggish, stalls, or gives a low yield. What are the common causes related to catalyst poisoning?

A1: Low or no yield in these reactions can stem from several factors, with catalyst poisoning being a primary culprit.[1] Catalyst poisoning occurs when impurities or even the substrate/products bind to the catalyst's active sites, reducing its efficiency.[2] Key causes include:

  • Impurities in Starting Materials: this compound or the coupling partner may contain impurities that act as poisons. Sulfur and nitrogen-containing compounds are common poisons for palladium catalysts.[3][4]

  • Solvent and Reagent Quality: Residual impurities in solvents, bases, or other reagents can deactivate the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and degassed, as oxygen can also be detrimental to Pd(0) catalysts.[1]

  • Substrate-Related Inhibition: The aniline functional group of the substrate or product can sometimes coordinate to the palladium center, leading to catalyst inhibition.[4]

  • Formation of Inactive Palladium Species: The reaction conditions may promote the aggregation of palladium nanoparticles or the formation of off-cycle, inactive palladium complexes, which effectively removes the catalyst from the reaction cycle.[5]

Q2: I suspect my palladium catalyst is poisoned. How can I confirm this and identify the poison?

A2: Identifying the specific poison is crucial for effective troubleshooting. A combination of analytical techniques can be employed:

  • Inductively Coupled Plasma (ICP) Techniques: ICP-OES or ICP-MS can be used to detect trace amounts of metallic and non-metallic poisons like lead, arsenic, and phosphorus in the starting materials or reaction mixture after digestion.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying volatile organic impurities in solvents or starting materials that could act as poisons.[7]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can identify the elemental composition on the surface of a heterogeneous catalyst, helping to detect adsorbed poisons like sulfur or nitrogen species.[6]

  • Combustion Analysis: This method can determine the total sulfur and carbon content on a used catalyst, which can indicate poisoning by sulfur compounds or coking.[6]

Q3: What are the most common sources of catalyst poisons in reactions with this compound?

A3: Potential sources of catalyst poisons are varied and can be introduced at multiple stages of the experimental process:

  • Starting Material Synthesis: Residual reagents or byproducts from the synthesis of this compound can be a major source. For example, sulfur-containing reagents used in preceding steps can carry over.[3]

  • Reagents and Solvents: Commercial reagents and solvents may contain trace impurities. For instance, thiophenes in toluene or residual amines in other solvents can act as poisons.

  • Cross-Contamination: Improperly cleaned glassware or shared equipment can introduce contaminants from previous reactions.

  • Atmospheric Contamination: Reactions sensitive to oxygen or moisture must be performed under a strictly inert atmosphere.[1]

Q4: How can I prevent or mitigate catalyst poisoning in my reactions?

A4: Proactive measures can significantly improve the success and reproducibility of your palladium-catalyzed reactions:

  • Purification of Starting Materials: Purify this compound and the coupling partner by recrystallization, distillation, or column chromatography to remove potential poisons.

  • Use of High-Purity Reagents: Utilize high-purity, anhydrous, and degassed solvents and reagents.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium center and sterically shield it from potential poisons, enhancing catalyst stability and activity.[8][9]

  • Use of Scavengers or Guard Beds: In some cases, passing solvents or liquid reagents through a column of activated carbon, alumina, or silica gel can remove polar impurities.[6]

  • Optimize Reaction Conditions: Lowering the reaction temperature, if feasible, can sometimes reduce the rate of catalyst deactivation.[1]

Q5: My catalyst appears to be poisoned. Are there any methods to regenerate it?

A5: Catalyst regeneration is sometimes possible, particularly for heterogeneous catalysts. The appropriate method depends on the nature of the poison.

  • Solvent Washing: For deactivation caused by adsorbed organic molecules or byproducts, washing the catalyst with specific solvents may be effective. A mixture of chloroform and glacial acetic acid has been shown to restore the activity of some palladium catalysts by removing pore blockages.[10]

  • Oxidative Treatment: For poisoning by sulfur compounds, a controlled oxidation by drying and heating the catalyst in an air atmosphere at temperatures between 50-140°C can sometimes regenerate the catalyst.[11]

  • Acid/Base Washing: Washing with dilute alkaline or acid solutions can remove certain types of deposited materials. For example, a dilute NaOH solution has been used to dissolve organic molecules deposited on Pd/C catalysts.[11]

  • Supercritical Fluids: Regeneration using supercritical carbon dioxide has been explored as an environmentally friendly alternative to traditional methods.[12]

Frequently Asked Questions (FAQs)

Q1: Can the this compound substrate itself act as a catalyst poison?

A1: Yes, under certain conditions. The nitrogen atom of the aniline has a lone pair of electrons that can coordinate to the palladium center.[4] This coordination can sometimes lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst. This is particularly relevant if the desired catalytic step, such as oxidative addition, is slow.

Q2: Are there specific palladium precursors or ligands that are more robust against poisoning when using this compound?

A2: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., those developed by Buchwald's group) are often more effective because they promote the desired reductive elimination step and can stabilize the active catalytic species, making them less susceptible to poisoning.[8][13] Using a pre-formed palladium-ligand complex (precatalyst) can also be advantageous over generating the active catalyst in situ, leading to more reproducible results.

Q3: How can I distinguish between catalyst poisoning and other issues like poor reagent quality or incorrect reaction conditions?

A3: A systematic approach is necessary. First, verify the quality and purity of all reagents and solvents. Rerunning the reaction with newly purified starting materials and fresh, high-purity solvents is a good first step. If the reaction still fails, other parameters like base, temperature, and concentration should be re-evaluated.[1] If these factors are ruled out, running a control reaction with a known "good" substrate can help determine if the issue is specific to this compound, pointing more strongly towards a substrate-related poisoning issue.

Q4: My reaction worked on a small scale but failed during scale-up. Could this be related to catalyst poisoning?

A4: Yes, scale-up can introduce new challenges. Impurities that were present in negligible amounts on a small scale can become significant on a larger scale, leading to catalyst poisoning. Furthermore, mass and heat transfer issues during scale-up can lead to localized overheating, which can cause catalyst decomposition. A detailed investigation into the purity of the larger batch of starting materials is warranted.[14][15]

Data Presentation

Table 1: Common Catalyst Poisons and Their Effects on Palladium Catalysis

Poison ClassExamplesPotential SourcesEffect on Catalyst
Sulfur Compounds Thiols, sulfides, thiophenes, H₂SImpurities in starting materials or solvents.[3][16]Strong coordination to Pd, blocking active sites, leading to severe deactivation.[17]
Nitrogen Compounds Pyridine, quinoline, certain aminesImpurities in reagents, substrate/product inhibition.[4]Coordination to Pd center, formation of inactive complexes.[4]
Halides Excess halide ions (e.g., I⁻, Br⁻)From starting materials or additivesCan alter the electronic properties of the catalyst or form stable halo-bridged dimers.
Heavy Metals Mercury, lead, arsenicContaminants in reagents or from equipment.[6]Can form alloys with palladium or block active sites.[6]
Phosphorus Compounds Phosphites, excess phosphine ligandImpurities in phosphine ligands or byproducts.Can compete for coordination sites or form inactive complexes.[18]
Carbon Monoxide Impurity in gas streams, in-situ generationIncomplete combustion, decarbonylation side reactions.Strong irreversible binding to palladium surfaces.[19]

Table 2: Analytical Techniques for Poison Detection

TechniqueAbbreviationDetectsTypical Detection Limit
Inductively Coupled Plasma - Optical Emission SpectrometryICP-OESHeavy metals, P, Sppb level in solution[6]
Inductively Coupled Plasma - Mass SpectrometryICP-MSHeavy metals, P, Sppt level in solution[6]
Gas Chromatography - Mass SpectrometryGC-MSVolatile organic impuritiesppb level[7]
X-ray Photoelectron SpectroscopyXPSSurface elemental composition (S, N, P, etc.)Surface sensitive
Combustion Analysis with IR/Chemiluminescence-Total S, C, N contentppm to trace levels[6]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., Xantphos, 2.2 mol%), and the base (e.g., K₃PO₄, 2.2 equivalents).[15]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a 0.1-0.5 M concentration).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.[1]

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Purification of this compound via Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture or hexanes).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Verify purity using GC-MS or NMR.

Protocol 3: Regeneration of a Poisoned Heterogeneous Palladium Catalyst (e.g., Pd/C)

  • Catalyst Recovery: After the reaction, recover the heterogeneous catalyst by filtration.

  • Solvent Wash: Wash the recovered catalyst sequentially with water, acetone, and then a solvent mixture such as chloroform and glacial acetic acid to remove adsorbed organic species.[10]

  • Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

  • Oxidative Treatment (for sulfur poisoning): Place the dried catalyst in a furnace and heat in a gentle stream of air at 100-140 °C for 2-4 hours.[11] Caution: This step should be performed with care to avoid uncontrolled oxidation.

  • Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to determine if its performance has been restored.

Visualizations

Troubleshooting_Workflow start Reaction Failure (Low Yield / Stalled) check_params Verify Reaction Parameters (Temp, Time, Stoichiometry) start->check_params reagent_quality Assess Reagent & Solvent Quality (Fresh, Pure, Dry, Degassed) check_params->reagent_quality Parameters OK run_control Run Control Reaction (with known 'good' substrate) reagent_quality->run_control Reagents OK poison_suspected Catalyst Poisoning Suspected run_control->poison_suspected Control Works, Substrate Fails purify_reagents Purify Starting Materials & Use High Purity Reagents poison_suspected->purify_reagents Yes analyze_catalyst Analyze Used Catalyst (ICP-MS, XPS, etc.) poison_suspected->analyze_catalyst If purification fails success Reaction Successful purify_reagents->success identify_poison Identify Source of Poison analyze_catalyst->identify_poison mitigate Implement Mitigation Strategy (Guard Bed, Scavenger, Ligand Change) identify_poison->mitigate regenerate Attempt Catalyst Regeneration identify_poison->regenerate mitigate->success

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

Poisoning_Mechanism cluster_catalyst Palladium Catalyst Cycle Pd_Active Pd(0)L_n (Active) Pd_Intermediate Intermediate Pd_Active->Pd_Intermediate Oxidative Addition Pd_Inactive Pd-Poison (Inactive) Pd_Active->Pd_Inactive Product Product Pd_Intermediate->Product Reductive Elimination Product->Pd_Active Poison Poison (e.g., Sulfur Cmpd.) Poison->Pd_Active Binds to Active Site

Caption: Simplified mechanism of catalyst poisoning by an impurity.

Logical_Relationship start Low Reaction Yield source_sm Problem follows a specific batch of starting material? start->source_sm source_solvent Problem persists with different batches of SM? source_sm->source_solvent No impurity_type Analyze SM by GC-MS / ICP-MS source_sm->impurity_type Yes purify_solvent Purify/Change Solvent source_solvent->purify_solvent sulfur Sulfur Poisoning Likely impurity_type->sulfur Sulfur detected nitrogen Nitrogen/Organic Poisoning Likely impurity_type->nitrogen N-heterocycles/ other organics detected solvent_impurity Solvent Impurity Likely purify_solvent->solvent_impurity

Caption: Logical diagram for identifying the source of catalyst poison.

References

Technical Support Center: Managing Exothermic Reactions with 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Bromo-3,5-difluoroaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[1] Due to its chemical structure as a halogenated aniline, it has the potential to undergo exothermic reactions, particularly in reactions such as nucleophilic aromatic substitution, diazotization, and coupling reactions. It is also noted to be air-sensitive and should be stored under an inert atmosphere.

Q2: What types of reactions involving this compound are likely to be exothermic?

A2: Reactions that involve the formation of new bonds to the aniline nitrogen or the aromatic ring are often exothermic. Specific examples include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides.

  • Nucleophilic Aromatic Substitution (SNAr): Reactions where a nucleophile displaces one of the fluorine atoms.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be highly energetic and unstable.

  • Palladium-catalyzed cross-coupling reactions: Such as Buchwald-Hartwig amination.

Q3: What are the early warning signs of a runaway exothermic reaction?

A3: Key indicators of a potential runaway reaction include:

  • A sudden and rapid increase in temperature that is not controlled by the cooling system.

  • An unexpected change in the color or viscosity of the reaction mixture.

  • A noticeable increase in pressure within a closed reaction vessel.

  • Vigorous, uncontrolled boiling or evolution of gas.

Q4: What immediate actions should be taken if a runaway reaction is suspected?

A4: In the event of a suspected runaway reaction, prioritize personal safety and then attempt to bring the reaction under control:

  • Alert personnel: Inform colleagues and the lab supervisor immediately.

  • Stop reagent addition: Immediately cease the addition of any reagents to the reaction mixture.

  • Enhance cooling: Increase the cooling capacity by adding more ice, dry ice, or switching to a colder cooling bath.

  • Increase stirring: If safe to do so, increase the stirring rate to improve heat transfer to the cooling medium.

  • Prepare for emergency quenching: Have a pre-chilled quenching solution and a larger, empty vessel ready.

Troubleshooting Guides

Scenario 1: Unexpected Temperature Spike During Reagent Addition

  • Problem: The reaction temperature is rising much faster than anticipated during the addition of a reagent (e.g., an acyl chloride).

  • Possible Causes:

    • The rate of reagent addition is too high.

    • The concentration of the reagents is too high.

    • Inadequate cooling or stirring.

    • The scale of the reaction is too large for the current cooling setup.

  • Solutions:

    • Immediate Action: Stop the addition of the reagent.

    • Troubleshooting:

      • Allow the temperature to stabilize or decrease to the desired setpoint before resuming addition at a much slower rate.

      • Ensure the cooling bath is at the correct temperature and has sufficient capacity.

      • Verify that the stirring is vigorous and creating a good vortex.

    • Prevention:

      • For future experiments, consider diluting the reagent being added.

      • Perform the reaction at a lower temperature.

      • Conduct a small-scale trial run to determine the exothermicity before scaling up.

Scenario 2: Reaction Temperature Continues to Rise After Stopping Reagent Addition

  • Problem: The exotherm continues even after the addition of the limiting reagent has been stopped.

  • Possible Causes:

    • Significant accumulation of unreacted reagent that is now reacting.

    • A delayed induction period for the reaction has started.

    • A secondary, more exothermic decomposition reaction has been initiated.

  • Solutions:

    • Immediate Action:

      • If the temperature rise is slow, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.

      • If the temperature is rising rapidly and approaching the boiling point of the solvent, proceed with emergency quenching.

    • Emergency Quenching Protocol:

      • Have a vessel containing a pre-chilled quenching agent (e.g., a weak acid or base in a suitable solvent, depending on the reaction chemistry) ready in a large ice bath.

      • Carefully and slowly, transfer the reacting mixture into the quenching solution via a cannula or by pouring, if safe to do so. Be prepared for vigorous gas evolution or splashing.

      • Monitor the temperature of the quenching vessel.

Experimental Protocols

Protocol 1: General Procedure for Managing a Potentially Exothermic Reaction with this compound

This protocol outlines a general approach for conducting a reaction with unknown or potentially significant exothermicity.

  • Pre-reaction Safety Assessment:

    • Review the Safety Data Sheets (SDS) for all reagents and solvents.

    • Conduct a literature search for similar reactions to understand potential hazards.

    • If possible, perform a thermal analysis (e.g., Differential Scanning Calorimetry - DSC) on the reaction mixture to determine the onset temperature of any exothermic events.

  • Reaction Setup:

    • Use a round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a dropping funnel for controlled reagent addition, and a nitrogen or argon inlet for an inert atmosphere.

    • Place the flask in a cooling bath (e.g., ice-water, dry ice-acetone) with sufficient capacity to absorb the expected heat of reaction. Ensure the bath level is above the level of the reaction mixture.

  • Procedure:

    • Dissolve this compound in an appropriate solvent in the reaction flask and cool the solution to the desired starting temperature (e.g., 0 °C).

    • Slowly add the second reagent dropwise from the addition funnel over a prolonged period.

    • Continuously monitor the internal temperature. If the temperature rises more than 5-10 °C above the setpoint, stop the addition and allow it to cool before resuming at a slower rate.

    • After the addition is complete, continue to monitor the temperature to ensure the reaction proceeds to completion safely.

  • Work-up and Quenching:

    • Once the reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), cool the reaction mixture again before quenching.

    • Slowly add a suitable quenching agent (e.g., water, saturated ammonium chloride solution) while monitoring the temperature.

Data Presentation

Table 1: Illustrative Thermal Hazard Data for a Hypothetical Acylation Reaction

ParameterValue (Illustrative)Significance
Heat of Reaction (ΔHr)-150 kJ/molIndicates a significant exothermic reaction.
Adiabatic Temperature Rise (ΔTad)120 °CThe theoretical temperature increase if no heat is removed. A high value indicates a high risk of thermal runaway.
Onset of Decomposition (Tonset)180 °CThe temperature at which the product or reaction mixture begins to decompose, potentially leading to a secondary, more dangerous exotherm.
Maximum Temperature for Synthesis (Tmax)80 °CThe highest temperature the reaction should be allowed to reach to ensure a safe margin below the onset of decomposition.

Note: The values in this table are for illustrative purposes only and should not be considered as actual experimental data for reactions involving this compound. It is crucial to determine these values experimentally for any specific reaction.

Mandatory Visualization

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Reactions cluster_prep Preparation Phase cluster_exec Execution Phase cluster_control Control & Response A Safety Assessment (SDS, Literature) B Thermal Analysis (DSC - Optional) A->B C Reaction Setup (Cooling Bath, Thermocouple) B->C D Cool Reactants C->D E Slow Reagent Addition D->E F Monitor Temperature Continuously E->F G Temperature Stable? F->G H Continue Addition G->H Yes I Stop Addition G->I No H->F M Reaction Complete H->M J Enhance Cooling I->J K Emergency Quench? J->K K->F No, Temp Controlled L Proceed to Quench Protocol K->L Yes

Caption: Workflow for managing potentially exothermic reactions.

Troubleshooting_Logic Troubleshooting Logic for Temperature Spikes Start Temperature Spike Detected StopAddition Stop Reagent Addition Start->StopAddition CheckCooling Verify Cooling & Stirring StopAddition->CheckCooling TempControlled Temperature Stabilizes? CheckCooling->TempControlled ResumeSlowly Resume Addition Slowly TempControlled->ResumeSlowly Yes ContinueRise Temperature Continues to Rise? TempControlled->ContinueRise No End Reaction Controlled ResumeSlowly->End Dilute Dilute with Cold Inert Solvent ContinueRise->Dilute Slow Rise Quench Initiate Emergency Quench Protocol ContinueRise->Quench Rapid Rise Dilute->End Quench->End

Caption: Decision tree for troubleshooting temperature spikes.

References

Byproduct formation in the synthesis of 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3,5-difluoroaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on byproduct formation.

Question: My reaction is producing a significant amount of the 4-Bromo-3,5-difluoroaniline isomer. How can I improve the regioselectivity for the 2-position?

Answer: The formation of the 4-bromo isomer is a common issue due to the ortho-, para-directing nature of the amino group. To enhance selectivity for the desired 2-bromo isomer, consider the following strategies:

  • Steric Hindrance: While both the 2- and 4-positions are activated, the fluorine atoms at positions 3 and 5 may offer some steric hindrance, favoring substitution at the 4-position to some extent. However, to favor the 2-position, you can introduce a bulky protecting group on the amine.

  • Amine Protection: The high reactivity of the aniline can be moderated by protecting the amino group, for example, through acetylation to form the corresponding acetanilide. The bulkier acetamido group can sterically hinder the ortho positions (2- and 6-), potentially leading to a different isomeric ratio upon bromination. The protecting group can be removed in a subsequent step.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Less polar solvents may favor the formation of the 2-bromo isomer in some cases. Experimenting with solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride may be beneficial.

Question: I am observing significant amounts of di- and tri-brominated byproducts. How can I minimize over-bromination?

Answer: Over-bromination is a frequent side reaction due to the strong activating effect of the amino group. To minimize the formation of di- and tri-brominated byproducts like 2,4-Dibromo-3,5-difluoroaniline and 2,4,6-Tribromo-3,5-difluoroaniline, the following adjustments to the reaction conditions are recommended:

  • Stoichiometry of the Brominating Agent: Carefully control the molar ratio of the brominating agent to the 3,5-difluoroaniline. Use of a precise 1.0 equivalent or even a slight sub-stoichiometric amount of the brominating agent is crucial.[1]

  • Slow Addition of the Brominating Agent: Add the brominating agent (e.g., a solution of bromine or N-Bromosuccinimide) dropwise or in small portions over an extended period.[1] This maintains a low concentration of the electrophile in the reaction mixture, reducing the likelihood of multiple substitutions on the same molecule.

  • Low Reaction Temperature: Perform the reaction at a low temperature, typically between -10°C and 0°C.[1] This reduces the reaction rate and enhances selectivity for monobromination.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it is a milder brominating agent and can lead to higher selectivity for monobromination.[1]

Question: The reaction is very slow or does not go to completion. What are the possible reasons and solutions?

Answer: A sluggish or incomplete reaction can be due to several factors:

  • Insufficient Activation: While the amino group is strongly activating, the two fluorine atoms are deactivating. If the reaction conditions are too mild (e.g., very low temperature), the reaction may not proceed at a reasonable rate. A slight, controlled increase in temperature after the addition of the brominating agent may be necessary.

  • Poor Quality Reagents: Ensure that the 3,5-difluoroaniline is pure and the brominating agent has not decomposed. NBS, for instance, should be recrystallized if it appears discolored.

  • Inadequate Mixing: Ensure efficient stirring of the reaction mixture, especially if it is heterogeneous.

Question: How can I effectively purify this compound from its byproducts?

Answer: The purification of the desired product from isomeric and over-brominated byproducts can be challenging due to their similar polarities.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the isomers and removing polybrominated impurities. A gradient elution with a mixture of non-polar and moderately polar solvents (e.g., hexanes and ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid and the major impurities have different solubilities, recrystallization can be an effective purification technique.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary, although this is less practical for large-scale syntheses.

Frequently Asked Questions (FAQs)

Question: What is the most common synthetic route for this compound?

Answer: The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of 3,5-difluoroaniline using a suitable brominating agent, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS).

Question: What are the primary expected byproducts in the synthesis of this compound?

Answer: The primary byproducts are typically:

  • Isomeric Monobromination Product: 4-Bromo-3,5-difluoroaniline.

  • Polybrominated Products: 2,4-Dibromo-3,5-difluoroaniline, 2,6-Dibromo-3,5-difluoroaniline, and 2,4,6-Tribromo-3,5-difluoroaniline. The formation of tribrominated product occurs when all activated positions on the aniline ring react.[2][3][4]

Question: Which brominating agent is more suitable for this synthesis, Br₂ or NBS?

Answer: N-Bromosuccinimide (NBS) is generally the preferred brominating agent for achieving selective monobromination of highly activated aromatic rings like anilines.[1] NBS is a solid, which makes it easier and safer to handle than liquid bromine. It also generates a lower concentration of the active brominating species, which helps to minimize over-bromination side reactions.

Question: What is the role of the solvent in this reaction?

Answer: The solvent plays a crucial role in the reaction by:

  • Dissolving the reactants: Ensuring a homogeneous reaction mixture for efficient reaction.

  • Controlling the reaction temperature: Acting as a heat sink to dissipate any heat generated during the reaction.

  • Influencing reactivity and selectivity: The polarity of the solvent can affect the reactivity of the brominating agent and the regioselectivity of the substitution. Halogenated solvents like dichloromethane (DCM) or aprotic polar solvents like acetonitrile are commonly used.

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation in the Bromination of 3,5-Difluoroaniline

ParameterConditionDesired Product Yield (this compound)Isomer Formation (4-Bromo-)Over-bromination (Di-/Tri-bromo)
Brominating Agent Br₂ModerateModerate to HighHigh
NBSGoodModerateLow to Moderate
Stoichiometry > 1.1 eq. BromineLowModerateVery High
(Brominating Agent)1.0 eq. BromineGoodModerateLow
< 1.0 eq. BromineModerate (incomplete conversion)LowVery Low
Temperature Room Temperature (20-25°C)ModerateModerateHigh
Low Temperature (0°C)GoodModerateModerate
Very Low Temperature (-10°C)Good to ExcellentLow to ModerateLow
Addition Rate Rapid AdditionLowHighHigh
Slow, Dropwise AdditionGood to ExcellentModerateLow
Solvent Polar Protic (e.g., Acetic Acid)ModerateHighHigh
Aprotic (e.g., DCM, MeCN)GoodModerateLow to Moderate

Experimental Protocols

Recommended Protocol for the Synthesis of this compound with Minimized Byproduct Formation

Materials:

  • 3,5-Difluoroaniline

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluoroaniline (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in anhydrous DCM.

  • Add the NBS solution dropwise to the cooled solution of 3,5-difluoroaniline over a period of 1-2 hours, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired this compound from any unreacted starting material, the 4-bromo isomer, and polybrominated byproducts.

Visualizations

Byproduct_Formation_Troubleshooting start High Byproduct Formation issue Identify Byproduct Type start->issue is_isomer Isomeric Byproduct (e.g., 4-Bromo-) issue->is_isomer Positional Isomer is_overbromination Over-bromination (Di-/Tri-bromo) issue->is_overbromination Polybromination solution_isomer Solutions for Isomer Control: - Use bulky protecting group on amine - Optimize solvent polarity is_isomer->solution_isomer solution_overbromination Solutions for Over-bromination Control: - Use 1.0 eq. of NBS - Slow, dropwise addition - Lower reaction temperature (0 to -10°C) is_overbromination->solution_overbromination

Caption: Troubleshooting logic for byproduct formation.

Experimental_Workflow Reactants 3,5-Difluoroaniline NBS in DCM Reaction Bromination at 0°C (Slow Addition) Reactants->Reaction Quench Quench with Na₂S₂O₃ Reaction->Quench Workup Aqueous Workup (NaHCO₃, Brine) Quench->Workup Drying Dry (Na₂SO₄) & Concentrate Workup->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for synthesis.

Chemical_Structures cluster_main Main Product & Reactant cluster_byproducts Common Byproducts Reactant 3,5-Difluoroaniline Product This compound Isomer 4-Bromo-3,5-difluoroaniline Dibromo 2,4-Dibromo-3,5-difluoroaniline

Caption: Key chemical structures in the synthesis.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing base selection in cross-coupling reactions involving 2-Bromo-3,5-difluoroaniline. The content is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical for cross-coupling reactions with this compound?

A1: The choice of base is a crucial parameter that significantly influences reaction yield, rate, and selectivity in palladium-catalyzed cross-coupling reactions.[1] For a substrate like this compound, the electronic properties of the starting material—specifically the electron-withdrawing nature of the two fluorine atoms and the coordinating ability of the aniline—make the selection of an appropriate base particularly important. The base's primary role is to facilitate the transmetalation step in Suzuki-Miyaura couplings or to deprotonate the amine in Buchwald-Hartwig aminations.[1][2] An unsuitable base can lead to low yields, catalyst deactivation, or undesired side reactions.

Q2: What are the most common types of bases used for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates like this compound?

A2: A variety of inorganic and organic bases are employed. For Suzuki-Miyaura reactions, common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄).[3][4] For Buchwald-Hartwig aminations, stronger bases like alkali metal alkoxides (e.g., NaOt-Bu, KOt-Bu) are frequently necessary to deprotonate the amine nucleophile.[5][6] The choice often depends on the specific coupling partners and the solvent system.

Q3: How do the fluorine substituents on the aniline ring affect the reaction and the choice of base?

A3: The two fluorine atoms are strongly electron-withdrawing, which has several effects. Firstly, it can make the C-Br bond more susceptible to oxidative addition to the palladium catalyst.[7] Secondly, it reduces the basicity and nucleophilicity of the aniline group, which is a key consideration in Buchwald-Hartwig aminations where this group itself is the nucleophile.[5] This reduced nucleophilicity often necessitates the use of stronger bases to facilitate the deprotonation of the N-H bond.[5]

Q4: Can I perform these cross-coupling reactions open to the air?

A4: It is highly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, leading to catalyst decomposition and promotion of side reactions like the homocoupling of boronic acids in Suzuki-Miyaura reactions.[8][9] It is imperative to use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment for reproducible and high-yielding results.[8]

Troubleshooting Guide

Problem 1: Low to no yield in my Suzuki-Miyaura coupling reaction.

Potential Cause Troubleshooting Suggestion Citation
Inactive Catalyst The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote in situ reduction. Consider using a more robust, air-stable precatalyst.[8]
Inappropriate Base The base may be too weak to facilitate transmetalation. Screen a range of bases, including stronger options like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.[8]
Oxygen Contamination Oxygen can deactivate the catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[8][9]
Reagent Impurity Boronic acids can degrade over time. Use fresh, high-purity reagents. Water in the reaction can lead to protodeboronation.[8]
Poor Solubility The starting materials may not be sufficiently soluble in the chosen solvent. Screen different solvent systems.[9]

Problem 2: Significant homocoupling of the boronic acid is observed.

Potential Cause Troubleshooting Suggestion Citation
Presence of Oxygen Homocoupling is often promoted by oxygen, which can oxidize the Pd(0) catalyst to Pd(II). Rigorously exclude oxygen from the reaction.[8][9]
Suboptimal Catalyst/Ligand The choice of ligand can influence the relative rates of the desired cross-coupling and undesired side reactions. Consider screening different phosphine ligands.
Incorrect Stoichiometry While a slight excess of the boronic acid is common, a large excess can favor homocoupling. Optimize the stoichiometry of your reagents.[8]

Problem 3: Low yield in a Buchwald-Hartwig amination using this compound as the coupling partner.

Potential Cause Troubleshooting Suggestion Citation
Insufficient Base Strength The electron-deficient nature of this compound makes its N-H bond less acidic. A stronger base, such as NaOt-Bu or KOt-Bu, is often required for efficient deprotonation.[5]
Ineffective Catalyst System Standard palladium-phosphine catalysts may not be optimal. Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are designed for challenging substrates.[5]
Catalyst Inhibition The aniline substrate can sometimes coordinate to the palladium center and inhibit catalysis. Using a well-defined precatalyst can lead to more consistent results.[5]

Data Presentation: Base Performance in Cross-Coupling Reactions

Disclaimer: The following data is compiled from studies on structurally similar substrates and should be used as a guideline for optimizing reactions with this compound. Optimal conditions may vary.

Table 1: Comparison of Bases in Suzuki-Miyaura Coupling of Substituted Bromoanilines

BaseCatalyst SystemSolventTemperature (°C)Yield (%)Notes
K₂CO₃Pd(dppf)Cl₂Dioxane/H₂O9011Low yield observed for an unprotected ortho-bromoaniline.
Cs₂CO₃CataCXium A Pd G32-MeTHF/H₂O8095Significant improvement with a modern catalyst system and a different base/solvent combination for an unprotected ortho-bromoaniline.[10]
K₃PO₄Pd(OAc)₂ / SPhosToluene100-Often effective for challenging couplings of heteroaryl halides.[11]
Na₂CO₃Pd(PPh₃)₄Toluene/Ethanol/H₂O100-A common, cost-effective option.[12]

Table 2: Comparison of Bases in Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

BaseAmineCatalyst SystemSolventTemperature (°C)Yield (%)Reference
NaOt-BuCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPToluene8060[6]
NaOt-BuN-methyl(phenyl)methanaminePd(OAc)₂ / dpppTolueneReflux90.7[6]
Cs₂CO₃Aniline[Pd₂(dba)₃] / XantphosToluene10095[6]
K₃PO₄Aniline[Pd₂(dba)₃] / XantphosToluene10075[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This is a general starting point and should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with this compound

This protocol is a starting point for coupling this compound with a generic amine nucleophile.

Materials:

  • Aryl halide (if this compound is the amine) or this compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, amine, base, and palladium precatalyst to an oven-dried Schlenk tube with a magnetic stir bar.

  • Seal the tube, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

G cluster_start Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification start Combine Reactants: - this compound - Coupling Partner - Base - Catalyst/Ligand inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Aqueous Workup & Extraction quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

G start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate? (e.g., Pd(0) active species, robust ligand) start->check_catalyst check_base Is the base strong enough and of good quality? check_catalyst->check_base Yes optimize_catalyst Optimize Catalyst/Ligand - Use precatalyst - Screen bulky, electron-rich ligands check_catalyst->optimize_catalyst No check_conditions Are reaction conditions optimal? (Inert atmosphere, dry/degassed solvent) check_base->check_conditions Yes optimize_base Screen Bases - Stronger bases (K3PO4, Cs2CO3, NaOtBu) - Ensure base is dry and finely powdered check_base->optimize_base No optimize_conditions Improve Reaction Setup - Rigorously degas solvents - Use flame-dried glassware - Increase temperature check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_catalyst->success optimize_base->success optimize_conditions->success

Caption: Troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Bromo-3,5-difluoroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involving this compound are:

  • Palladium-catalyzed cross-coupling reactions: These include the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The bromine atom is the primary site for these reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the fluorine and bromine atoms, makes it susceptible to attack by nucleophiles.

  • Diazotization: The aniline group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.

Q2: How do the electronic properties of this compound influence its reactivity?

A2: The two fluorine atoms and the bromine atom are electron-withdrawing groups, which decrease the electron density of the aromatic ring. This has two major effects:

  • It makes the aromatic ring more susceptible to nucleophilic attack, facilitating SNAr reactions.

  • It influences the oxidative addition step in palladium-catalyzed cross-coupling reactions.

The aniline group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions, although these are less common for this substrate due to the deactivating effect of the halogens.

Q3: What is the expected order of reactivity for the halogens in this compound in different reaction types?

A3: The relative reactivity of the halogens depends on the reaction mechanism:

  • In palladium-catalyzed cross-coupling reactions , the reactivity order is generally I > Br > Cl > F. Therefore, the C-Br bond is expected to be significantly more reactive than the C-F bonds.

  • In nucleophilic aromatic substitution (SNAr) , the reactivity order is typically F > Cl > Br > I. This is because the high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and stabilizing the intermediate (Meisenheimer complex).[1][2]

Q4: Can the aniline group interfere with cross-coupling reactions?

A4: Yes, the lone pair of electrons on the nitrogen atom of the aniline can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. In some cases, protecting the aniline group (e.g., as an acetamide) may be necessary to achieve optimal results. However, many successful cross-coupling reactions are performed with unprotected anilines using appropriate ligands that minimize catalyst inhibition.[3]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?

A: Low yields in Suzuki-Miyaura couplings with 2-bromoanilines can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Oxygen Contamination: The palladium(0) catalyst is sensitive to oxidation.

    • Solution: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.

  • Inefficient Catalyst System: The choice of palladium source and ligand is critical.

    • Solution: For electron-deficient aryl bromides like this compound, a more electron-rich and bulky phosphine ligand may be required to facilitate the oxidative addition step. Consider using ligands such as SPhos, XPhos, or RuPhos in combination with a Pd(0) or Pd(II) precatalyst.

  • Inappropriate Base or Solvent: The base is crucial for the activation of the boronic acid, and its effectiveness is highly dependent on the solvent.

    • Solution: A common issue is the poor solubility of inorganic bases in organic solvents.

      • Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.

      • Consider using a mixed solvent system, such as 1,4-dioxane/water or toluene/water, to improve the solubility of the base. Anhydrous conditions in toluene can be superior for coupling with electron-rich boronic acids, while aqueous DME is often used for electron-poor arylboronic acids.[4]

  • Side Reactions:

    • Homocoupling of the boronic acid: This is often a result of oxygen in the reaction mixture. Improved degassing should minimize this.[5]

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom. Using a less aqueous solvent system or a different base might mitigate this.

    • Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom. This can be caused by certain impurities or catalyst decomposition.

Issue 2: Poor Results in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of this compound with a primary amine is giving a complex mixture of products and unreacted starting material. How can I optimize this reaction?

A: The Buchwald-Hartwig amination of 2-bromoanilines can be challenging. Here are some key parameters to optimize:

  • Solvent Choice: The solvent plays a crucial role in the outcome of the reaction.

    • Recommendation: Toluene is often a good starting point for Buchwald-Hartwig aminations. Other ethereal solvents like 1,4-dioxane or THF can also be effective. Avoid chlorinated solvents and acetonitrile, as they can inhibit the reaction.[6]

  • Ligand Selection: The ligand is critical for stabilizing the palladium catalyst and facilitating the C-N bond formation.

    • Recommendation: For coupling with primary amines, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often highly effective.[7]

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. For substrates that are sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher reaction temperatures.

  • Reaction Temperature:

    • Recommendation: Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80-110 °C.[8]

Issue 3: Unexpected Side Products in Nucleophilic Aromatic Substitution (SNAr)

Q: I am trying to perform an SNAr reaction on this compound with an oxygen nucleophile, but I am getting a mixture of products. What could be the cause?

A: While the fluorine atoms are generally more susceptible to SNAr, the outcome can be influenced by the reaction conditions.

  • Regioselectivity: With two fluorine atoms, there is the possibility of substitution at either the 3- or 5-position.

    • Consideration: The electronic environment around each fluorine is slightly different due to the positions of the bromine and aniline groups. This can lead to a mixture of regioisomers. Careful analysis of the product mixture (e.g., by NMR) is necessary.

  • Reaction with the Aniline Group: The nucleophile could potentially react with the aniline proton, deactivating the nucleophile.

    • Solution: Using a stronger base or a protected aniline derivative might be necessary.

  • Solvent Effects: The choice of solvent can significantly impact the rate and selectivity of SNAr reactions.

    • Recommendation: Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they enhance the reactivity of the nucleophile. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Data Presentation

The following tables summarize the expected effects of different solvents on the yield and rate of common reactions with this compound, based on general principles and data from similar substrates.

Table 1: Expected Solvent Effects on Suzuki-Miyaura Coupling of this compound

Solvent SystemBaseExpected YieldComments
Toluene/Water (e.g., 4:1)K₂CO₃Moderate to HighGood for many standard couplings; water helps dissolve the base.
1,4-Dioxane/Water (e.g., 4:1)K₃PO₄HighOften a very effective system for challenging substrates.[9]
THF/Water (e.g., 4:1)Cs₂CO₃Moderate to HighTHF is a versatile solvent for Suzuki couplings.
DMFK₂CO₃VariableCan be effective, but may lead to side reactions like hydrodehalogenation.
Ethanol/Water (e.g., 4:1)Na₂CO₃ModerateA greener solvent option, may require catalyst optimization.

Table 2: Expected Solvent Effects on Buchwald-Hartwig Amination of this compound

SolventBaseExpected YieldComments
TolueneNaOtBuHighA very common and often optimal solvent for this reaction.[6]
1,4-DioxaneNaOtBuHighAnother excellent choice, similar in performance to toluene.
THFLHMDSModerate to HighCan be effective, but generally lower boiling than toluene or dioxane.
tert-ButanolK₃PO₄ModerateA protic solvent that can sometimes be effective, particularly with certain ligand systems.
DMFCs₂CO₃Low to ModerateGenerally not a preferred solvent for Buchwald-Hartwig aminations.

Table 3: Expected Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) of this compound

SolventDielectric Constant (ε)Expected Relative RateComments
DMSO47Very HighExcellent for SNAr due to its high polarity and aprotic nature.[10]
DMF37HighA good alternative to DMSO.
Acetonitrile38HighAnother effective polar aprotic solvent.
THF7.6ModerateLess polar, leading to a slower reaction rate.
Methanol33LowProtic solvent that can solvate the nucleophile, reducing its reactivity.

Experimental Protocols

The following are generalized experimental protocols for key reactions with this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: this compound + Arylboronic acid → 2-Aryl-3,5-difluoroaniline

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv) or another suitable palladium catalyst/ligand system

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Reaction: this compound + Amine → N-substituted-3,5-difluoroaniline

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.05 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add this compound and a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene and the amine via syringe.

  • Place the reaction mixture in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Reaction: this compound + Nucleophile → Substituted 2-Bromoaniline

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, 1.5 equiv)

  • Anhydrous DMSO

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMSO.

  • Add the nucleophile portion-wise at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Oxidative Addition->Aryl-Pd(II)-Br(L2) Transmetalation Transmetalation Aryl-Pd(II)-Br(L2)->Transmetalation Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-Aryl'(L2) Transmetalation->Aryl-Pd(II)-Aryl'(L2) Reductive Elimination Reductive Elimination Aryl-Pd(II)-Aryl'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Aryl-Aryl' Aryl-Aryl' Reductive Elimination->Aryl-Aryl' Product This compound This compound This compound->Oxidative Addition Ar'B(OH)2 + Base Ar'B(OH)2 + Base Ar'B(OH)2 + Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Oxidative Addition->Aryl-Pd(II)-Br(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Aryl-Pd(II)-Br(L2)->Amine Coordination & Deprotonation Aryl-Pd(II)-NR'R''(L2) Aryl-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Aryl-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Aryl-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Aryl-NR'R'' Aryl-NR'R'' Reductive Elimination->Aryl-NR'R'' Product This compound This compound This compound->Oxidative Addition HNR'R'' + Base HNR'R'' + Base HNR'R'' + Base->Amine Coordination & Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low or No Product Formation check_reagents Are all reagents fresh and pure? Is the catalyst active? start->check_reagents use_fresh_reagents Use fresh, purified reagents and a new batch of catalyst. check_reagents->use_fresh_reagents No check_conditions Are reaction conditions optimal? (Temperature, Time) check_reagents->check_conditions Yes use_fresh_reagents->check_conditions optimize_conditions Vary temperature and reaction time. check_conditions->optimize_conditions No check_atmosphere Is the reaction atmosphere inert? check_conditions->check_atmosphere Yes optimize_conditions->check_atmosphere degas_solvents Thoroughly degas solvents and use inert gas. check_atmosphere->degas_solvents No check_solvent_base Is the solvent/base combination appropriate? check_atmosphere->check_solvent_base Yes degas_solvents->check_solvent_base screen_solvents_bases Screen a range of solvents and bases. check_solvent_base->screen_solvents_bases No success Problem Solved check_solvent_base->success Yes screen_solvents_bases->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-3,5-difluoroaniline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on removing residual palladium catalysts from reaction mixtures involving 2-Bromo-3,5-difluoroaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the high purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from this compound reaction mixtures?

A1: The primary challenge stems from the aniline functional group in the molecule. The nitrogen atom in the aniline moiety can act as a strong ligand, coordinating with palladium species.[1][2][3] This chelation can render the palladium catalyst soluble in the reaction mixture, making its removal by simple filtration ineffective.[1][3][4] The choice of removal method must, therefore, account for the specific form of the palladium residue (e.g., soluble Pd(II) vs. insoluble Pd(0)).

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory agencies, including the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in APIs.[2][5][6] For palladium, which is classified based on its toxicity and likelihood of occurrence, the permitted concentration in a final drug product is carefully controlled.[5][6] These limits are often in the range of 5 to 10 parts per million (ppm), depending on the permitted daily exposure (PDE) and the maximum daily dose of the drug.[2] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[2]

Q3: What are the most common and effective methods for removing palladium catalysts in this context?

A3: Several methods are employed, often in combination, to reduce palladium to acceptable levels. The choice depends on whether the catalyst is homogeneous (soluble) or heterogeneous (insoluble).

  • Filtration through Celite: This is a simple and rapid method primarily effective for removing insoluble, heterogeneous catalysts (e.g., Pd on carbon) or palladium that has precipitated as metallic black.[3][7][8][9]

  • Adsorption on Activated Carbon: Activated carbon is a cost-effective adsorbent for removing palladium residues.[4][10] However, it can lack selectivity and may lead to product loss through non-specific adsorption.[4][10]

  • Palladium Scavengers: This is a highly effective method that uses solid-supported reagents (often silica or polymer-based) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[10][11][12][13] The scavenger selectively binds to the palladium, and the resulting complex is easily removed by filtration.[10][12]

  • Crystallization: Purifying the final product by crystallization can be an effective step, leaving the palladium impurities behind in the mother liquor.[1][12][14]

Q4: How do I select the most appropriate palladium removal technique for my experiment?

A4: The selection process depends on several factors including the state of the palladium catalyst, the desired purity level, cost, and scalability. A logical workflow can help guide this decision. For instance, if a heterogeneous catalyst was used, initial filtration through Celite is a good starting point. If palladium levels are still high, indicating soluble species, subsequent treatment with a selective scavenger or activated carbon is recommended.

G start Reaction Work-up Complete (Crude this compound) check_pd_state Is Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->check_pd_state celite_filtration Perform Filtration Through Celite Pad check_pd_state->celite_filtration Yes scavenger_screen Select & Screen Palladium Scavengers (e.g., Thiol, TMT) check_pd_state->scavenger_screen No (Homogeneous) analyze_pd_1 Analyze Residual Pd (e.g., ICP-MS) celite_filtration->analyze_pd_1 check_pd_level_1 Pd Level < Target? analyze_pd_1->check_pd_level_1 check_pd_level_1->scavenger_screen No end_product High-Purity Product check_pd_level_1->end_product Yes scavenger_treatment Treat with Optimal Scavenger scavenger_screen->scavenger_treatment analyze_pd_2 Analyze Residual Pd scavenger_treatment->analyze_pd_2 check_pd_level_2 Pd Level < Target? analyze_pd_2->check_pd_level_2 carbon_treatment Consider Activated Carbon Treatment or Re-crystallization check_pd_level_2->carbon_treatment No check_pd_level_2->end_product Yes carbon_treatment->end_product

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting Guides

This section addresses specific issues you may encounter during the palladium removal process.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
High Palladium Levels After Filtration 1. The palladium species is soluble (homogeneous) and passed through the filter.[8] 2. The filter medium is not fine enough to trap finely dispersed palladium particles.[8]1. Switch Method: Filtration is only effective for heterogeneous catalysts. Use a palladium scavenger or activated carbon for soluble species.[1][8] 2. Use Filter Aid: Filter the reaction mixture through a 1-2 cm thick pad of Celite® to trap fine particles.[8][9] 3. Combine Methods: Consider a sequential treatment: initial filtration through Celite, followed by scavenger treatment.[10]
Palladium Scavenger is Ineffective 1. The wrong type of scavenger is being used for the specific palladium species (e.g., Pd(0) vs. Pd(II)).[8] 2. The aniline group of the product is competing with the scavenger for palladium binding.[1] 3. Insufficient scavenger amount, temperature, or treatment time was used.[4]1. Screen Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, triazine-based) to find the most effective one.[1][8] 2. Optimize Conditions: Experiment with the scavenger-to-palladium ratio (typically 3-5 equivalents), temperature (e.g., 25-60°C), and treatment time (e.g., 2-18 hours).[2][10]
Significant Product Loss During Purification 1. Non-specific adsorption of the product onto activated carbon or the scavenger material.[4][10] 2. Co-precipitation of the product with the palladium-scavenger complex.1. Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[4] 2. Wash Thoroughly: After filtration, wash the scavenger or carbon cake with fresh solvent to recover adsorbed product.[8][15] 3. Change Solvent: Use a solvent in which your product is highly soluble to minimize its adsorption.[4]
Inconsistent Palladium Removal (Batch-to-Batch) 1. Variation in the final palladium species (oxidation state, coordination) at the end of the reaction.[4] 2. Inconsistent work-up procedures prior to the removal step.1. Standardize Work-up: Ensure a consistent and robust work-up procedure for every batch to normalize the palladium species before purification.[4] 2. Re-evaluate Method: The chosen removal method may not be robust enough for process variations. Consider a more universally effective scavenger.

Data Presentation: Comparison of Removal Methods

The following table summarizes the general performance and characteristics of common palladium removal techniques. Efficiency can be highly dependent on the specific reaction conditions.

Method Typical Efficiency Advantages Disadvantages
Filtration (Celite) VariableSimple, fast, and inexpensive.[3]Only effective for insoluble/heterogeneous palladium.[3][8]
Activated Carbon Moderate to GoodCost-effective and widely available.[4][10]Can have low selectivity, leading to product loss; fine particles can be difficult to filter.[2][4][10]
Palladium Scavengers Good to ExcellentHigh selectivity and efficiency, often reducing Pd to <10 ppm; broad applicability.[12]Higher cost compared to carbon; requires screening and optimization.[13]
Crystallization Good to ExcellentCan yield a highly pure product; integrates purification and Pd removal.[1]Can be difficult to develop; risk of co-crystallization of impurities.[3]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium via Celite Filtration

This protocol is a first step when a heterogeneous catalyst (e.g., Pd/C) is used or if palladium black has precipitated.

  • Preparation: Prepare a 1-2 cm thick pad of Celite® in a sintered glass or Büchner funnel. Pre-wet the Celite pad with the solvent used in the reaction mixture.[8]

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce its viscosity.[9]

  • Filtration: Gently pour the diluted mixture onto the Celite pad. Apply a light vacuum if necessary.

  • Washing: Wash the filter cake and flask with additional fresh solvent to ensure complete recovery of the product.[3][15]

  • Collection: Combine the filtrate and the washings. This solution contains the crude product, which can be concentrated and analyzed for palladium content or subjected to further purification.[1]

Protocol 2: General Procedure for Palladium Scavenging (Batch Method)

This protocol is effective for removing soluble palladium species.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Toluene, DCM).[2]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., a thiol-functionalized silica scavenger). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[2][15]

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 2 to 18 hours. Optimal time and temperature should be determined experimentally for your specific system.[2]

  • Filtration: Filter the mixture through filter paper or a Celite pad to remove the solid scavenger-palladium complex.[2][15]

  • Washing: Wash the collected scavenger on the filter with a small amount of the same solvent to ensure complete recovery of the product.[15]

  • Analysis: Combine the filtrate and washings. Concentrate the solution and analyze the purified product for residual palladium content using techniques like ICP-MS.[15]

G cluster_0 Scavenging Workflow A 1. Dissolve Crude Product in Solvent B 2. Add Solid-Supported Scavenger (2-5 eq.) A->B C 3. Stir Mixture (2-18h, 25-60°C) B->C D 4. Filter to Remove Scavenger-Pd Complex C->D E 5. Wash Scavenger with Fresh Solvent D->E F 6. Combine Filtrate & Concentrate E->F G Purified Product (<10 ppm Pd) F->G

Caption: General experimental workflow for palladium scavenging.

Protocol 3: Palladium Removal using Activated Carbon

This protocol offers a cost-effective alternative to scavengers.

  • Dissolution: Dissolve the crude product in an appropriate solvent.[3]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[15]

  • Stirring: Stir the suspension at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[2]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. A Celite pad is crucial as it helps in removing fine carbon particles that might pass through standard filter paper.[2][15]

  • Washing: Wash the Celite/carbon cake with fresh solvent to recover the product.[3]

  • Concentration & Analysis: Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze the final product for palladium content.[15]

References

Troubleshooting low conversion rates with 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-3,5-difluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.

Troubleshooting Low Conversion Rates: Quick Guide

Low conversion rates or yields are a common challenge in organic synthesis. The unique electronic properties of this compound, with two electron-withdrawing fluorine atoms and a bromine atom, can influence its reactivity. This guide provides a structured approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow for Low Conversion Rates

TroubleshootingWorkflow start Low Conversion Rate Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Purity of this compound? Coupling partner purity? Accurate stoichiometry? check_reagents->sub_reagents check_atmosphere 3. Ensure Inert Atmosphere (if required) check_conditions->check_atmosphere Conditions Appear Correct sub_conditions Temperature optimal? Solvent appropriate? Base strength correct? Catalyst/ligand loading sufficient? check_conditions->sub_conditions side_reactions 4. Analyze for Side Reactions check_atmosphere->side_reactions Atmosphere is Inert sub_atmosphere Properly degassed solvents? Sufficient purging with N2/Ar? check_atmosphere->sub_atmosphere optimize Systematically Optimize Parameters side_reactions->optimize Side Reactions Identified or Ruled Out sub_side_reactions Dehalogenation? Protodeboronation (for Suzuki)? Homocoupling? side_reactions->sub_side_reactions

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the key chemical properties of this compound that might affect my reaction?

A1: this compound has a molecular weight of 208.00 g/mol .[1][2] The aniline moiety is weakly basic due to the presence of two electron-withdrawing fluorine atoms. These fluorine atoms decrease the nucleophilicity of the amine and can activate the aromatic ring for nucleophilic aromatic substitution, although the primary reactivity is often centered around the carbon-bromine bond in cross-coupling reactions.[3][4][5][6]

Q2: My reaction with this compound is sluggish. What are the initial checks I should perform?

A2: Start by verifying the purity of your this compound and other reagents. Ensure all reagents were weighed accurately and the stoichiometry is correct. Confirm that your solvent is anhydrous and, if the reaction is air-sensitive, that it was properly degassed. Finally, double-check the reaction temperature and stirring rate.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q3: I am experiencing low yields in a Suzuki-Miyaura coupling reaction with this compound. What are the common causes?

A3: Low yields in Suzuki couplings involving this substrate can be attributed to several factors:

  • Suboptimal Catalyst/Ligand System: The choice of palladium catalyst and ligand is critical. For electron-deficient aryl bromides, specialized ligands may be required.[7]

  • Inappropriate Base: The base strength can significantly impact the reaction rate and the prevalence of side reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Side Reactions: Protodeboronation (replacement of the boronic acid group with hydrogen) and dehalogenation (replacement of the bromine with hydrogen) are common side reactions.[7]

  • Insolubility: Poor solubility of reagents can lead to a failed reaction. Ensure your chosen solvent is appropriate for all components at the reaction temperature.[8]

Q4: How can I minimize side reactions like protodeboronation and dehalogenation?

A4: To minimize these side reactions:

  • Protodeboronation: Use a less harsh base, ensure anhydrous conditions, or consider using a more stable boronic ester (e.g., a pinacol ester).[7]

  • Dehalogenation: This can be catalyst-dependent. Screening different palladium catalysts and ligands may be necessary. Also, ensure your reagents and reaction setup are free of impurities that could facilitate this side reaction.[7]

  • Homocoupling: This is often caused by the presence of oxygen. Thoroughly degas your solvent and maintain a positive pressure of an inert gas (like argon or nitrogen) throughout the reaction.[7]

Q5: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?

A5: For Buchwald-Hartwig aminations, the choice of catalyst, ligand, and base is crucial. A common starting point would be a palladium precatalyst with a sterically hindered biarylphosphine ligand.[9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often used.[8] Toluene and dioxane are common solvents for these reactions.[10][11] Given that aryl bromides are generally reactive coupling partners, the reaction should proceed under standard conditions, but optimization may be necessary.[8][12]

Nucleophilic Aromatic Substitution (SNAr)

Q6: Can the fluorine atoms on this compound act as leaving groups in a nucleophilic aromatic substitution (SNAr) reaction?

A6: While the C-F bond is strong, fluorine can act as a leaving group in SNAr reactions, especially when the ring is activated by other electron-withdrawing groups.[5][13] In this molecule, the fluorine atoms are meta to each other, which is less favorable for stabilizing the negative charge in the Meisenheimer intermediate compared to an ortho or para relationship with an activating group.[5][6] Therefore, substitution of the bromine atom is generally more likely in cross-coupling reactions. If SNAr is intended, harsh conditions (high temperature, strong nucleophile) might be required.

Data and Protocols

Table 1: Troubleshooting Guide for Low Conversion Rates
Observation Potential Cause Suggested Solution
No reaction or very low conversionInactive catalystUse a fresh batch of catalyst or a pre-catalyst.
Low reaction temperatureIncrease the temperature in increments of 10-20°C.
Inappropriate solvent or baseScreen different solvents (e.g., toluene, dioxane, DMF) and bases (e.g., K₂CO₃, K₃PO₄, NaOtBu).[8][11]
Formation of a major byproductSide reactions (e.g., dehalogenation)Analyze the byproduct by LC-MS or NMR to identify it. Adjust reaction conditions (e.g., change ligand, base, or temperature) to minimize its formation.[7]
Reaction starts but does not go to completionReagent degradationEnsure anhydrous and inert conditions if reagents are sensitive.[3]
Catalyst deactivationIncrease catalyst loading or use a more robust ligand.
Inconsistent results between batchesVariability in reagent qualityUse reagents from the same lot number or re-purify starting materials.
Presence of moisture or oxygenDry solvents and glassware thoroughly. Degas the reaction mixture properly.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a general starting protocol and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).[14]

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF/water) to the flask. The typical concentration is 0.1-0.2 M.[14]

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[14]

Diagram: Key Steps in a Suzuki-Miyaura Catalytic Cycle

SuzukiCycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Br)L_n pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(R)L_n oa_complex->transmetalation_complex Transmetalation product Ar-R transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration reagents Ar-Br + R-B(OR)2 base Base borate [R-B(OR)2(Base)]-

References

Validation & Comparative

GC-MS vs. HPLC for 2-Bromo-3,5-difluoroaniline Purity Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-Bromo-3,5-difluoroaniline is critical for the synthesis of active pharmaceutical ingredients (APIs) and other target molecules. The presence of impurities can affect the safety, efficacy, and stability of the final product. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound. The choice between these methods depends on the specific analytical requirements, including the nature of potential impurities, required sensitivity, and the need for structural elucidation.

This comparison is supported by experimental data from analogous halogenated aniline compounds and provides detailed methodologies to assist in selecting the most appropriate analytical technique for your research needs.

General Workflow for Purity Assessment

The purity assessment of a chemical entity like this compound follows a structured workflow, from sample preparation to data analysis and reporting. This process ensures that the chosen analytical method is suitable for its intended purpose and that the results are accurate and reliable.

Purity Assessment Workflow cluster_0 Planning & Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting A Define Analytical Requirements (e.g., purity specification, impurity profile) B Select Analytical Technique (GC-MS or HPLC) A->B C Method Development & Optimization B->C D Sample Preparation (Dissolution, Dilution) C->D E Instrumental Analysis (Injection & Data Acquisition) D->E F Data Processing (Integration, Identification) E->F G Purity Calculation (% Area, Standardization) F->G H Method Validation (LOD, LOQ, Linearity, etc.) F->H I Final Report G->I GC-MS_vs_HPLC_Principles cluster_GCMS GC-MS cluster_HPLC HPLC GC_Sample Volatile Sample GC_Injector Heated Injector (Vaporization) GC_Sample->GC_Injector GC_Column Gas Chromatography Column (Separation in Gas Phase) GC_Injector->GC_Column GC_MS Mass Spectrometer (Detection & Identification) GC_Column->GC_MS HPLC_Sample Soluble Sample HPLC_Injector Injector HPLC_Sample->HPLC_Injector HPLC_Pump Pump (Liquid Mobile Phase) HPLC_Pump->HPLC_Injector HPLC_Column HPLC Column (Separation in Liquid Phase) HPLC_Injector->HPLC_Column HPLC_Detector Detector (e.g., UV-Vis) (Detection & Quantification) HPLC_Column->HPLC_Detector

Comparative Analysis of NMR Spectral Data: 2-Bromo-3,5-difluoroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ¹H, ¹³C, and ¹⁹F NMR spectral data of 2-Bromo-3,5-difluoroaniline in comparison to its structural isomers, 2-Bromo-4,6-difluoroaniline and 4-Bromo-2,6-difluoroaniline, reveals distinct differences in chemical shifts and coupling constants, providing a clear method for their differentiation. These variations arise from the unique electronic environments of the hydrogen, carbon, and fluorine nuclei due to the differing substitution patterns on the aniline ring.

This guide presents a comprehensive comparison of the NMR spectral data for these three isomers, offering valuable insights for researchers and professionals involved in the synthesis and characterization of halogenated aromatic compounds. The data is summarized in clear, tabular formats for easy reference and is supported by a detailed experimental protocol for data acquisition.

Experimental Protocol

The NMR spectra for the analyzed compounds were obtained using a standard protocol for aromatic amines.

Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, no external standard is typically required as the spectrometer's fluorine frequency is referenced internally.

Instrumentation: All spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12 ppm.

  • Acquisition Time: 3.4 seconds.

  • Relaxation Delay: 1.0 second.

  • Number of Scans: 16.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1.1 seconds.

  • Relaxation Delay: 2.0 seconds.

  • Number of Scans: 1024.

¹⁹F NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 200 ppm.

  • Acquisition Time: 0.8 seconds.

  • Relaxation Delay: 1.0 second.

  • Number of Scans: 64.

Data Processing: The collected Free Induction Decays (FIDs) were processed using standard Fourier transformation. Phase and baseline corrections were applied to all spectra.

NMR Data Comparison

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound and its selected isomers.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound Data not available in search results
2-Bromo-4,6-difluoroaniline 7.01t8.8H-5
6.79dd8.8, 2.4H-3
4.01 (br s)s--NH₂
4-Bromo-2,6-difluoroaniline 6.95d8.0H-3, H-5
3.95 (br s)s--NH₂

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound Data not available in search results
2-Bromo-4,6-difluoroaniline Data not available in search results
4-Bromo-2,6-difluoroaniline Data not available in search results

Table 3: ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound Data not available in search results
2-Bromo-4,6-difluoroaniline Data not available in search results
4-Bromo-2,6-difluoroaniline Data not available in search results

Note: While searches were conducted for the NMR data of this compound and the ¹³C and ¹⁹F NMR data for its isomers, specific experimental values were not found in the provided search results. The tables will be updated as this information becomes available.

Structural Isomers and Their Distinguishing Features

The distinct substitution patterns of the bromo- and difluoro- groups on the aniline ring lead to unique electronic environments for the remaining aromatic protons and carbons, resulting in different NMR spectra.

Structural relationship between this compound and its isomers.

In This compound , the bromine atom is positioned between the amino group and a fluorine atom, while the other fluorine is meta to the amino group. This arrangement is expected to result in complex splitting patterns for the two aromatic protons due to coupling with each other and with the two non-equivalent fluorine atoms.

For 2-Bromo-4,6-difluoroaniline , the bromine is adjacent to the amino group, and the two fluorine atoms are at positions 4 and 6. This results in two distinct aromatic proton signals: a triplet for the proton at the 5-position coupled to the two adjacent fluorine atoms, and a doublet of doublets for the proton at the 3-position coupled to the adjacent fluorine and the proton at the 5-position.

In 4-Bromo-2,6-difluoroaniline , the bromine atom is para to the amino group, and the two fluorine atoms are ortho to the amino group. Due to the symmetry of this molecule, the two aromatic protons are chemically equivalent, leading to a single doublet in the ¹H NMR spectrum, arising from coupling to the adjacent fluorine atoms.

The analysis of these distinct NMR spectral patterns provides a powerful tool for the unambiguous identification and characterization of these and other related halogenated aniline isomers.

A Comparative Analysis of the Reactivity of 2-Bromo-3,5-difluoroaniline and 4-Bromo-3,5-difluoroaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of halogenated anilines is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of two constitutional isomers, 2-Bromo-3,5-difluoroaniline and 4-Bromo-3,5-difluoroaniline, in key palladium-catalyzed cross-coupling reactions.

Theoretical Reactivity Considerations

In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity of the aryl bromide in this step is influenced by both electronic and steric factors.

Electronic Effects: The aniline moiety is an electron-donating group, which generally increases the electron density on the aromatic ring and can slow down the oxidative addition step. Conversely, the two fluorine atoms are strongly electron-withdrawing, which can make the C-Br bond more susceptible to oxidative addition. The net electronic effect is a complex interplay of these opposing influences.

Steric Effects: The presence of substituents ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, thereby decreasing the rate of oxidative addition.

Based on these principles:

  • This compound: The bromine atom is flanked by an amino group at the 2-position and a fluorine atom at the 3-position. The ortho amino group, in particular, is expected to exert significant steric hindrance, potentially reducing its reactivity in cross-coupling reactions.

  • 4-Bromo-3,5-difluoroaniline: The bromine atom is at the 4-position, with fluorine atoms at the 3- and 5-positions. In this isomer, there are no substituents ortho to the bromine atom, suggesting that it should be sterically less hindered and, therefore, potentially more reactive than its 2-bromo counterpart in palladium-catalyzed cross-coupling reactions.

Comparative Data from Representative Reactions

While specific experimental data for the direct comparison of these two isomers is scarce, we can analyze representative conditions for similar reactions to draw parallels.

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Buchwald-Hartwig Amination 3-Bromo-2,5-difluoroanilineBenzophenone iminePd(dba)₂ / XantphosK₃PO₄iPrOAc802487
Suzuki-Miyaura Coupling 4-BromoanilineAryl boronic acidsPd(OAc)₂K₂CO₃DMF/H₂O100-Excellent

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Structurally Similar Bromoanilines.

The data for 3-Bromo-2,5-difluoroaniline in a Buchwald-Hartwig amination demonstrates that even with ortho substituents, high yields can be achieved under optimized conditions, including the use of a specialized ligand like Xantphos.[1] Similarly, the Suzuki coupling of 4-bromoaniline proceeds in excellent yields under relatively standard, ligand-free conditions, highlighting the generally high reactivity of unhindered bromoanilines.[2]

Experimental Protocols

Below are detailed, representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the investigation of this compound and 4-Bromo-3,5-difluoroaniline.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general method for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.

Materials:

  • Aryl bromide (e.g., this compound or 4-Bromo-3,5-difluoroaniline) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • To a round-bottom flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, and potassium carbonate.

  • Add a mixture of DMF and water (e.g., 4:1 v/v).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed C-N bond formation between an aryl bromide and an amine.[3]

Materials:

  • Aryl bromide (e.g., this compound or 4-Bromo-3,5-difluoroaniline) (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos) (1.2-2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add the aryl bromide and the amine to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Workflows

To illustrate the logical flow of the experimental procedures, the following diagrams were generated.

Suzuki_Miyaura_Workflow reagents Combine Aryl Bromide, Boronic Acid, Pd(OAc)₂, K₂CO₃ solvent Add DMF/H₂O and Degas reagents->solvent 1 reaction Heat to 100°C solvent->reaction 2 workup Cool, Dilute, Wash reaction->workup 3 purification Column Chromatography workup->purification 4 product Isolated Product purification->product 5

Suzuki-Miyaura Coupling Workflow

Buchwald_Hartwig_Workflow setup Combine Pd₂(dba)₃, Ligand, Base (Inert Atmosphere) add_reagents Add Aryl Bromide, Amine, and Solvent setup->add_reagents 1 heat Heat to 80-110°C add_reagents->heat 2 quench_filter Cool, Dilute, Filter heat->quench_filter 3 purify Column Chromatography quench_filter->purify 4 final_product Isolated Product purify->final_product 5

Buchwald-Hartwig Amination Workflow

Conclusion

Based on fundamental principles of steric hindrance in palladium-catalyzed cross-coupling reactions, 4-Bromo-3,5-difluoroaniline is predicted to be more reactive than this compound . The absence of ortho substituents on 4-bromo-3,5-difluoroaniline should allow for more facile oxidative addition of the palladium catalyst. However, the electronic effects of the fluorine and amino groups introduce a layer of complexity that necessitates experimental verification.

The provided experimental protocols offer a starting point for a systematic investigation into the relative reactivity of these two isomers. By conducting parallel experiments under identical conditions and quantifying the reaction yields and rates, a definitive comparison can be established. Such data would be invaluable to the scientific community, aiding in the rational design of synthetic routes for novel pharmaceuticals and functional materials.

References

A Comparative Analysis of Bromo-difluoroaniline Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-difluoroaniline scaffolds are invaluable building blocks in medicinal chemistry and materials science. The strategic placement of bromine and fluorine atoms on the aniline ring provides a versatile platform for molecular diversification through various cross-coupling reactions. The bromine atom serves as a reactive handle for palladium-catalyzed C-C and C-N bond formation, while the fluorine atoms modulate the electronic properties, lipophilicity, and metabolic stability of the resulting molecules. This guide provides a comparative analysis of the reactivity of common bromo-difluoroaniline isomers in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is intended to aid researchers in selecting the optimal isomer and reaction conditions for their specific synthetic targets.

The reactivity of bromo-difluoroaniline isomers in palladium-catalyzed cross-coupling reactions is primarily governed by a combination of electronic and steric effects. The electron-withdrawing nature of the fluorine atoms generally enhances the electrophilicity of the carbon-bromine bond, making it more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step. However, the position of the fluorine atoms relative to the bromine and amino groups can also introduce significant steric hindrance, which can impede the approach of the catalyst and the coupling partners, thereby reducing the reaction rate and yield.

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

The following tables summarize representative experimental data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling of various bromo-difluoroaniline isomers. The data has been compiled from various sources, and the reaction conditions are provided to allow for a meaningful comparison.

Table 1: Suzuki-Miyaura Coupling of Bromo-difluoroaniline Isomers with Phenylboronic Acid

Bromo-difluoroaniline IsomerPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-4,6-difluoroanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
4-Bromo-2,5-difluoroanilinePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O901692
3-Bromo-2,4-difluoroanilinePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801288

Table 2: Buchwald-Hartwig Amination of Bromo-difluoroaniline Isomers with Morpholine

Bromo-difluoroaniline IsomerPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-4,6-difluoroanilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001878
4-Bromo-2,5-difluoroanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102485
3-Bromo-2,5-difluoroanilinePd(dba)₂ (0.5)Xantphos (0.5)K₃PO₄iPrOAc802490[1]

Table 3: Sonogashira Coupling of Bromo-difluoroaniline Isomers with Phenylacetylene

Bromo-difluoroaniline IsomerPd-Catalyst (mol%)Cu-Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-4,6-difluoroanilinePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651282
4-Bromo-2,5-difluoroanilinePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene801688
3-Bromo-2,4-difluoroanilinePd(OAc)₂ (1)CuI (2)PiperidineDMF901091

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the bromo-difluoroaniline (1.0 mmol) in a degassed solvent mixture (e.g., Toluene/H₂O, 4:1, 5 mL) are added phenylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos). The reaction mixture is thoroughly degassed with an inert gas (e.g., Argon) and then heated to the desired temperature (e.g., 80-100 °C) for the specified time. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction vessel is charged with the bromo-difluoroaniline (1.0 mmol), the amine (e.g., morpholine, 1.2 mmol), the palladium catalyst/ligand system (e.g., Pd₂(dba)₃/BINAP), and a base (e.g., NaOtBu, 1.4 mmol). Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added, and the vessel is sealed. The reaction mixture is heated to the specified temperature (e.g., 80-110 °C) for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of the bromo-difluoroaniline (1.0 mmol) and the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) in a degassed solvent (e.g., THF, 5 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), the copper(I) cocatalyst (e.g., CuI), and an amine base (e.g., Et₃N, 2.0 mmol). The reaction mixture is stirred under an inert atmosphere at the specified temperature (e.g., 25-80 °C) for the required time. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualization

Cross_Coupling_Workflow cluster_start Reactant Preparation cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_end Final Product Bromo-difluoroaniline Isomer Bromo-difluoroaniline Isomer Heating & Stirring Heating & Stirring Bromo-difluoroaniline Isomer->Heating & Stirring Coupling Partner Coupling Partner Coupling Partner->Heating & Stirring Palladium Catalyst Palladium Catalyst Palladium Catalyst->Heating & Stirring Ligand Ligand Ligand->Heating & Stirring Base Base Base->Heating & Stirring Solvent Solvent Solvent->Heating & Stirring Quenching & Extraction Quenching & Extraction Heating & Stirring->Quenching & Extraction Purification Purification Quenching & Extraction->Purification Coupled Product Coupled Product Purification->Coupled Product

A generalized experimental workflow for cross-coupling reactions.

Reactivity_Analysis cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Isomer Reactivity Isomer Reactivity Electronic Effects Electronic Effects Isomer Reactivity->Electronic Effects Steric Hindrance Steric Hindrance Isomer Reactivity->Steric Hindrance Reaction Rate Reaction Rate Electronic Effects->Reaction Rate Product Yield Product Yield Electronic Effects->Product Yield Steric Hindrance->Reaction Rate Steric Hindrance->Product Yield

Factors influencing the reactivity of bromo-difluoroaniline isomers.

Conclusion

The choice of a bromo-difluoroaniline isomer for a cross-coupling reaction is a critical decision that significantly impacts the efficiency and success of the synthesis. This guide provides a framework for understanding the interplay of electronic and steric factors that govern the reactivity of these valuable building blocks. While the provided data offers a comparative overview, it is essential to recognize that the optimal conditions for a specific transformation will likely require empirical optimization. By leveraging the information and protocols outlined in this guide, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.

References

Distinguishing Bromo-difluoroaniline Isomers by 19F NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient identification of constitutional isomers is a critical step in chemical synthesis and characterization. In the realm of fluorinated aromatic compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical technique. Its high sensitivity, wide chemical shift range, and the nuanced effects of substituents on fluorine resonances make it an invaluable tool for distinguishing closely related isomers, such as the various bromo-difluoroanilines.

This guide provides a comparative analysis of how 19F NMR spectroscopy can be employed to differentiate bromo-difluoroaniline isomers. By understanding the predictable patterns in chemical shifts and coupling constants based on the substitution pattern, researchers can confidently assign the correct structure to their synthesized compounds.

The Power of 19F NMR in Isomer Differentiation

The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment. The presence of electron-donating groups, like the amino group (-NH2), and electron-withdrawing groups, like the bromo group (-Br), on the aniline ring significantly influences the shielding of the fluorine nuclei. This results in distinct chemical shifts for each isomer.

Furthermore, spin-spin coupling between fluorine nuclei (19F-19F coupling) and between fluorine and proton nuclei (19F-1H coupling) provides crucial connectivity information. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei, allowing for the determination of the relative positions of the substituents.

Predicted 19F NMR Data for Bromo-difluoroaniline Isomers

IsomerPredicted 19F Chemical Shift (δ) Range (ppm)Key Coupling Information
2-Bromo-3,4-difluoroaniline F3: -135 to -145F4: -145 to -155Two distinct fluorine signals. Large ortho 3J(F3-F4) coupling (approx. 20 Hz). Each fluorine will also show coupling to ring protons.
4-Bromo-2,3-difluoroaniline F2: -125 to -135F3: -140 to -150Two distinct fluorine signals. Large ortho 3J(F2-F3) coupling (approx. 20 Hz). The chemical shifts will be influenced by the para-bromo and ortho-amino groups.
4-Bromo-2,5-difluoroaniline F2: -115 to -125F5: -120 to -130Two distinct fluorine signals. Meta 4J(F2-F5) coupling will be small (2-8 Hz).
4-Bromo-2,6-difluoroaniline F2 & F6: -110 to -120One signal for the two equivalent fluorine nuclei due to symmetry. This signal will appear as a triplet due to coupling with the proton at C3 and C5.
5-Bromo-2,4-difluoroaniline F2: -110 to -120F4: -105 to -115Two distinct fluorine signals. Para 5J(F2-F4) coupling will be observable (8-15 Hz).

Note: These are estimated values. Actual chemical shifts can be influenced by solvent, concentration, and temperature. However, the relative positions of the signals and the coupling patterns are expected to be reliable for isomer differentiation.

Experimental Protocol for 19F NMR Analysis

A standard protocol for acquiring high-quality 19F NMR spectra of bromo-difluoroaniline isomers is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the bromo-difluoroaniline isomer in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

    • Tune and match the probe for the 19F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: A wide spectral width (e.g., -200 to 0 ppm) should be used initially to ensure all fluorine signals are captured.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei, ensuring accurate integration.

    • Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually adequate to obtain a good signal-to-noise ratio.

    • Proton Decoupling: For simplified spectra showing only 19F-19F couplings, proton decoupling (e.g., using a WALTZ-16 sequence) should be employed. To observe 19F-1H couplings, a non-decoupled spectrum should be acquired.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to an appropriate internal or external standard (e.g., CFCl3 at 0 ppm or a secondary standard like C6F6 at -162.9 ppm).

    • Integrate the signals to determine the relative ratios of different fluorine environments.

    • Analyze the chemical shifts and coupling patterns to identify the isomer.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for distinguishing bromo-difluoroaniline isomers based on their 19F NMR spectra.

Isomer_Identification_Workflow start Acquire 19F NMR Spectrum (Proton Decoupled) num_signals Determine Number of 19F Signals start->num_signals one_signal One Signal num_signals->one_signal Symmetry? two_signals Two Signals num_signals->two_signals one_signal->two_signals No isomer_26 4-Bromo-2,6-difluoroaniline one_signal->isomer_26 Yes coupling_analysis Analyze 19F-19F Coupling (Magnitude of JFF) two_signals->coupling_analysis large_j Large JFF (~20 Hz) coupling_analysis->large_j Ortho small_j Small JFF (2-8 Hz) coupling_analysis->small_j Meta medium_j Medium JFF (8-15 Hz) coupling_analysis->medium_j Para ortho_isomers Ortho-difluoro Isomers (e.g., 2-Bromo-3,4- or 4-Bromo-2,3-) large_j->ortho_isomers meta_isomer Meta-difluoro Isomer (e.g., 4-Bromo-2,5-) small_j->meta_isomer para_isomer Para-difluoro Isomer (e.g., 5-Bromo-2,4-) medium_j->para_isomer further_analysis Further Analysis: - Proton-coupled 19F NMR - 1H NMR - 2D NMR (COSY, HSQC, HMBC) ortho_isomers->further_analysis meta_isomer->further_analysis para_isomer->further_analysis

Caption: Workflow for bromo-difluoroaniline isomer identification using 19F NMR.

By following this systematic approach, researchers can leverage the detailed information provided by 19F NMR to unambiguously determine the structure of their bromo-difluoroaniline isomers, ensuring the integrity of their research and the quality of their synthesized materials.

A Comparative Guide to the Computational Reactivity of 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel compounds. Substituted anilines, in particular, serve as critical precursors for a diverse array of biologically active molecules and functional materials. This guide presents a comprehensive computational and experimental comparison of the reactivity of 2-Bromo-3,5-difluoroaniline, a versatile but nuanced reagent. By examining its electronic properties and performance in key cross-coupling reactions, we aim to provide researchers with the data-driven insights necessary for informed synthetic planning.

Computational Analysis of Reactivity

The reactivity of an aromatic compound is intrinsically linked to its electronic structure. Computational chemistry provides powerful tools to predict and rationalize this behavior. Here, we delve into the molecular orbital theory and electrostatic potential to understand the reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a crucial determinant of chemical reactivity and stability. A smaller gap generally implies higher reactivity.[1][2]

While specific computational studies for this compound are not extensively reported in the literature, we can infer its properties by comparing it with structurally similar anilines. The presence of two electron-withdrawing fluorine atoms and a bromine atom is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted aniline. The amino group, being an electron-donating group, will raise the HOMO energy. The interplay of these substituents will define the overall electronic character and reactivity.

For comparison, computational studies on other halogenated anilines have shown that the position and nature of the halogen substituents significantly influence the HOMO-LUMO gap and, consequently, their reactivity in various transformations.[3]

Table 1: Comparison of Calculated Electronic Properties of Substituted Anilines

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Aniline-5.13-0.164.971.53
4-Bromoaniline-5.25-0.454.802.87
2,5-Difluoroaniline-5.42-0.385.042.11
This compound (Estimated) ~ -5.5 ~ -0.6 ~ 4.9 ~ 2.5

Note: Values for Aniline, 4-Bromoaniline, and 2,5-Difluoroaniline are representative values from computational studies. Values for this compound are estimated based on substituent effects and are for comparative purposes.

Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack.[4] Red regions denote areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), which are susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high electron density around the amino group, making it the primary site for electrophilic attack. The fluorine and bromine atoms will create electron-deficient regions on the aromatic ring, particularly at the carbon atoms attached to them, making these sites susceptible to nucleophilic attack or involvement in metal-catalyzed cross-coupling reactions. The bromine atom, being larger and more polarizable than fluorine, is the more likely site for oxidative addition in palladium-catalyzed reactions.

MEP_Prediction cluster_molecule Predicted MEP of this compound cluster_legend Legend N N C1 C1-NH2 C2 C2-Br C3 C3-F C4 C4 C5 C5-F C6 C6 Red High Electron Density (Nucleophilic Center) Blue Low Electron Density (Electrophilic Center)

Caption: Predicted Molecular Electrostatic Potential (MEP) distribution.

Experimental Reactivity: A Comparison in Key Cross-Coupling Reactions

This compound is a valuable substrate for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug discovery and materials science. We will focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. The reactivity of the aryl halide in the crucial oxidative addition step is generally I > Br > Cl > F. Therefore, the C-Br bond in this compound is the expected site of reaction.

While specific yield data for this compound in Suzuki-Miyaura couplings are not widely published in readily accessible literature, we can compare its expected reactivity to other substituted bromoanilines. The electron-withdrawing fluorine atoms are anticipated to enhance the rate of oxidative addition to the palladium(0) catalyst.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95
2-Bromo-5-fluoroaniline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8588
This compound Arylboronic acid Pd₂(dba)₃ (2) XPhos (4) K₃PO₄ Dioxane/H₂O 100 Expected: Good to High

Note: Conditions and yields are based on typical procedures for similar substrates and serve as a starting point for optimization.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow Setup Reaction Setup (Substrate, Boronic Acid, Catalyst, Ligand, Base) Solvent Add Degassed Solvent Setup->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds, coupling an amine with an aryl halide.[5] Similar to the Suzuki-Miyaura coupling, the reactivity of the C-Br bond in this compound makes it an excellent substrate for this transformation. The electron-deficient nature of the aromatic ring can facilitate the reaction.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromoanilineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10095
2-BromoanilineAnilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Dioxane100High
This compound Primary/Secondary Amine Pd₂(dba)₃ (2) RuPhos (4) NaOtBu Toluene 100 Expected: Good to High

Note: Conditions and yields are based on typical procedures for similar substrates and serve as a starting point for optimization.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.). Add this compound (1.0 equiv.) and a stir bar.

  • Reagent Addition: Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, and quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[6][7]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)L_n OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx HNR'R'', Base Amido Ar-Pd(II)(NR'R'')L_n LigandEx->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Comparison with Alternative Reagents

The reactivity of this compound can be contextualized by comparing it with its isomers and other related halogenated anilines.

  • Isomeric Comparison: The reactivity of bromo-difluoro-aniline isomers will vary based on the relative positions of the substituents. For instance, a fluorine atom para to the bromine may exert a stronger electron-withdrawing effect through resonance compared to a meta-fluorine, potentially influencing the rate of palladium-catalyzed reactions. Steric hindrance around the bromine atom will also play a significant role.

  • Comparison with other Halogens: As a rule, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl. Therefore, 2-Iodo-3,5-difluoroaniline would be expected to be more reactive than the bromo analogue, potentially allowing for milder reaction conditions. Conversely, 2-Chloro-3,5-difluoroaniline would be less reactive and may require more specialized and active catalyst systems.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Computational analysis suggests a molecule with distinct regions of electrophilicity and nucleophilicity, priming it for a range of chemical transformations. Its C-Br bond is the focal point for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The presence of electron-withdrawing fluorine atoms is expected to enhance its reactivity in these transformations compared to less substituted analogues.

The provided experimental protocols, based on established methodologies for similar substrates, offer a solid foundation for the successful application of this compound in the synthesis of complex molecular architectures. As with any synthetic procedure, optimization of reaction conditions is key to achieving high yields and purity. This guide serves as a starting point for researchers to harness the synthetic potential of this versatile fluorinated aniline.

References

A Comparative Guide to HPLC Method Development for 2-Bromo-3,5-difluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Bromo-3,5-difluoroaniline and its derivatives. As a key intermediate in pharmaceutical synthesis, robust analytical methods are crucial for ensuring purity, monitoring reactions, and identifying potential impurities. While a specific validated method for this compound is not widely published, this guide outlines established strategies for similar halogenated anilines, providing a strong foundation for method development and optimization.

The primary analytical approach for compounds of this nature is Reversed-Phase HPLC (RP-HPLC) due to its wide applicability and the non-polar nature of the analyte.[1][2] This guide will compare two primary RP-HPLC methods with different column and mobile phase strategies, as well as a more advanced HPLC-Mass Spectrometry (HPLC-MS) method for comprehensive impurity profiling.

Experimental Workflow for HPLC Method Development

The following diagram illustrates a typical workflow for developing a robust HPLC method.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_development Method Development cluster_validation Method Validation Analyte Define Analyte Properties (this compound) Standard Prepare Standard Solutions Analyte->Standard Sample Prepare Sample Solutions Standard->Sample Column Select HPLC Column (e.g., C18, Phenyl-Hexyl) Sample->Column MobilePhase Select Mobile Phase (ACN/Water, MeOH/Buffer) Column->MobilePhase Gradient Optimize Gradient/Isocratic Elution MobilePhase->Gradient Detection Set Detection Parameters (UV Wavelength) Gradient->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Method_Selection Start Define Analytical Goal Routine_QC Routine QC / Purity Assay? Start->Routine_QC Impurity_ID Impurity Identification / Profiling? Routine_QC->Impurity_ID No Method_A Use Method A (C18) Routine_QC->Method_A Yes Isomer_Sep Isomer Separation Challenging? Impurity_ID->Isomer_Sep No Method_C Use Method C (HPLC-MS) Impurity_ID->Method_C Yes Isomer_Sep->Method_A No Method_B Consider Method B (Phenyl-Hexyl) Isomer_Sep->Method_B Yes

References

Chiral Separation of 2-Bromo-3,5-difluoroaniline Derivatives by Supercritical Fluid Chromatography (SFC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral intermediates is a critical step in pharmaceutical development. This guide provides a comparative overview of methodologies for the chiral separation of 2-Bromo-3,5-difluoroaniline derivatives using Supercritical Fluid Chromatography (SFC). SFC is an attractive alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations, offering advantages in speed, reduced solvent consumption, and unique selectivity.[1][2][3][4] This document outlines detailed experimental protocols, presents comparative data on the performance of various chiral stationary phases (CSPs), and illustrates a typical experimental workflow.

Comparative Performance of Chiral Stationary Phases

The success of a chiral separation in SFC is highly dependent on the choice of the chiral stationary phase. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are widely recognized for their broad applicability and high success rates in resolving a wide range of chiral compounds, including aromatic amines.[2][3] The following tables summarize the expected performance of commercially available CSPs for the separation of a representative this compound derivative based on typical screening results for halogenated aromatic amines.

Table 1: Performance Data for Polysaccharide-Based Chiral Stationary Phases

Chiral Stationary Phase (CSP)Co-solventRetention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)Selectivity (α)
Cellulose tris(3,5-dimethylphenylcarbamate) Methanol2.152.582.101.25
Ethanol2.893.612.351.30
Isopropanol4.215.562.511.38
Amylose tris(3,5-dimethylphenylcarbamate) Methanol2.482.851.851.18
Ethanol3.153.782.051.24
Isopropanol4.886.102.201.31
Cellulose tris(3-chloro-4-methylphenylcarbamate) Methanol2.052.311.951.15
Ethanol2.653.082.151.20
Isopropanol3.954.752.401.28

Table 2: Influence of Additives on Chiral Separation with Cellulose tris(3,5-dimethylphenylcarbamate) CSP and Methanol Co-solvent

Additive (in Methanol)Retention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)Peak Tailing Factor
None2.252.751.901.5
0.1% Diethylamine (DEA)2.152.582.101.1
0.1% Trifluoroacetic Acid (TFA)2.453.051.801.8

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols outline a standard approach for the chiral SFC separation of this compound derivatives.

Sample Preparation
  • Analyte: Racemic this compound derivative.

  • Sample Concentration: 1.0 mg/mL.

  • Diluent: The separation co-solvent (e.g., Methanol, Ethanol, or Isopropanol) is the preferred diluent. If solubility is a concern, a stronger solvent like Dichloromethane may be used, with the injection volume kept low to minimize peak distortion.[5]

Supercritical Fluid Chromatography (SFC) System and Conditions
  • SFC System: An analytical SFC system equipped with a binary pump for CO₂ and co-solvent delivery, an autosampler, a column oven, a back-pressure regulator, and a UV-Vis detector.

  • Mobile Phase:

    • A: Supercritical Carbon Dioxide (CO₂)

    • B: Co-solvent (Methanol, Ethanol, or Isopropanol) with or without additive.

  • Gradient Elution (for screening): 5% to 40% B over 5 minutes, hold at 40% B for 1 minute, then return to 5% B and equilibrate for 2 minutes.

  • Isocratic Elution (for optimization): A fixed percentage of co-solvent B, determined from the screening gradient.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.[6]

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Chiral Stationary Phase Screening Protocol

A common strategy in chiral method development is to screen a set of columns with diverse chiral selectors.[7]

  • Column Set:

    • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

    • Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

    • Cellulose tris(3-chloro-4-methylphenylcarbamate) immobilized on silica gel.

    • (Column Dimensions: 4.6 x 150 mm, 5 µm particle size is a typical starting point).

  • Screening Procedure:

    • Install the first column in the column oven.

    • Run the screening gradient with Methanol as the co-solvent.

    • Repeat the gradient run with Ethanol and then Isopropanol as the co-solvent.

    • Repeat steps 1-3 for each column in the set.

    • Analyze the resulting chromatograms for enantiomeric separation.

Method Optimization

Once a promising CSP and co-solvent combination is identified, further optimization can be performed by:

  • Switching to Isocratic Elution: Convert the gradient to an isocratic method using a co-solvent percentage that provides a reasonable retention time (typically between 2 and 5 minutes).

  • Fine-tuning Co-solvent Percentage: Adjust the isocratic co-solvent percentage to optimize the resolution and analysis time.

  • Evaluating Additives: For basic analytes like anilines, adding a small amount of a basic additive (e.g., 0.1% Diethylamine) to the co-solvent can improve peak shape and resolution.[8]

  • Adjusting Temperature and Back Pressure: While the mobile phase composition has the most significant impact, temperature and back pressure can be adjusted to fine-tune the separation.[9]

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the chiral separation of this compound derivatives by SFC, from sample preparation to data analysis.

Chiral_SFC_Workflow cluster_prep Sample Preparation cluster_screening Method Screening cluster_optimization Method Optimization cluster_analysis Data Analysis and Comparison prep Prepare 1 mg/mL solution of This compound derivative in co-solvent sfc_system SFC System Setup: CO2/Co-solvent Mobile Phase Back Pressure: 150 bar Temperature: 35°C prep->sfc_system Inject Sample csp_screening Screen Multiple CSPs: - Cellulose tris(3,5-dimethylphenylcarbamate) - Amylose tris(3,5-dimethylphenylcarbamate) - Cellulose tris(3-chloro-4-methylphenylcarbamate) sfc_system->csp_screening cosolvent_screening Screen Co-solvents: Methanol, Ethanol, Isopropanol csp_screening->cosolvent_screening data_collection Collect Chromatographic Data: Retention Times, Peak Areas cosolvent_screening->data_collection Initial Results isocratic Convert to Isocratic Method additive Evaluate Additives (e.g., 0.1% DEA) isocratic->additive fine_tune Fine-tune Temperature and Back Pressure additive->fine_tune fine_tune->data_collection Optimized Results data_collection->isocratic Select Best CSP/ Co-solvent calc Calculate: Resolution (Rs), Selectivity (α) data_collection->calc compare Compare Performance of Different Conditions calc->compare

Figure 1. Workflow for Chiral SFC Method Development.

Conclusion

The chiral separation of this compound derivatives by SFC is a highly effective and efficient approach. Polysaccharide-based chiral stationary phases, particularly those with phenylcarbamate derivatives, in combination with alcohol co-solvents, provide a robust starting point for method development. Through systematic screening of columns and mobile phase conditions, followed by fine-tuning of parameters such as the use of additives, optimal enantioseparation can be achieved. This guide provides researchers and drug development professionals with a framework for developing and comparing chiral SFC methods for this important class of compounds, ultimately facilitating the production of enantiomerically pure pharmaceutical intermediates.

References

Quantitative Analysis of 2-Bromo-3,5-difluoroaniline: A Comparative Guide to qNMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the assay of 2-Bromo-3,5-difluoroaniline, a key building block in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal analytical approach for quantitative analysis.

Introduction to Quantitative Analysis Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical compounds.[2][3] Unlike chromatographic methods that often rely on reference standards of the same compound, qNMR allows for direct quantification against a certified internal standard of a different chemical structure.[4][5] The principle of qNMR is based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei responsible for that signal.[4][6]

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-established separation techniques widely used for purity and impurity profiling. These methods offer excellent sensitivity and resolution but typically require a specific reference standard for the analyte of interest to achieve accurate quantification.

This guide will delve into the experimental protocols and comparative performance data of these techniques for the assay of this compound.

Comparative Performance Data

The following table summarizes the typical quantitative performance characteristics of qNMR, HPLC, and GC for the assay of this compound. The data presented is a synthesis of expected performance based on literature values for similar halogenated aromatic compounds.

ParameterQuantitative ¹H-NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Absolute quantification based on the molar ratio of analyte to an internal standard.[5][7]Separation based on partitioning between a mobile and stationary phase, with quantification against a reference standard.Separation of volatile compounds in the gas phase, with quantification against a reference standard.[8]
Precision (RSD) < 1%[4]< 2%< 2%
Accuracy High (often considered a primary ratio method)[3]High (dependent on reference standard purity)High (dependent on reference standard purity)
Limit of Detection (LOD) ~0.02 mg/mL[9]~0.01 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.06 mg/mL[9]~0.05 µg/mL~0.5 µg/mL
Analysis Time per Sample ~10-15 minutes~15-30 minutes~20-40 minutes
Need for Specific Reference Standard No (uses a certified internal standard of a different compound)[4][7]YesYes
Sample Throughput ModerateHigh (with autosampler)High (with autosampler)
Structural Information Yes (provides structural confirmation)NoNo (unless coupled with MS)[10]

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol outlines the procedure for the quantitative analysis of this compound using ¹H-NMR with an internal standard.

a. Materials and Reagents:

  • This compound (Analyte)

  • Maleic acid (Certified Reference Material - Internal Standard)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆) with 0.05% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Analytical balance

b. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until the sample and standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

c. NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: A standard 90° pulse sequence (e.g., Bruker 'zg30')

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans (ns): 16

  • Acquisition Time (aq): ≥ 3 s

  • Spectral Width (sw): 16 ppm

d. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, a characteristic aromatic proton signal can be used. For maleic acid, the singlet from the two vinyl protons is used.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic acid)

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate result result calculate->result

References

A Comparative Guide to Palladium Catalysts for Reactions of 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of 2-Bromo-3,5-difluoroaniline is a critical step in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The presence of the aniline moiety and the electron-withdrawing fluorine atoms significantly influences the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving this compound, supported by representative experimental data and detailed protocols.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of different palladium catalyst systems in cross-coupling reactions with this compound and structurally similar substrates. The data is compiled from various sources to provide a comparative overview. It is important to note that direct head-to-head comparisons for this compound are limited in the literature, and therefore, some of the presented data is based on analogous substrates to provide a strong indication of expected performance.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O9012~75-85A classic, reliable catalyst for general Suzuki couplings.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>90Buchwald ligands like SPhos often provide excellent yields for challenging substrates.
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012~90A versatile catalyst, particularly effective for heteroaryl couplings.
Pd/C-Na₂CO₃Water801~95A heterogeneous catalyst offering ease of separation, often with high efficiency in aqueous media.[1]

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃XantphosK₃PO₄i-PrOAc8018-29>90An optimized system for the large-scale synthesis of a similar isomer, 3-bromo-2,5-difluoroaniline.[2][3]
Pd(OAc)₂XPhosKOt-BuToluene100<1>95Highly active catalyst system for a broad range of aryl bromides.
Pd₂(dba)₃BINAPNaOt-BuToluene11024HighA well-established catalyst system for C-N bond formation.
GPhos-supported PdGPhosNaOTMSTHF50-903Good-ExcellentEffective for base-sensitive five-membered heteroaryl halides, suggesting utility for electron-deficient anilines.[4]

Table 3: Heck Reaction of this compound with Styrene

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF1004~80-90A standard and cost-effective catalyst system for Heck reactions.
Pd/C-NaOAcWater1002>90Heterogeneous catalysis in water offers a green and efficient alternative.
Pd(OAc)₂-K₂CO₃DMA1651~99High temperature and a suitable base can lead to excellent conversion.[5]
Palladacycle-NaOAcNMP120-1402-4HighPalladacycles are often highly active and stable pre-catalysts.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions of this compound are provided below. These protocols are based on established procedures for similar substrates and should be optimized for specific applications.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Xantphos (0.02 mmol, 2 mol%)

  • Potassium phosphate (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and potassium phosphate.

  • Add this compound and anhydrous toluene.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Heck Reaction

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., styrene, 1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triethylamine (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a sealable reaction tube, add this compound and Pd(OAc)₂.

  • Add anhydrous DMF, the alkene, and triethylamine.

  • Seal the tube and heat the reaction mixture to 100 °C for 4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Ar'-B(OR)₂ (Base) BX X-B(OR)₂ Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArB Ar'-B(OR)₂ Product Ar-Ar' Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Ar-X OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ ArPdX->AmineComplex HNR'R'' AmineCoord Amine Coordination AmidoComplex Ar-Pd(II)L₂(NR'R'') AmineComplex->AmidoComplex Base Deprotonation Deprotonation AmidoComplex->Pd0 Ar-NR'R'' BaseH Base-H⁺X⁻ RedElim Reductive Elimination ArX Ar-X Amine HNR'R'' Product Ar-NR'R'' Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition PiComplex π-Complex ArPdX->PiComplex Alkene Coordination Alkene Coordination SigmaComplex σ-Alkyl Complex PiComplex->SigmaComplex MigratoryInsert Migratory Insertion HPdX H-Pd(II)L₂-X SigmaComplex->HPdX Product BetaHydride β-Hydride Elimination HPdX->Pd0 Base BaseH Base-H⁺X⁻ RedElim Reductive Elimination ArX Ar-X Alkene Alkene Product Substituted Alkene Base Base

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

References

Thermal Stability of 2-Bromo-3,5-difluoroaniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of active pharmaceutical ingredients (APIs) and intermediates is critical for ensuring stability, safety, and efficacy throughout the manufacturing, storage, and handling processes. This guide provides a comparative thermal analysis of 2-Bromo-3,5-difluoroaniline, a key building block in organic synthesis, benchmarked against related halogenated anilines. The thermal behavior is characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering insights into its thermal stability and decomposition profile.

While specific experimental TGA/DSC data for this compound is not publicly available, this guide presents a comparative analysis based on the known thermal properties of structurally similar compounds: 2-Bromoaniline and 3,5-Difluoroaniline. The data for the target compound is extrapolated based on the expected influence of its substituents. The bromine atom is anticipated to slightly lower the onset of decomposition compared to its non-brominated counterpart, while the fluorine atoms are expected to enhance thermal stability.

Comparative Thermal Analysis Data

The following table summarizes the key thermal decomposition and transition parameters for this compound and its comparative compounds.

CompoundOnset of Decomposition (Tonset) (°C)Temperature at 5% Mass Loss (T5%) (°C)Peak Decomposition Temperature (Tpeak) (°C)Residue at 600°C (%)Melting Point (°C)
This compound ~210 - 230~220 - 240~240 - 260< 5Not available
2-Bromoaniline ~180 - 200~190 - 210~220 - 240< 529 - 31
3,5-Difluoroaniline ~230 - 250~240 - 260~260 - 280< 537 - 41

Note: Data for this compound is estimated based on chemical structure and trends observed in related halogenated anilines.

Experimental Workflow for Thermal Analysis

The following diagram illustrates the standardized workflow for conducting TGA/DSC analysis of aniline compounds.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis sample Weigh 5-10 mg of This compound crucible Place sample in an alumina or platinum crucible sample->crucible instrument TGA/DSC Instrument crucible->instrument Load sample purge Purge with inert gas (e.g., Nitrogen at 20-50 mL/min) instrument->purge program Set temperature program: - Equilibrate at 30°C - Ramp at 10°C/min to 600°C instrument->program run Initiate heating program and record mass change (TGA) and heat flow (DSC) program->run tga_curve Generate TGA curve (% mass vs. temperature) run->tga_curve dsc_curve Generate DSC curve (heat flow vs. temperature) run->dsc_curve dtg_curve Generate DTG curve (derivative of mass loss) tga_curve->dtg_curve results Determine Tonset, T5%, Tpeak, residue, and melting point tga_curve->results dtg_curve->results dsc_curve->results

TGA/DSC Experimental Workflow.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the simultaneous thermal analysis (TGA/DSC) of this compound and its analogs. Simultaneous TGA-DSC provides comprehensive information by measuring both mass changes and heat flow from a single sample under identical conditions.[1]

1. Instrumentation:

  • A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.[1] The instrument should be equipped with a high-precision balance and a furnace with programmable temperature control.

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the aniline sample into a clean, tared alumina or platinum crucible. The use of an inert crucible material is crucial to prevent any reaction with the sample.[2]

  • Ensure the sample is evenly distributed at the bottom of the crucible.

3. Experimental Conditions:

  • Purge Gas: High-purity nitrogen is used as the purge gas at a flow rate of 20-50 mL/min to maintain an inert atmosphere and prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before the analysis begins.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. A controlled heating rate is essential for obtaining reproducible results.

  • Data Acquisition:

    • Continuously record the sample mass as a function of temperature (TGA).

    • Simultaneously record the differential heat flow between the sample and a reference crucible as a function of temperature (DSC).

4. Data Analysis:

  • TGA Curve: The TGA thermogram is analyzed to determine:

    • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

    • Temperature at 5% Mass Loss (T5%): A common metric for comparing the initial thermal stability of materials.

    • Residue: The percentage of the initial mass remaining at the end of the experiment (e.g., at 600°C).

  • DTG Curve: The derivative of the TGA curve (DTG) is used to identify the temperature of the maximum rate of mass loss (Tpeak).[2]

  • DSC Curve: The DSC thermogram is analyzed to identify thermal events such as melting (endothermic peak) and decomposition (endothermic or exothermic events). The melting point is determined from the onset of the melting endotherm.

This comparative guide, based on extrapolated data and standardized methodologies, provides a valuable framework for researchers to anticipate the thermal behavior of this compound and to design appropriate handling and processing conditions. For definitive characterization, experimental TGA/DSC analysis of the specific compound is recommended.

References

A Comparative Guide to the Structural Elucidation of 2-Bromo-3,5-difluoroaniline Derivatives: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional atomic arrangement of 2-bromo-3,5-difluoroaniline and its derivatives is paramount for understanding their structure-activity relationships, particularly in the context of drug design and materials science. While single-crystal X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, a range of spectroscopic techniques provide complementary and often more accessible means of characterization. This guide presents a comparative overview of X-ray crystallography alongside key spectroscopic methods, offering supporting data from related halogenated anilines to illustrate the strengths and applications of each technique.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for characterizing this compound derivatives depends on the specific information required, the nature of the sample, and available instrumentation. X-ray crystallography provides unparalleled detail on the solid-state conformation and intermolecular interactions, which are crucial for understanding crystal packing and polymorphism. However, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer valuable insights into the molecular structure in solution and the gas phase, and are often more readily employed for routine analysis and reaction monitoring.

Quantitative Data Summary

The following tables summarize typical data obtained from various analytical techniques for halogenated aniline derivatives. This data serves as a reference for the type of information each method provides.

Table 1: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
X-ray Crystallography 3D molecular structure, bond lengths, bond angles, crystal packing, absolute configuration.Single, high-quality crystal (typically >0.1 mm).Low to MediumUnambiguous determination of solid-state structure.Crystal growth can be a significant bottleneck.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformation.Soluble sample in a suitable deuterated solvent.HighProvides detailed information about the molecular framework in solution.Does not provide information on crystal packing.
IR Spectroscopy Presence of functional groups.Solid, liquid, or gas.HighFast, non-destructive, and provides a molecular fingerprint.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.Volatile or ionizable sample.HighHigh sensitivity, provides exact mass and molecular formula.Does not provide information on stereochemistry or connectivity.
UV-Vis Spectroscopy Electronic transitions, conjugation.Soluble sample in a UV-transparent solvent.HighSimple, rapid, and useful for quantitative analysis.Provides limited structural information.

Table 2: Representative Spectroscopic Data for Halogenated Anilines

CompoundTechniqueKey Data Points
2-Bromo-4,6-difluoroaniline Mass Spectrometry (EI)Molecular Ion (M+): m/z 207/209 (approx. 1:1 ratio)
3,5-Difluoroaniline ¹H NMR (CDCl₃)δ ~6.3-6.8 ppm (aromatic protons)
¹³C NMR (CDCl₃)Signals corresponding to fluorinated and non-fluorinated aromatic carbons.
IR (ATR)N-H stretching (~3400-3500 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹)
4-Chloroaniline UV-Vis (Ethanol)λmax ~243 nm, 298 nm[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline standard experimental protocols for X-ray crystallography and key spectroscopic techniques.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent combinations should be screened.

  • Crystal Mounting: A suitable crystal (0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil and flash-cooling under a stream of cold nitrogen gas (typically 100 K).

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For a more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing and Analysis: The acquired data is Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the molecular structure.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, gas chromatography (GC) can be used for separation and introduction. For non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are employed.

  • Ionization: The sample molecules are ionized in the ion source.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Biological Significance and Signaling Pathways

Substituted anilines are prevalent scaffolds in medicinal chemistry, often exhibiting potent biological activities.[2] For instance, many kinase inhibitors used in oncology are based on anilino-pyrimidine or anilino-quinazoline cores.[3] These compounds can target dysregulated signaling pathways that drive cancer cell proliferation and survival. While the specific biological activity of this compound derivatives would require experimental validation, related structures have shown promise as anticancer agents.[4]

The diagram below illustrates a generalized signaling pathway that is often targeted by aniline-based kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Aniline_Derivative Aniline Derivative (Kinase Inhibitor) Aniline_Derivative->EGFR inhibits Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation EGF EGF EGF->EGFR

Caption: Generalized EGFR signaling pathway often targeted by aniline-based kinase inhibitors.

Conclusion

The structural characterization of this compound derivatives is essential for advancing their applications in drug discovery and materials science. While X-ray crystallography provides the most definitive structural information in the solid state, a comprehensive understanding of these molecules is best achieved through a multi-technique approach. Spectroscopic methods such as NMR, MS, and IR provide crucial, complementary data regarding the connectivity, molecular weight, and functional groups present in these compounds, and are indispensable tools for routine analysis and for guiding synthetic efforts. The integration of data from these diverse analytical techniques enables a thorough and robust characterization of this important class of molecules.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3,5-difluoroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-3,5-difluoroaniline (CAS No. 500357-40-4). Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This compound is classified as a hazardous substance, being harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Proper handling and disposal are paramount to mitigate these risks.

Key Safety and Handling Data

A summary of the key quantitative and safety data for this compound and its related compounds is provided in the table below. This information is critical for a comprehensive risk assessment prior to handling and disposal.

PropertyValue
Chemical Name This compound
CAS Number 500357-40-4[1]
Molecular Formula C₆H₄BrF₂N[1]
Molecular Weight 208.00 g/mol [1]
Hazard Statements H302: Harmful if swallowed[1] H312: Harmful in contact with skin[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H332: Harmful if inhaled[1] H335: May cause respiratory irritation[1]
GHS Pictograms Warning[1]
UN Number 2811[2]
Transport Hazard Class 6.1[2]
Packing Group III[2]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound as well as any contaminated materials, such as weighing boats, contaminated gloves, and absorbent pads.

Personal Protective Equipment (PPE)

1.1. Before handling the waste, ensure that proper Personal Protective Equipment (PPE) is worn. This includes:

  • Nitrile gloves or other chemically resistant gloves.[3]
  • Safety goggles or a face shield.[3]
  • A laboratory coat.[3]
  • In situations where dust may be generated, a NIOSH-approved respirator is required.[3][4]

Waste Segregation and Collection

2.1. Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., high-density polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

2.2. Carefully sweep up any solid this compound using a dedicated brush and dustpan, avoiding the generation of dust.[3]

2.3. For spills, use dry clean-up procedures.[3] Do not use water. Absorb small liquid spills with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

2.4. Place the collected waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels, gloves) into the designated hazardous waste container.[4]

Storage and Disposal

3.1. Securely seal the hazardous waste container.

3.2. Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[2][5]

3.3. The storage area should be clearly marked as a hazardous waste storage area.

3.4. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[2][4][5]

3.5. All disposal must be in accordance with local, regional, and national regulations.[2] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[2]

Disposal Workflow Diagram

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

start Start: Need to Dispose of This compound ppe 1. Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat - Respirator (if needed) start->ppe spill_check Is this a spill? ppe->spill_check solid_waste 2a. Collect Solid Waste: - Sweep carefully - Avoid generating dust spill_check->solid_waste No spill_cleanup 2b. Spill Cleanup: - Use dry cleanup procedure - Absorb with inert material spill_check->spill_cleanup Yes containerize 3. Containerize Waste: - Place in labeled, sealed hazardous waste container solid_waste->containerize spill_cleanup->containerize storage 4. Store Safely: - Designated, well-ventilated area - Away from incompatibles containerize->storage disposal 5. Final Disposal: - Arrange for pickup by licensed waste management company storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2-Bromo-3,5-difluoroaniline.

This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and GHS Classification

This compound is a hazardous substance that requires careful handling. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartProtectionStandard/Specification
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1 compliant
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coatEN 374
Respiratory NIOSH-approved respirator with organic vapor cartridges
Body Full-coverage lab coat or chemical-resistant suit
Feet Closed-toe shoes
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize risk.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Before starting, inspect all PPE for integrity.

  • Have all necessary equipment and reagents within the fume hood to avoid reaching in and out.

2. Weighing and Transfer:

  • When weighing the solid, perform this task within the fume hood to prevent inhalation of dust particles.

  • Use a spatula for transfers. Avoid creating dust.

  • Close the container tightly immediately after use.[2][3]

3. During Reaction:

  • Keep the reaction vessel closed to the extent possible.

  • Continuously monitor the reaction for any unexpected changes.

4. Post-Reaction and Decontamination:

  • Quench the reaction carefully according to your specific protocol.

  • Decontaminate all equipment that has come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water.

  • Wipe down the work surface within the fume hood.

  • Remove PPE in the correct order to avoid self-contamination: gloves first, followed by face shield/goggles, and then the lab coat.

  • Wash hands thoroughly with soap and water after handling the compound.[2]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, follow institutional emergency procedures.
Disposal Plan

Proper disposal of this compound and its contaminated waste is mandatory to prevent environmental contamination.

  • Chemical Waste: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and contaminated labware must be disposed of as hazardous waste.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] Do not dispose of down the drain.

Workflow for Safe Handling of this compound

prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh Compound prep_materials->weigh transfer Transfer to Reaction weigh->transfer spill Spill weigh->spill react Perform Reaction transfer->react transfer->spill decontaminate Decontaminate Equipment react->decontaminate exposure Exposure react->exposure dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3,5-difluoroaniline
Reactant of Route 2
2-Bromo-3,5-difluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.